Product packaging for Z-Phg-OH(Cat. No.:CAS No. 53990-33-3)

Z-Phg-OH

Cat. No.: B554361
CAS No.: 53990-33-3
M. Wt: 285.29 g/mol
InChI Key: RLDJWBVOZVJJOS-AWEZNQCLSA-N
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Description

Z-Phg-OH is a useful research compound. Its molecular formula is C16H15NO4 and its molecular weight is 285.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15NO4 B554361 Z-Phg-OH CAS No. 53990-33-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-phenyl-2-(phenylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,20)(H,18,19)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDJWBVOZVJJOS-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356056
Record name Z-Phg-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53990-33-3
Record name Z-Phg-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Z-L-phenylglycine physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Z-L-phenylglycine: Core Physical and Chemical Properties

Introduction

Z-L-phenylglycine, a derivative of the non-proteinogenic amino acid L-phenylglycine, is a crucial chiral building block in the fields of medicinal chemistry and pharmaceutical development. Its protected N-terminus, featuring a benzyloxycarbonyl (Z) group, makes it an ideal intermediate for peptide synthesis and the creation of complex molecules with specific biological activities.[1][2][3] This compound is frequently utilized in the development of enzyme inhibitors, therapeutic agents for oncology and neurology, and in the synthesis of fine chemicals.[1] Its stability and well-defined stereochemistry are invaluable for producing enantiomerically pure pharmaceuticals, which is critical for ensuring drug efficacy and safety.[1]

This technical guide provides a comprehensive overview of the core physical and chemical properties of Z-L-phenylglycine, detailed experimental protocols for its analysis and synthesis, and visualizations of key chemical processes for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The physical and chemical characteristics of Z-L-phenylglycine are summarized below. For context and comparison, properties of the parent compound, L-phenylglycine, are also provided.

Table 1: Physical and Chemical Properties of Z-L-phenylglycine
PropertyValueReference
Synonyms Z-L-Phg-OH
CAS Number 53990-33-3
Molecular Formula C₁₆H₁₅NO₄
Molecular Weight 285.3 g/mol
Appearance White to off-white powder
Melting Point 128-137 °C
Purity ≥ 99% (by HPLC)
Optical Rotation [α]D20 = +101 to +107º (c=1 in DMF)
Storage Conditions Store at 0-8 °C; Keep in a cool, dry place away from direct sunlight
Table 2: Physical and Chemical Properties of L-phenylglycine (for reference)
PropertyValueReference
Synonyms L-(+)-2-Phenylglycine, (S)-2-Amino-2-phenylacetic acid
CAS Number 2935-35-5
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance White to off-white crystalline powder
Melting Point >300 °C (decomposes)
Density ~1.27 g/cm³
Solubility Sparingly soluble in water; more soluble in acidic/basic solutions and some organic solvents (e.g., ethanol). Solubility is pH and temperature dependent.
pKa 1.83 (at 25 °C)
Optical Rotation [α]D20 = +155° (c=1 in 1 M HCl)

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis, purification, and analysis of Z-L-phenylglycine and its parent compound.

Synthesis of Racemic Phenylglycine via Strecker Synthesis

Phenylglycine can be prepared from benzaldehyde through an amino cyanation reaction, commonly known as the Strecker synthesis.

Methodology:

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, add methanol, ammonium chloride, and an aqueous solution of sodium cyanide.

  • Addition of Benzaldehyde: Cool the mixture in an ice bath and slowly add benzaldehyde while maintaining the temperature. The reaction begins rapidly.

  • Reaction Progression: Continue stirring for approximately 2 hours. The mixture will become heterogeneous.

  • Extraction: Dilute the mixture with water and extract it with a nonpolar solvent like benzene to separate the product from the aqueous layer.

  • Acidification and Hydrolysis: Extract the aminonitrile from the organic layer using 6 N hydrochloric acid. The combined acid extracts are then refluxed for 2 hours to hydrolyze the nitrile to a carboxylic acid.

  • Purification: After hydrolysis, remove volatile substances by distillation under reduced pressure. Treat the solution with activated carbon (e.g., Norit) to remove resinous byproducts and filter.

  • Isolation: Neutralize the filtrate with ammonium hydroxide to precipitate the dl-phenylglycine. The crude product can be collected by suction filtration and washed with ethanol and ether.

  • Recrystallization: For further purification, dissolve the product in 1 N sodium hydroxide, add ethanol, filter, and then re-precipitate by adding 5 N hydrochloric acid while heating. Cool the mixture to obtain purified crystals.

G cluster_synthesis Strecker Synthesis of Phenylglycine benzaldehyde Benzaldehyde aminonitrile α-Aminophenylacetonitrile (Intermediate) benzaldehyde->aminonitrile + Reagents reagents NH₄Cl, NaCN, Methanol reagents->aminonitrile hydrolysis Acid Hydrolysis (HCl, Reflux) aminonitrile->hydrolysis dl_phg dl-Phenylglycine (Racemic Product) hydrolysis->dl_phg

Caption: Workflow for the Strecker synthesis of racemic phenylglycine.

Chiral Resolution of dl-Phenylglycine

To obtain the desired L-enantiomer, the racemic mixture must be resolved. This is often achieved by forming diastereomeric salts with a chiral resolving agent.

Methodology using d-camphorsulfonic acid:

  • Salt Formation: Dissolve racemic phenylglycine and d-camphorsulfonic acid in a specific molar ratio in water. Heat the mixture to achieve complete dissolution.

  • Crystallization: Stir the solution as it cools to room temperature. The double salt of L-phenylglycine and d-camphorsulfonic acid will preferentially crystallize. Allow it to stand for several hours to maximize yield.

  • Isolation: Collect the diastereomeric salt crystals by suction filtration and wash them.

  • Liberation of L-phenylglycine: The filtrate, which is enriched with the D-enantiomer, can be treated to recover D-phenylglycine. The collected crystals are treated with a base to neutralize the camphorsulfonic acid and precipitate the pure L-phenylglycine.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity and enantiomeric excess of phenylglycine derivatives.

Methodology:

  • Sample Preparation: Prepare a standard solution of Z-L-phenylglycine by dissolving a precise amount (e.g., 0.3 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile/deionized water with 0.5% formic acid.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A typical mobile phase consists of a mixture of methanol and an aqueous buffer, such as 20 mmol/L monosodium phosphate, in a 1:9 ratio.

    • Flow Rate: Set the flow rate to 1.0 mL/min.

    • Detection: Use a UV detector set to a wavelength of 260 nm.

  • Analysis: Inject the sample into the HPLC system. The retention time and peak area are used to determine the purity of the compound against a standard curve. For enantiomeric purity, a chiral stationary phase is required.

G cluster_hplc HPLC Analysis Workflow sample_prep Sample Preparation (Dissolve in Mobile Phase) injection Injection into HPLC System sample_prep->injection separation Separation on C18 Column injection->separation detection UV Detection (260 nm) separation->detection analysis Data Analysis (Peak Integration & Quantification) detection->analysis

Caption: General workflow for HPLC analysis of phenylglycine derivatives.

Measurement of Optical Rotation

Optical rotation is a critical measure of enantiomeric purity.

Methodology:

  • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., c=1, meaning 1 g per 100 mL) in a specified solvent (e.g., Dimethylformamide (DMF) for Z-L-phenylglycine or 1 M HCl for L-phenylglycine).

  • Instrumentation: Use a polarimeter. The instrument consists of a light source (e.g., sodium D-line at 589 nm), a polarizer, a sample cell of a fixed path length, and an analyzer.

  • Measurement:

    • Calibrate the instrument with the pure solvent (blank).

    • Fill the sample cell with the prepared solution, ensuring no air bubbles are present.

    • Measure the angle of rotation of the plane-polarized light as it passes through the sample.

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Key Applications

Z-L-phenylglycine is a versatile compound with significant applications in scientific research and development:

  • Pharmaceutical Development: It serves as a fundamental chiral precursor for synthesizing a variety of pharmaceuticals, including β-lactam antibiotics.

  • Peptide Synthesis: The Z-protecting group allows for its controlled incorporation into peptide chains during solid-phase peptide synthesis, enabling the creation of complex peptides with specific therapeutic functions.

  • Biochemical Research: It is used in biochemical assays to study protein interactions and enzyme activities, contributing to advancements in biotechnology.

Logical Relationships of Phenylglycine Forms

The relationship between the racemic mixture, its constituent enantiomers, and the protected form is fundamental to its application in chiral synthesis.

G cluster_forms Relationship between Phenylglycine Forms dl_phg dl-Phenylglycine (Racemic Mixture) l_phg L-Phenylglycine (S-enantiomer) dl_phg->l_phg Chiral Resolution d_phg D-Phenylglycine (R-enantiomer) dl_phg->d_phg Chiral Resolution zl_phg Z-L-Phenylglycine (N-Protected Form) l_phg->zl_phg N-Protection (e.g., Cbz-Cl)

Caption: Logical flow from racemic phenylglycine to the protected L-form.

References

Solubility Profile of Z-Phg-OH in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Z-Phg-OH (N-carbobenzyloxy-D-phenylglycine) in a range of common organic solvents. The data presented here is critical for professionals in drug development and chemical research, aiding in solvent selection for synthesis, purification, and formulation.

Core Data Presentation: Solubility of this compound

The following table summarizes the mole fraction solubility (x₁) of this compound in eleven different organic solvents at various temperatures, as determined by the static gravimetric method.[1] This data is essential for understanding the thermodynamic behavior of this compound in these solvent systems.

Temperature (K)MethanolEthanolIsopropyl Alcoholn-Propyl Alcohol
283.150.08830.06450.05730.0531
288.150.10070.07380.06580.0612
293.150.11450.08430.07540.0702
298.150.13010.09610.08620.0803
303.150.14750.10950.09830.0917
308.150.16710.12460.11190.1044
313.150.18910.14170.12720.1186
318.150.21380.16110.14450.1346
323.150.24160.18310.16410.1526
Temperature (K)Methyl AcetateEthyl AcetateAcetoneDichloromethane
283.150.10210.08110.12530.0315
288.150.11630.09270.14280.0362
293.150.13220.10580.16230.0416
298.150.14990.12050.18410.0478
303.150.17000.13720.20860.0548
308.150.19250.15610.23610.0628
313.150.21790.17740.26710.0719
318.150.24640.20160.30210.0823
323.150.27860.22890.34160.0941
Temperature (K)AcetonitrileButanoneWater
283.150.04210.09580.00016
288.150.04830.10930.00019
293.150.05540.12460.00023
298.150.06340.14200.00028
303.150.07250.16170.00034
308.150.08290.18410.00041
313.150.09470.20960.00049
318.150.10820.23860.00058
323.150.12360.27160.00069

Experimental Protocols

A widely accepted and robust method for determining the equilibrium solubility of a compound is the shake-flask method, which was employed to generate the data above.[1] This protocol is a foundational technique in pharmaceutical and chemical research.

I. Materials and Apparatus
  • Solute: this compound (purity ≥ 99.0%)

  • Solvents: Organic solvents of analytical grade or higher purity.

  • Equipment:

    • Analytical balance (±0.0001 g)

    • Thermostatic shaker or water bath with temperature control (±0.1 K)

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Syringe filters (e.g., 0.22 µm PTFE)

    • Glass vials with screw caps

    • Volumetric flasks and pipettes

II. Procedure: Shake-Flask Method
  • Preparation of Saturated Solutions:

    • An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • The vials are placed in a thermostatic shaker and agitated at a constant temperature for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, the agitation is stopped, and the vials are allowed to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • To completely separate the solid from the liquid phase, the suspension is then centrifuged.

  • Sample Collection and Analysis:

    • A sample of the clear supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe to match the experimental temperature.

    • The collected sample is immediately filtered through a chemically inert syringe filter into a pre-weighed container or volumetric flask to remove any remaining solid particles.

    • The weight of the collected filtrate is determined.

  • Quantification:

    • The concentration of this compound in the filtrate is determined using a validated analytical method, such as HPLC. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.[1]

  • Data Reporting:

    • The solubility is calculated and reported in terms of mole fraction, or other units such as mg/mL or g/L, at the specified temperature.

Visualizations

The following diagrams illustrate the key workflows and concepts related to solubility determination.

G Workflow for Experimental Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to solvent in vial B Seal vial A->B C Agitate in thermostatic shaker (24-72h) B->C D Allow solid to settle C->D E Centrifuge sample D->E F Withdraw and filter supernatant E->F G Quantify concentration via HPLC F->G H Calculate solubility G->H

Caption: A generalized workflow for determining equilibrium solubility.

G Key Factors Influencing Solubility center Solubility Resulting Solubility center->Solubility Solute This compound Properties (Polarity, H-bonding) Solute->center Solvent Solvent Properties (Polarity, H-bonding) Solvent->center Temp Temperature Temp->center

Caption: Interplay of factors governing the solubility of this compound.

References

Spectroscopic Data Analysis of Z-L-Phenylglycine (Z-Phg-OH): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Z-L-phenylglycine (Z-Phg-OH), a crucial chiral building block in synthetic organic chemistry, particularly in the synthesis of peptides and pharmaceuticals, possesses a well-defined molecular structure amenable to thorough spectroscopic characterization. This technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific compound are not universally available in public databases, this document presents predicted data based on its chemical structure and established spectroscopic principles. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic properties of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of the compound's functional groups and comparison with data from structurally similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1HCarboxylic acid (-COOH)
~7.2-7.5Multiplet10HAromatic protons (2 x C₆H₅)
~5.5Doublet1Hα-proton (-CH-)
~5.1Singlet2HBenzylic protons (-CH₂-)
~VariableSinglet (broad)1HAmide proton (-NH-)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~170-175Carboxylic acid carbon (-COOH)
~155-160Carbonyl carbon (urethane)
~135-140Aromatic carbons (quaternary)
~125-130Aromatic carbons (-CH)
~65-70Benzylic carbon (-CH₂-)
~55-60α-carbon (-CH-)

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~3300MediumN-H stretch (Amide)
3100-3000MediumC-H stretch (Aromatic)
~1720StrongC=O stretch (Carboxylic acid)
~1690StrongC=O stretch (Amide I)
~1530MediumN-H bend (Amide II)
1600-1450Medium-WeakC=C stretch (Aromatic)
~1250StrongC-O stretch

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
285[M]⁺, Molecular ion
240[M - COOH]⁺
196[M - C₇H₇O]⁺
108[C₇H₈O]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to acquire the spectroscopic data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance series).

    • Parameters:

      • Pulse Program: Standard single-pulse sequence.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

      • Spectral Width: 0-15 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or 125 MHz NMR spectrometer.

    • Parameters:

      • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

      • Spectral Width: 0-200 ppm.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • KBr Pellet Method: A small amount of this compound (1-2 mg) is ground with spectroscopic grade potassium bromide (KBr, ~100 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer (e.g., Bruker Tensor series).

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) or a Quadrupole Time-of-Flight (Q-TOF) instrument.

  • Parameters (ESI):

    • Ionization Mode: Positive or negative ion mode.

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas (N₂): Flow rate appropriate for stable spray.

    • Drying Gas (N₂): Temperature set to 200-300 °C.

    • Mass Range: m/z 50-500.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep 1. Sample Preparation cluster_analysis 2. Spectroscopic Analysis cluster_data 3. Data Acquisition & Processing cluster_interpretation 4. Structural Elucidation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Pellet KBr Pellet Preparation Sample->Pellet Solution Solution for MS Sample->Solution NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR FTIR FTIR Spectrometer Pellet->FTIR MS Mass Spectrometer Solution->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum FTIR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Data Interpretation and Structure Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis.

In-Depth Technical Guide on the Thermal Stability of N-benzyloxycarbonyl-L-phenylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability of N-benzyloxycarbonyl-L-phenylglycine, a crucial parameter for its handling, storage, and application in pharmaceutical development and peptide synthesis. This document details the thermal properties, including melting point and expected decomposition behavior based on studies of closely related compounds. It also outlines detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) and provides a schematic for its synthesis.

Core Concepts: Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) or intermediate like N-benzyloxycarbonyl-L-phenylglycine is a critical quality attribute. It influences shelf-life, formulation strategies, and manufacturing processes. Understanding the temperatures at which melting and decomposition occur is essential to prevent degradation and ensure the safety and efficacy of the final product.

Physicochemical Properties

Table 1: Physicochemical and Thermal Properties of N-benzyloxycarbonyl-phenylglycine

PropertyValueSource
Molecular FormulaC₁₆H₁₅NO₄N/A
Molecular Weight285.29 g/mol N/A
AppearanceWhite crystalline powder[1]
Melting Point (D-enantiomer)127-128 °C[1]

Thermal Decomposition Analysis

Direct thermogravimetric (TGA) and differential scanning calorimetry (DSC) data for N-benzyloxycarbonyl-L-phenylglycine is not extensively published. However, the thermal behavior of the closely related N-benzyloxycarbonylglycinato ligand has been studied in the context of its metal complexes.[2] This provides valuable insight into the expected decomposition pathway of N-benzyloxycarbonyl-L-phenylglycine.

The thermal decomposition of N-benzyloxycarbonyl protected amino acids typically proceeds in multiple stages. The initial decomposition often involves the loss of the benzyloxycarbonyl group, followed by the degradation of the amino acid backbone at higher temperatures.

Expected Decomposition Profile: Based on the study of N-benzyloxycarbonylglycinato complexes, the decomposition is a multi-step process.[2] For N-benzyloxycarbonyl-L-phenylglycine, a similar pattern is anticipated:

  • Initial Decomposition: Loss of the benzyloxycarbonyl group.

  • Secondary Decomposition: Degradation of the phenylglycine moiety.

The final residue and the specific gaseous byproducts would be dependent on the experimental conditions, particularly the atmosphere (inert or oxidative).

Experimental Protocols

To determine the precise thermal stability of N-benzyloxycarbonyl-L-phenylglycine, the following experimental protocols for TGA and DSC are recommended. These are based on established methods for the analysis of amino acids and related organic compounds.[3]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss at different temperatures.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of N-benzyloxycarbonyl-L-phenylglycine into a clean, tared TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 10 minutes.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset temperature of decomposition from the TGA curve.

    • Calculate the percentage mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, as well as to identify other thermal events such as decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of N-benzyloxycarbonyl-L-phenylglycine into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Heat the sample from 30 °C to a temperature above its expected melting point but below significant decomposition (e.g., 200 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the onset temperature and peak temperature of the melting endotherm.

    • Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

Synthesis of N-benzyloxycarbonyl-L-phenylglycine

The standard procedure for the N-protection of an amino acid is the Schotten-Baumann reaction. This involves the reaction of the amino acid with benzyl chloroformate in an alkaline aqueous solution.

General Synthesis Workflow

SynthesisWorkflow General Synthesis of N-benzyloxycarbonyl-L-phenylglycine L_Phenylglycine L-Phenylglycine Dissolution Dissolve in aqueous NaOH L_Phenylglycine->Dissolution Reaction Reaction with Benzyl Chloroformate Dissolution->Reaction Acidification Acidification (e.g., with HCl) Reaction->Acidification Precipitation Precipitation of N-Cbz-L-phenylglycine Acidification->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying Filtration->Drying Product N-benzyloxycarbonyl-L-phenylglycine Drying->Product

Caption: Synthetic workflow for N-benzyloxycarbonyl-L-phenylglycine.

Experimental Protocol for Synthesis

This protocol is a general procedure and may require optimization.

  • Dissolution: Dissolve L-phenylglycine in a 1M aqueous solution of sodium hydroxide at 0-5 °C with stirring.

  • Reaction: Slowly and simultaneously add benzyl chloroformate and a 2M aqueous solution of sodium hydroxide to the reaction mixture, maintaining the pH between 9 and 10 and the temperature below 5 °C.

  • Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with a suitable acid (e.g., 2M HCl).

  • Isolation: The N-benzyloxycarbonyl-L-phenylglycine will precipitate as a white solid. Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.

Conclusion

This technical guide has summarized the available information on the thermal stability of N-benzyloxycarbonyl-L-phenylglycine and provided detailed experimental protocols for its determination. While specific TGA and DSC data for this compound are not widely published, the provided melting point of its enantiomer and the decomposition behavior of a closely related compound offer a strong basis for its thermal characterization. The outlined protocols for TGA, DSC, and synthesis provide a robust framework for researchers and drug development professionals working with this important molecule. Accurate determination of its thermal properties is paramount for ensuring its quality, stability, and performance in its intended applications.

References

Racemization tendency of phenylglycine derivatives in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Racemization Tendency of Phenylglycine Derivatives in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylglycine (Phg) and its derivatives are crucial non-proteinogenic amino acids in medicinal chemistry, forming the backbone of numerous therapeutic agents, including antimicrobial and antiviral peptides.[1] However, their synthesis, particularly within peptide chains, is complicated by a significant tendency towards racemization. This phenomenon arises from the increased acidity of the benzylic alpha-proton, which is stabilized by the adjacent aromatic ring.[2][3] The loss of stereochemical integrity during synthesis can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity and safety profile of the final product.[4] This guide provides a comprehensive technical overview of the mechanisms behind phenylglycine racemization, the key factors that influence its rate, and robust strategies to mitigate this challenge, ensuring the synthesis of enantiomerically pure phenylglycine-containing molecules.

Mechanisms of Racemization

The heightened susceptibility of phenylglycine to racemization compared to other amino acids like alanine or even phenylalanine is attributed to the stability of the planar carbanion intermediate formed upon deprotonation of the α-carbon. The negative charge can be delocalized into the adjacent phenyl ring, lowering the energy barrier for its formation. Two primary mechanisms are responsible for this loss of stereochemistry during synthesis.

Direct Enolization/Carbanion Formation

Under basic conditions, a base can directly abstract the acidic proton from the α-carbon. This process generates a planar, achiral enolate or carbanion intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of both L and D enantiomers. This pathway is particularly relevant during steps involving strong bases, such as the Fmoc-deprotection step in Solid-Phase Peptide Synthesis (SPPS).

dot cluster_0 Direct Enolization Mechanism L_Phg L-Phenylglycine Derivative (Chiral) Carbanion Planar Carbanion Intermediate (Achiral) L_Phg->Carbanion + Base - H⁺ Carbanion->L_Phg + H⁺ D_Phg D-Phenylglycine Derivative (Chiral) Carbanion->D_Phg + H⁺

Caption: Mechanism of racemization via direct α-proton abstraction.

Oxazolone (Azlactone) Formation

During peptide bond formation, the carboxylic acid of the N-protected phenylglycine is activated by a coupling reagent. This activated intermediate can undergo intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The α-proton of the oxazolone is highly acidic and rapidly abstracted by even weak bases, leading to a planar, aromatic oxazole anion. Reprotonation of this intermediate is non-stereoselective, resulting in a racemic oxazolone which then reacts with the amine component to yield a racemic peptide product. This is the predominant racemization pathway during the coupling step of peptide synthesis.

dot cluster_1 Oxazolone-Mediated Racemization Activated_L Activated L-Phg Oxazolone_L L-Oxazolone (Chiral) Activated_L->Oxazolone_L - H₂O Anion Planar Oxazole Anion (Achiral) Oxazolone_L->Anion + Base - H⁺ Oxazolone_Racemic Racemic Oxazolone Anion->Oxazolone_Racemic + H⁺ Peptide_Racemic Racemic Peptide Product Oxazolone_Racemic->Peptide_Racemic + Amino Acid

Caption: Racemization pathway through an oxazolone intermediate.

Factors Influencing Racemization in Synthesis

The extent of phenylglycine racemization is highly dependent on the specific reaction conditions. Careful selection of reagents and parameters is critical to preserving stereochemical integrity.

Base Selection

The choice of base is paramount, as it is directly involved in proton abstraction.

  • Strength and Steric Hindrance: Strong bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and to a lesser extent piperidine (used for Fmoc removal) can cause significant racemization, especially with prolonged exposure. In coupling reactions, sterically hindered and weaker bases are preferred. N,N-diisopropylethylamine (DIPEA, pKa ~10.1) is a common cause of racemization. In contrast, more sterically hindered bases like 2,4,6-collidine (TMP, pKa ~7.43) or weaker bases like N-methylmorpholine (NMM, pKa ~7.38) significantly reduce epimerization.

Coupling Reagents

The coupling reagent determines the nature and lifetime of the activated intermediate, thereby influencing the rate of oxazolone formation.

  • Uronium/Aminium vs. Phosphonium Reagents: Uronium/aminium reagents like HATU, HBTU, and HCTU are highly efficient but can promote racemization, particularly when paired with strong bases like DIPEA. Third-generation uronium reagents like COMU have shown better performance in suppressing racemization. Phosphonium-based reagents, such as DEPBT, are known for their remarkable resistance to racemization and are an excellent choice for coupling sensitive residues like phenylglycine.

  • Carbodiimides: Reagents like DCC and DIC require additives such as HOBt, HOAt, or OxymaPure to suppress racemization by forming active esters that are less prone to cyclizing into oxazolones.

Temperature and Reaction Time

Elevated temperatures accelerate the rates of both proton abstraction and oxazolone formation, increasing the risk of racemization. Similarly, prolonged activation or coupling times provide more opportunity for epimerization to occur. Microwave-assisted SPPS, which often involves higher temperatures, requires careful optimization to limit racemization of phenylglycine residues.

Electronic Effects of Ring Substituents

The electronic nature of substituents on the phenyl ring can modulate the acidity of the α-proton.

  • Electron-withdrawing groups (e.g., nitro groups) increase the acidity of the α-proton, thereby accelerating the rate of racemization.

  • Electron-donating groups (e.g., a 4-hydroxy group) can decrease the acidity through a positive mesomeric effect (+M), thus decelerating the racemization rate.

Quantitative Data on Phenylglycine Racemization

Systematic studies have quantified the impact of different reagent combinations on the stereochemical purity of phenylglycine-containing peptides. The data below is derived from the synthesis of model dipeptides on solid phase, demonstrating the critical role of the coupling reagent and base.

Table 1: Influence of Base on Racemization of Phg during Coupling (Model Peptides: Bz-(L)-Phe-(L)-Phg-NH₂ and Bz-(L)-Arg-(L)-Phg-NH₂; Activator: HATU; Fmoc Deprotection: 10% Piperidine in DMF)

Base (4 equiv)pKaCorrect Diastereomer (%) - Peptide ACorrect Diastereomer (%) - Peptide B
DIPEA10.17878
NMM7.388382
TMP7.439393
Data sourced from Liang et al., 2017.

Table 2: Influence of Coupling Reagent on Racemization of Phg (Model Peptides: Bz-(L)-Phe-(L)-Phg-NH₂ and Bz-(L)-Arg-(L)-Phg-NH₂; Base: DIPEA; Fmoc Deprotection: 10% Piperidine in DMF)

Activator (3 equiv)Correct Diastereomer (%) - Peptide ACorrect Diastereomer (%) - Peptide B
PyBOP7677
HBTU7778
HATU7878
DEPBT8586
COMU9292
Data sourced from Liang et al., 2017.

Table 3: Optimized Conditions for Epimerization-Free Synthesis (Model Peptide: Bz-(L)-Arg-(L)-Phg-NH₂)

Activator (3 equiv)Base (4 equiv)Correct Diastereomer (%)
COMUTMP>98
COMUDMP>98
DEPBTTMP100
DEPBTDMP100
Data sourced from Liang et al., 2017.

Recommended Experimental Protocols

Protocol for Minimizing Racemization during SPPS Coupling

This protocol is recommended for incorporating a phenylglycine residue into a peptide sequence using Fmoc-based solid-phase synthesis.

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Phg-OH (3 equivalents) and the chosen coupling reagent (e.g., DEPBT or COMU, 3 equivalents) in DMF.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Immediately add the sterically hindered base (e.g., TMP or DMP, 4 equivalents).

  • Reaction Monitoring: Allow the coupling to proceed for 1-2 hours at room temperature. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). Avoid unnecessarily long reaction times.

  • Washing: Once the reaction is complete, thoroughly wash the resin with DMF to remove all excess reagents and byproducts.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Minimize exposure time; two treatments of 5-7 minutes each are typically sufficient.

Protocol for Assessing Racemization via RP-HPLC

This workflow outlines the procedure to determine the diastereomeric ratio of a synthesized phenylglycine-containing peptide.

  • Peptide Cleavage: Cleave the synthesized peptide from the solid support using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, decant the ether, and dry the peptide under vacuum.

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent system (e.g., Water/Acetonitrile with 0.1% TFA).

  • HPLC Analysis:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Run a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5% to 95% Acetonitrile over 30 minutes.

    • The L-Phg and D-Phg containing diastereomers will typically resolve into two separate peaks.

    • Integrate the peak areas to determine the ratio of the desired diastereomer to the epimerized product.

dot cluster_2 Workflow for Racemization Assessment Start Synthesized Peptide on Resin Cleavage Cleavage from Resin (e.g., TFA Cocktail) Start->Cleavage Isolation Precipitation & Isolation (Cold Ether) Cleavage->Isolation Dissolution Dissolution in HPLC Mobile Phase Isolation->Dissolution HPLC RP-HPLC Analysis (C18 Column, Gradient Elution) Dissolution->HPLC Analysis Peak Integration & Diastereomeric Ratio Calculation HPLC->Analysis

Caption: Experimental workflow for assessing peptide epimerization.

Strategic Framework for Suppressing Racemization

To ensure the synthesis of stereochemically pure phenylglycine derivatives, a logical approach to selecting reaction conditions is essential. The following decision-making framework can guide researchers toward optimal outcomes.

Caption: Decision framework for minimizing Phg racemization.

Conclusion

The racemization of phenylglycine derivatives is a significant but manageable challenge in synthetic chemistry. The phenomenon is primarily driven by the formation of a resonance-stabilized carbanion at the α-position, a process facilitated by basic conditions and specific coupling reagents that promote oxazolone intermediates. As demonstrated by quantitative data, the critical step inducing racemization is the base-catalyzed coupling of the protected phenylglycine. By implementing a rational strategy that includes the use of phosphonium (DEPBT) or advanced uronium (COMU) coupling reagents in combination with sterically hindered, weak bases such as TMP or DMP, racemization can be reduced to negligible levels. Adherence to optimized protocols and careful control over reaction temperature and time are essential for preserving the stereochemical integrity of these valuable building blocks, thereby ensuring the efficacy and safety of the final pharmaceutical products.

References

An In-depth Technical Guide to the Z-Group (Cbz) Protection of Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group is a foundational amine protecting group in organic synthesis, particularly in the realm of peptide chemistry. Its stability under various conditions, coupled with its selective removal, has made it an indispensable tool for chemists for decades. This technical guide provides a comprehensive overview of the mechanism of Z-group protection, detailed experimental protocols, and quantitative data to aid in its effective application.

Core Mechanism of Cbz Protection

The primary function of the Cbz group is to temporarily render the highly nucleophilic amino group of an amino acid unreactive to prevent unwanted side reactions during subsequent synthetic steps, such as peptide bond formation. This is achieved by converting the amine into a carbamate, which significantly diminishes its nucleophilicity.[1]

The introduction of the Cbz group is typically accomplished by the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[2] The lone pair of the amino group nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. Subsequent loss of the chloride leaving group and deprotonation by a base yields the N-Cbz protected amino acid.

Quantitative Data on Cbz Protection

The efficiency of Cbz protection is influenced by the choice of reagents, solvent, and reaction conditions. Below is a summary of typical yields obtained under various protocols.

Amino Acid/AmineReagentBaseSolventReaction TimeTemperatureYield (%)Reference
GlycineBenzyl ChloroformateNaOHWater30 min (addition) + 10 min0 °C to RT~92%[3]
General AminesBenzyl ChloroformateNaHCO₃THF/Water20 h0 °C90%[2]
Various AminesBenzyl Chloroformate-PEG-400VariesRoom Temp.High[4]
Various AminesBenzyl Chloroformate-Water2-10 min (aliphatic)Room Temp.High

Experimental Protocols for Cbz Protection

This protocol describes the protection of the amino acid glycine using benzyl chloroformate and sodium hydroxide.

Materials:

  • Glycine (0.1 mol)

  • 2 M Sodium Hydroxide (50 mL)

  • Benzyl Chloroformate (1.2 eq)

  • 4 M Sodium Hydroxide (25 mL)

  • Diethyl ether

  • Hydrochloric acid

Procedure:

  • Dissolve glycine in 2 M aqueous sodium hydroxide and cool the solution in an ice bath.

  • Simultaneously add benzyl chloroformate and 4 M aqueous sodium hydroxide dropwise to the glycine solution at 0°C over 30 minutes.

  • Stir the mixture for an additional 10 minutes, then allow it to warm to room temperature.

  • Extract the aqueous solution twice with diethyl ether to remove impurities.

  • Acidify the aqueous layer to pH 1 with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with a small amount of cold water, and dry to yield N-benzyloxycarbonyl-glycine.

G cluster_workflow Experimental Workflow: Cbz Protection start Start: Glycine Solution step1 Cool to 0°C start->step1 step2 Add Cbz-Cl and NaOH step1->step2 step3 Stir and Warm to RT step2->step3 step4 Ether Extraction step3->step4 step5 Acidify Aqueous Layer step4->step5 step6 Filter and Dry step5->step6 end End: N-Cbz-Glycine step6->end

Caption: Workflow for the Cbz protection of glycine.

Mechanism of Cbz Deprotection

The removal of the Cbz group, or deprotection, is a critical step to liberate the free amine for subsequent reactions. The most common methods for Cbz deprotection are catalytic hydrogenolysis and acid-mediated cleavage.

  • Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz removal. It involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate) to cleave the benzylic C-O bond. The reaction produces the free amine, toluene, and carbon dioxide.

  • Acidic Cleavage: Strong acidic conditions, such as hydrogen bromide in acetic acid (HBr/AcOH), can also be used to cleave the Cbz group. This method proceeds via protonation of the carbamate followed by an SN2 attack by the bromide ion on the benzylic carbon.

Quantitative Data on Cbz Deprotection

The choice of deprotection method depends on the presence of other functional groups in the molecule. The following table provides a comparison of different deprotection methods.

Deprotection MethodReagentsSolventReaction TimeTemperatureYield (%)Reference
Catalytic Hydrogenolysis10% Pd/C, H₂Methanol2-16 hRoom Temp.High
Transfer Hydrogenolysis10% Pd/C, Ammonium FormateMethanol or DMF2 hRoom Temp.88-89%
Acidic Cleavage33% HBr/AcOHAcetic Acid20 minRoom Temp.-
Lewis Acid CleavageAlCl₃HFIPVariesRoom Temp.High

Experimental Protocols for Cbz Deprotection

This protocol describes a general procedure for the removal of the Cbz group using catalytic hydrogenolysis.

Materials:

  • N-Cbz-protected amino acid or peptide

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas source (e.g., balloon or hydrogenator)

  • Inert gas (e.g., Nitrogen or Argon)

  • Celite

Procedure:

  • Dissolve the N-Cbz-protected compound in methanol or ethanol in a suitable hydrogenation flask.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Purge the flask with an inert gas, then introduce hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

G cluster_mechanism Catalytic Hydrogenolysis Mechanism Cbz_AA N-Cbz-Amino Acid Adsorption Adsorption onto Pd/C surface Cbz_AA->Adsorption Cleavage Hydrogenolysis of C-O bond Adsorption->Cleavage H2_Activation H₂ Activation H2_Activation->Adsorption Products Products: Free Amine, Toluene, CO₂ Cleavage->Products

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

This protocol details the acidic cleavage of the Cbz group.

Materials:

  • N-Cbz-protected peptide

  • 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)

  • Diethyl ether

Procedure:

  • Dissolve the Cbz-protected peptide in a 33% solution of HBr in acetic acid.

  • Stir the resulting mixture at room temperature for 20 minutes.

  • Add diethyl ether to the reaction mixture to precipitate the amine salt.

  • Isolate the precipitate by filtration or decantation and wash with diethyl ether.

Orthogonality and Selectivity

A key advantage of the Cbz group is its orthogonality with other common amine protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). The Cbz group is stable to the acidic conditions used to remove Boc groups and the basic conditions used for Fmoc removal. This allows for the selective deprotection of one group in the presence of the others, a crucial strategy in complex multi-step syntheses. For instance, a Cbz group can be selectively removed by hydrogenolysis while a Boc group on the same molecule remains intact.

G cluster_orthogonality Orthogonal Deprotection Strategies Cbz Cbz Group Hydrogenolysis Catalytic Hydrogenolysis Cbz->Hydrogenolysis Cleaved Acid Strong Acid (e.g., TFA) Cbz->Acid Stable (mild acid) Labile (strong acid) Base Base (e.g., Piperidine) Cbz->Base Stable Boc Boc Group Boc->Hydrogenolysis Stable Boc->Acid Cleaved Boc->Base Stable Fmoc Fmoc Group Fmoc->Hydrogenolysis Stable Fmoc->Acid Stable Fmoc->Base Cleaved

Caption: Orthogonality of Cbz, Boc, and Fmoc protecting groups.

References

The Influence of Z-Phenylglycine-OH Stereochemistry on Peptide Architecture: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as proteolytic stability, conformational rigidity, and receptor affinity. Phenylglycine (Phg), an amino acid with a phenyl group directly attached to the α-carbon, is of particular interest due to the significant steric hindrance it imposes, thereby influencing the local and global conformation of peptides. The stereochemistry at the α-carbon of phenylglycine, whether in the L- or D-configuration, further dictates the three-dimensional arrangement of the peptide backbone. This technical guide provides an in-depth analysis of the stereochemistry of N-benzyloxycarbonyl-protected phenylglycine (Z-Phg-OH) and its profound impact on peptide structure, supported by experimental methodologies and data.

The benzyloxycarbonyl (Z) protecting group is frequently employed in solution-phase peptide synthesis and has its own influence on the conformational preferences of the adjacent amino acid residue. Understanding the interplay between the Z-group and the inherent stereochemistry of the phenylglycine residue is crucial for the rational design of peptidomimetics with desired structural and functional attributes.

Stereochemistry of this compound and its Conformational Implications

Phenylglycine's structure, lacking a β-methylene group, results in a more restricted rotational freedom of the phenyl side chain compared to its proteinogenic counterpart, phenylalanine.[1] This inherent rigidity is a key factor in its utility for inducing specific secondary structures in peptides. Both L- and D-enantiomers of phenylglycine are found in natural products, indicating that nature utilizes this stereochemical diversity to achieve distinct biological functions.[1]

When incorporated into a peptide chain, the stereochemistry of the Phg residue significantly influences the accessible Ramachandran angles (φ and ψ), thereby directing the peptide's folding. While extensive comparative data for Z-L-Phg-OH versus Z-D-Phg-OH within the same peptide sequence is limited in publicly available literature, studies on related Cα,α-disubstituted glycines, such as diphenylglycine, have shown a preference for an extended conformation. It is plausible that both Z-L-Phg and Z-D-Phg would also favor extended backbone conformations to minimize steric clashes between the bulky phenyl group, the Z-protecting group, and the adjacent amino acid residues.

The introduction of a D-amino acid, such as D-phenylglycine, into a peptide sequence composed primarily of L-amino acids can induce localized changes in the backbone direction, often leading to the formation of β-turns or disrupting helical structures.[2] This principle is a cornerstone of peptidomimetic design aimed at enhancing proteolytic stability and modulating biological activity.

Impact on Peptide Structure: A Comparative Overview

The stereochemistry of the this compound residue is a critical determinant of the resulting peptide's secondary and tertiary structure. Below is a summary of the anticipated effects based on fundamental principles of peptide stereochemistry.

Structural ParameterImpact of Z-L-Phg-OHImpact of Z-D-Phg-OH
Secondary Structure Can stabilize β-sheet structures or act as a helix breaker in L-amino acid sequences.Can induce β-turns or disrupt canonical secondary structures in L-amino acid sequences.
Overall Conformation Contributes to a more linear or extended peptide backbone.Introduces a "kink" or turn in the peptide backbone.
Proteolytic Stability Offers some steric hindrance to proteases.Significantly enhances resistance to enzymatic degradation by proteases that recognize L-amino acids.
Receptor Binding Affinity The orientation of the phenyl side chain will differ from that of a D-Phg containing peptide, potentially leading to different binding interactions.The altered side-chain topology can lead to enhanced or diminished binding affinity depending on the receptor's stereochemical requirements.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound

The synthesis of peptides containing phenylglycine requires careful selection of coupling reagents and conditions to minimize racemization, a known issue with this amino acid due to the acidity of the α-proton.

Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the resin or the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-protected amino acid (3 eq.), a coupling agent such as HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with N,N-diisopropylethylamine (DIEA) (6 eq.) for 5 minutes.

    • For the coupling of Z-L-Phg-OH or Z-D-Phg-OH, to minimize racemization, the use of coupling reagents like DEPBT or COMU in combination with a less basic amine such as collidine or N-methylmorpholine is recommended.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature.

  • Washing: Wash the resin as described in step 3.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid coupling, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Experimental Workflow for Peptide Synthesis and Initial Characterization

cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization Resin_Swelling Resin_Swelling Fmoc_Deprotection Fmoc_Deprotection Resin_Swelling->Fmoc_Deprotection Washing1 Washing1 Fmoc_Deprotection->Washing1 DMF, DCM Amino_Acid_Coupling Amino_Acid_Coupling Washing1->Amino_Acid_Coupling This compound + Coupling Reagents Washing2 Washing2 Amino_Acid_Coupling->Washing2 Repeat_Cycle Repeat_Cycle Washing2->Repeat_Cycle For next amino acid Cleavage Cleavage Washing2->Cleavage Final amino acid coupled Repeat_Cycle->Fmoc_Deprotection Precipitation Precipitation Cleavage->Precipitation Purification RP-HPLC Precipitation->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization

Workflow for SPPS and initial peptide analysis.
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. 2D NMR experiments, such as TOCSY and NOESY, are essential for assigning proton resonances and identifying through-space proximities between protons, respectively.

Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O or a buffered solution) to a concentration of 1-5 mM. Adjust the pH as needed.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall sample quality and signal dispersion.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify coupled proton spin systems within each amino acid residue. This allows for the assignment of backbone and side-chain protons.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). These NOEs provide crucial distance restraints for structure calculation. Key NOEs to identify include:

    • Sequential NOEs: Between the amide proton of one residue and the α-proton of the preceding residue (dαN(i, i+1)).

    • Medium-range NOEs: Indicative of secondary structures (e.g., dαN(i, i+3) in helices, dαα(i, i+1) in turns).

  • Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign the proton resonances using the TOCSY and NOESY spectra.

  • Structure Calculation: Use the NOE-derived distance restraints and any dihedral angle restraints obtained from coupling constants to calculate an ensemble of 3D structures using molecular dynamics or distance geometry algorithms (e.g., CYANA, XPLOR-NIH).

Logical Workflow for NMR-Based Structural Analysis

cluster_nmr NMR Data Acquisition & Processing cluster_analysis Structural Analysis Sample_Prep Peptide Sample Preparation Acquire_1D 1D ¹H NMR Sample_Prep->Acquire_1D Acquire_2D 2D TOCSY & NOESY Acquire_1D->Acquire_2D Process_Data Data Processing Acquire_2D->Process_Data Assign_Resonances Resonance Assignment Process_Data->Assign_Resonances Identify_NOEs NOE Identification & Restraint Generation Assign_Resonances->Identify_NOEs Structure_Calc 3D Structure Calculation Identify_NOEs->Structure_Calc Structure_Ensemble Ensemble of Structures Structure_Calc->Structure_Ensemble

Workflow for peptide structure determination by NMR.
Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.

Protocol:

  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 50-100 µM.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

  • Data Analysis: The shape and magnitude of the CD spectrum are indicative of the secondary structure:

    • α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • Random coil: A strong negative band around 198 nm.

  • Deconvolution: Use deconvolution software to estimate the percentage of each secondary structure type.

Quantitative Data and Comparative Analysis

Table 1: Hypothetical NMR Chemical Shift Comparison for a Model Peptide (Ac-Ala-X-Ala-NH₂) where X is L-Phg or D-Phg

ProtonAc-Ala-L-Phg-Ala-NH₂ (ppm)Ac-Ala-D-Phg-Ala-NH₂ (ppm)Expected Difference
L-Phg Hα5.55.5Minimal
L-Phg HN8.28.2Minimal
Ala³ Hα4.34.6Significant upfield or downfield shift due to different orientation of the Phg phenyl ring.
Ala³ HN8.07.7Significant upfield or downfield shift.

Note: These are hypothetical values. The actual chemical shifts would be highly dependent on the local conformation.

Table 2: Predicted Secondary Structure Content from CD Spectroscopy

Peptideα-Helix (%)β-Sheet (%)Random Coil (%)
Model Peptide with L-Phg54055
Model Peptide with D-Phg< 525 (distorted)70 (with turns)

Note: These are predicted values based on the known turn-inducing properties of D-amino acids in L-peptide sequences.

Table 3: Potential Impact on Thermodynamic Stability

PeptideMelting Temperature (Tm)ΔG° unfolding (kcal/mol)
Peptide with L-PhgHigher (if forming stable β-sheets)More negative
Peptide with D-PhgLower (due to disruption of regular secondary structure)Less negative

Note: These are general predictions. The actual thermodynamic stability would depend on the specific interactions within the folded peptide.

Table 4: Inferred Impact on Binding Affinity

Ligand (Peptide)ReceptorBinding Affinity (Kd)
L-Phg containing peptideReceptor ALower (if D-stereochemistry is preferred)
D-Phg containing peptideReceptor AHigher (if D-stereochemistry is optimal for binding)
L-Phg containing peptideReceptor BHigher (if L-stereochemistry is optimal for binding)
D-Phg containing peptideReceptor BLower (if L-stereochemistry is preferred)

Note: Binding affinity is highly specific to the receptor's binding pocket stereochemistry.

Signaling Pathways and Logical Relationships

The stereochemistry of a peptide can fundamentally alter its ability to interact with biological targets and modulate signaling pathways. For instance, a peptide designed to inhibit a protein-protein interaction will have its efficacy dictated by how well its three-dimensional structure complements the target protein's surface.

Logical Diagram of Stereochemistry's Influence on Biological Activity

Z_Phg_Stereochem This compound Stereochemistry (L or D) Peptide_Conformation Peptide 3D Conformation Z_Phg_Stereochem->Peptide_Conformation Dictates Receptor_Binding Receptor Binding Affinity & Specificity Peptide_Conformation->Receptor_Binding Determines Signaling_Pathway Modulation of Signaling Pathway Receptor_Binding->Signaling_Pathway Initiates/Inhibits Biological_Response Cellular/Physiological Response Signaling_Pathway->Biological_Response Leads to

Influence of this compound stereochemistry on biological outcome.

Conclusion

The stereochemistry of this compound is a critical design element in peptide and peptidomimetic development. The choice between the L- and D-enantiomer profoundly influences the peptide's conformational landscape, proteolytic stability, and ultimately its biological activity. While direct comparative data for diastereomeric peptides containing this compound is sparse, the principles of peptide stereochemistry provide a strong framework for predicting its impact. Further systematic studies involving the synthesis and detailed structural and functional characterization of such diastereomeric pairs are warranted to fully elucidate the nuanced effects of phenylglycine stereochemistry and to guide the rational design of next-generation peptide therapeutics. Researchers and drug developers should carefully consider the stereochemical implications of incorporating phenylglycine to harness its full potential in modulating peptide structure and function.

References

The Enduring Legacy of the Z-Group: A Cornerstone of Peptide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

The benzyloxycarbonyl (Z or Cbz) protecting group, a foundational tool in the art of peptide synthesis, has played a pivotal role in the advancement of peptide chemistry for nearly a century. Its discovery in 1932 by Nobel laureate Max Bergmann and his colleague Leonidas Zervas marked a revolutionary step forward, enabling the controlled, stepwise assembly of amino acids into peptides. This in-depth guide explores the discovery, history, and enduring utility of the Z-protecting group, providing researchers, scientists, and drug development professionals with a comprehensive technical overview.

The introduction of the Z-group addressed a fundamental challenge in peptide synthesis: the need to temporarily block the reactive amino group of one amino acid while its carboxyl group is coupled to the amino group of another. The ideal protecting group needed to be easily introduced, stable during the coupling reaction, and removable under mild conditions that would not compromise the newly formed peptide bond or other sensitive functionalities within the peptide chain. The Z-group fulfilled these requirements, ushering in a new era of rational peptide design and synthesis.[1][2][3][4]

A Historical Perspective: The Bergmann-Zervas Breakthrough

Prior to the work of Bergmann and Zervas, the synthesis of peptides was a formidable task, often resulting in low yields and a mixture of undesirable byproducts. The existing methods for amino group protection were harsh and often led to racemization of the chiral amino acid centers. The genius of the Bergmann-Zervas synthesis lay in the clever design of the benzyloxycarbonyl group.[1] This group could be introduced by reacting an amino acid with benzyl chloroformate under basic conditions. More importantly, it could be selectively removed by catalytic hydrogenolysis, a remarkably mild method that involves bubbling hydrogen gas through a solution of the protected peptide in the presence of a palladium catalyst. This process liberates the free amino group, ready for the next coupling step, and generates toluene and carbon dioxide as benign byproducts. An alternative deprotection method involves the use of strong acids such as hydrogen bromide in acetic acid.

The Z-group quickly became the cornerstone of solution-phase peptide synthesis, the dominant methodology for decades. Its stability under a range of conditions allowed for the synthesis of increasingly complex peptides, culminating in Vincent du Vigneaud's landmark synthesis of the hormone oxytocin in 1953, a feat that earned him the Nobel Prize in Chemistry. While the advent of solid-phase peptide synthesis (SPPS) and the development of other protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) have provided powerful alternatives, the Z-group remains a valuable tool, particularly in solution-phase strategies and for the protection of side-chain functionalities.

Quantitative Data on Z-Group Application

The efficiency of both the introduction and removal of the Z-protecting group is a key factor in its utility. The following tables summarize quantitative data on reaction yields and times for these processes under various conditions.

Table 1: N-Protection of Amino Acids with Benzyl Chloroformate (Cbz-Cl)

Amino AcidBase/Solvent SystemReaction TimeYield (%)Reference
Glycine2 M NaOH(aq)30 min (addition) + 10 minNot Specified
VariousNa2CO3/NaHCO3(aq)Not SpecifiedHigh
VariousWater (room temp.)2 - 10 min98 - 99
DipeptidesDIPEA/DCMOvernight37 - 79 (two steps)

Table 2: Deprotection of Z-Protected Amines and Peptides

SubstrateDeprotection MethodCatalyst/ReagentSolventReaction TimeYield (%)Reference
Z-protected aminesCatalytic HydrogenolysisPd/CMethanol12 hHigh
Z-protected aminesMicrowave-assisted HydrogenolysisPd/CEtOAc5 min99
Z-DipeptideCatalytic HydrogenolysisPd/C, H2Not Specified< 2 h92 (two steps)
Z-protected peptidesTransfer HydrogenolysisPd/C, Ammonium FormateMethanol or DMFNot SpecifiedQuantitative
N-Bn derivativesTransfer HydrogenolysisMg, Ammonium FormateEthylene Glycol (MW)2 - 3 min85 - 95
Cysteine-peptidesCatalytic HydrogenolysisPdLiquid AmmoniaNot SpecifiedHigh

Experimental Protocols

Detailed methodologies are crucial for the successful application of protecting group strategies. The following sections provide protocols for the key experimental procedures involving the Z-group.

Protocol 1: N-Protection of an Amino Acid with Benzyl Chloroformate (Schotten-Baumann Conditions)

Objective: To introduce the benzyloxycarbonyl (Z) protecting group onto the α-amino group of an amino acid.

Materials:

  • Amino acid (e.g., Glycine, 1.0 eq)

  • 2 M Sodium hydroxide (NaOH) solution

  • Benzyl chloroformate (Cbz-Cl, 1.2 eq)

  • 4 M Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Hydrochloric acid (HCl) for acidification

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Dissolve the amino acid (1.0 eq) in 2 M aqueous NaOH solution and cool the solution in an ice bath.

  • Simultaneously, add benzyl chloroformate (1.2 eq) and 4 M aqueous NaOH solution dropwise to the cooled amino acid solution over a period of 30 minutes while stirring vigorously. Maintain the temperature at 0°C.

  • After the addition is complete, continue stirring for an additional 10 minutes at 0°C, then allow the mixture to warm to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract twice with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.

  • Carefully acidify the aqueous layer to pH 1 with HCl. This will protonate the carboxylate group of the Z-protected amino acid, causing it to precipitate out of the solution.

  • Collect the precipitate by filtration, wash it with a small amount of cold water, and dry it to obtain the N-Cbz-protected amino acid.

Protocol 2: Deprotection of a Z-Protected Peptide by Catalytic Hydrogenolysis

Objective: To remove the benzyloxycarbonyl (Z) protecting group from a peptide.

Materials:

  • Z-protected peptide

  • Palladium on activated carbon (Pd/C, 10% w/w)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) supply (e.g., from a balloon or a hydrogenator)

  • Inert gas (e.g., Nitrogen or Argon)

  • Filtration aid (e.g., Celite)

  • Rotary evaporator

Procedure:

  • Dissolve the Z-protected peptide in methanol in a suitable reaction flask equipped with a magnetic stir bar.

  • Carefully add the Pd/C catalyst to the solution. The amount of catalyst is typically 10-20% by weight relative to the substrate.

  • Purge the flask with an inert gas to remove air.

  • Introduce hydrogen gas into the reaction vessel. If using a balloon, ensure it is securely attached. If using a hydrogenator, follow the manufacturer's instructions.

  • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically indicated by the disappearance of the starting material), purge the flask again with an inert gas to remove the hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure all the product is collected.

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the deprotected peptide. Further purification may be necessary depending on the purity of the crude product.

Signaling Pathways and Experimental Workflows

The logical flow of peptide synthesis utilizing the Z-protecting group can be visualized through diagrams. The following DOT scripts generate diagrams illustrating the key processes.

Z_Protection_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products AA Amino Acid (H₂N-CHR-COOH) NucleophilicAttack Nucleophilic Attack AA->NucleophilicAttack CbzCl Benzyl Chloroformate (C₆H₅CH₂OCOCl) CbzCl->NucleophilicAttack Base Base (e.g., NaOH) Deprotonation Deprotonation Base->Deprotonation NucleophilicAttack->Deprotonation Intermediate Z_AA Z-Protected Amino Acid (Z-NH-CHR-COOH) Deprotonation->Z_AA Salt Salt (e.g., NaCl) Deprotonation->Salt Water Water (H₂O) Deprotonation->Water

Caption: Mechanism of Z-group protection of an amino acid.

Z_Deprotection_Hydrogenolysis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Z_Peptide Z-Protected Peptide Hydrogenolysis Catalytic Hydrogenolysis Z_Peptide->Hydrogenolysis H2 Hydrogen Gas (H₂) H2->Hydrogenolysis Catalyst Pd/C Catalyst Catalyst->Hydrogenolysis Peptide Deprotected Peptide Hydrogenolysis->Peptide Toluene Toluene Hydrogenolysis->Toluene CO2 Carbon Dioxide Hydrogenolysis->CO2

Caption: Deprotection of a Z-protected peptide via catalytic hydrogenolysis.

SPPS_vs_SPPS_Z cluster_SPPS Solution-Phase Peptide Synthesis (SPPS) with Z-Group start Start with C-terminal Amino Acid Ester protect Protect α-amino group with Z-group start->protect activate Activate carboxyl group protect->activate couple Couple with next Z-protected Amino Acid activate->couple deprotect Deprotect Z-group (Hydrogenolysis) couple->deprotect repeat Repeat for each Amino Acid deprotect->repeat repeat->couple Yes final_deprotect Final Deprotection of side chains repeat->final_deprotect No purify Purification final_deprotect->purify end Final Peptide purify->end

Caption: Workflow for solution-phase peptide synthesis using the Z-protecting group.

Conclusion

The discovery of the benzyloxycarbonyl protecting group by Bergmann and Zervas was a watershed moment in the history of chemistry. It transformed peptide synthesis from a speculative art into a systematic science, paving the way for the synthesis of complex and biologically important peptides. While newer methods have emerged, the Z-group's robustness, reliability, and the mild conditions for its removal ensure its continued relevance in the modern synthetic chemist's toolkit. For researchers and professionals in drug development, a thorough understanding of the principles and practicalities of the Z-group remains an invaluable asset in the ongoing quest to design and create novel peptide-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Phg-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) is a classical yet powerful methodology for the chemical synthesis of peptides. It offers advantages in scalability and purification of intermediates, making it a relevant technique for the production of shorter peptides and peptide fragments for convergent synthesis strategies. The use of N-benzyloxycarbonyl-L-phenylglycine (Z-Phg-OH) as a building block in peptide synthesis is of particular interest due to the unique structural constraints and potential biological activities conferred by the phenylglycine residue. Phenylglycine is a non-proteinogenic amino acid found in various natural products, including glycopeptide antibiotics like vancomycin and pristinamycin.[1]

A significant challenge in the incorporation of phenylglycine into peptide chains is its increased susceptibility to racemization at the α-carbon. This is attributed to the electron-withdrawing effect of the adjacent phenyl group, which enhances the acidity of the α-proton.[2] Therefore, the careful selection of coupling reagents and reaction conditions is paramount to maintain the stereochemical integrity of the peptide product.

These application notes provide detailed protocols for the solution-phase synthesis of a dipeptide using this compound, a comparison of common coupling reagents, and a procedure for the removal of the Z-protecting group. Additionally, the mechanism of action of vancomycin is presented as an example of a biological pathway involving peptides with structural features related to phenylglycine.

Data Presentation

The choice of coupling reagent and additives significantly impacts the yield, purity, and extent of racemization during the coupling of this compound. The following tables summarize quantitative data from comparative studies.

Table 1: Comparison of Coupling Additives for the Synthesis of Z-Phg-Pro-NH₂

Coupling AdditiveCoupling ReagentProduct Yield (%)Diastereomeric Excess (%)Reference
Oxyma Pure®DIPCDI9598.6[3]
HOBtDIPCDI8597.4[3]
HOAtDIPCDI9298.8[3]

This data highlights the effectiveness of Oxyma Pure® and HOAt in suppressing racemization and achieving high yields in the coupling of the sterically demanding and racemization-prone this compound.

Table 2: Performance of Various Coupling Reagents in Peptide Synthesis

Coupling ReagentAdditiveTypical Purity (%)Key Features
HATU None (contains HOAt moiety)>90Highly efficient, fast reaction times, suitable for difficult couplings.
HCTU None (contains 6-Cl-HOBt moiety)>90Very fast and efficient, more economical alternative to HATU.
PyBOP None (contains HOBt moiety)70-90Good for routine synthesis, but can be slower and result in lower purity for challenging sequences.
DCC/DIC HOBt, Oxyma Pure®VariableEconomical, but can lead to the formation of insoluble urea byproducts (DCC) and requires an additive to suppress racemization.

This table provides a general comparison of commonly used coupling reagents. For this compound, reagents known for low racemization potential, such as those used in combination with HOAt or Oxyma Pure®, are recommended.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Z-L-Phg-Val-OMe

This protocol details the synthesis of the dipeptide Z-L-Phg-Val-OMe using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling reagent and Oxyma Pure® as an additive to suppress racemization.

Materials:

  • Z-L-Phg-OH

  • H-Val-OMe·HCl (L-Valine methyl ester hydrochloride)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Oxyma Pure® (Ethyl cyanohydroxyiminoacetate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 N Hydrochloric acid (HCl)

  • 1 N Sodium carbonate (Na₂CO₃)

  • Saturated sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen gas

  • Ice bath

Procedure:

  • Preparation of the Amine Component:

    • In a round-bottom flask, dissolve H-Val-OMe·HCl (1.1 eq.) in DCM.

    • Add DIPEA (1.1 eq.) to neutralize the hydrochloride salt and stir at room temperature for 15 minutes.

  • Activation of the Carboxylic Acid Component:

    • In a separate three-necked round-bottom flask equipped with a nitrogen inlet and magnetic stirrer, dissolve Z-L-Phg-OH (1.0 eq.) and Oxyma Pure® (1.0 eq.) in a 1:1 mixture of anhydrous DCM and DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC·HCl (1.0 eq.) to the cooled solution and stir for 20 minutes at 0 °C to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • To the activated Z-L-Phg-OH solution, add the freshly prepared H-Val-OMe solution from step 1.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1 N HCl (3 times), saturated Na₂CO₃ (3 times), and brine (1 time).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

    • Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., ethyl acetate in hexanes) to yield the pure Z-L-Phg-Val-OMe.

Protocol 2: Deprotection of the Z-Group by Catalytic Hydrogenolysis

This protocol describes the removal of the N-terminal benzyloxycarbonyl (Z) protecting group from a peptide.

Materials:

  • Z-protected peptide (e.g., Z-L-Phg-Val-OMe)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the Z-protected peptide in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

  • Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Stir the suspension vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter pad with methanol or ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected dipeptide methyl ester.

Mandatory Visualization

Experimental Workflow for Dipeptide Synthesis

G cluster_0 Preparation of Amine Component cluster_1 Activation of Carboxylic Acid cluster_2 Coupling and Purification amine_start H-Val-OMe·HCl in DCM add_base Add DIPEA amine_start->add_base free_amine Free H-Val-OMe add_base->free_amine coupling Combine and stir for 12-24h free_amine->coupling Add to activated acid acid_start This compound + Oxyma Pure® in DCM/DMF cool Cool to 0°C acid_start->cool add_edc Add EDC·HCl cool->add_edc activated_acid Activated this compound add_edc->activated_acid activated_acid->coupling workup Aqueous Work-up coupling->workup purification Column Chromatography workup->purification product Pure Z-L-Phg-Val-OMe purification->product

Caption: Workflow for the solution-phase synthesis of Z-L-Phg-Val-OMe.

Mechanism of Action of Vancomycin

G cluster_0 Bacterial Cell Wall Synthesis cluster_1 Vancomycin Inhibition lipid_ii Lipid II precursor (with D-Ala-D-Ala terminus) transglycosylase Transglycosylase lipid_ii->transglycosylase Polymerization binding Vancomycin binds to D-Ala-D-Ala of Lipid II lipid_ii->binding peptidoglycan_chain Growing Peptidoglycan Chain transglycosylase->peptidoglycan_chain transpeptidase Transpeptidase (PBP) cross_linked_pg Cross-linked Peptidoglycan (Stable Cell Wall) transpeptidase->cross_linked_pg peptidoglycan_chain->transpeptidase Cross-linking vancomycin Vancomycin vancomycin->binding inhibition_tg Inhibition of Transglycosylase binding->inhibition_tg Steric hindrance inhibition_tp Inhibition of Transpeptidase binding->inhibition_tp Blocks substrate access weak_wall Weakened Cell Wall inhibition_tg->weak_wall inhibition_tp->weak_wall lysis Cell Lysis weak_wall->lysis

Caption: Vancomycin inhibits bacterial cell wall synthesis by binding to Lipid II precursors.

References

Application Notes and Protocols for Peptide Coupling of Z-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common coupling reagents used for the formation of peptide bonds with Z-protected (benzyloxycarbonyl-protected) amino acids. This document includes detailed experimental protocols, comparative data on reagent performance, and visualizations to aid in the selection of the most appropriate coupling strategy for your research and development needs.

Introduction to Peptide Coupling Reagents

The formation of a peptide bond between two amino acids is a condensation reaction that is thermodynamically unfavorable and requires the activation of the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of another. Coupling reagents are essential activators in peptide synthesis, enabling efficient and high-yield peptide bond formation under mild conditions.[1] For Z-protected amino acids, the choice of coupling reagent is critical to ensure high coupling efficiency while minimizing side reactions, particularly racemization.[2]

This document will focus on the widely used carbodiimide reagent, N,N'-Dicyclohexylcarbodiimide (DCC), in conjunction with the additive 1-Hydroxybenzotriazole (HOBt). Additionally, for comparative purposes, protocols and data for other common coupling reagents such as N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are also presented.

Coupling Reagent Profiles

DCC (N,N'-Dicyclohexylcarbodiimide)

DCC is a potent activating agent that reacts with the carboxyl group of a Z-protected amino acid to form a highly reactive O-acylisourea intermediate.[3] However, this intermediate is susceptible to racemization and can undergo an intramolecular rearrangement to form a stable N-acylurea, which terminates the coupling reaction.[1]

HOBt (1-Hydroxybenzotriazole)

To mitigate the side reactions associated with DCC, an additive such as HOBt is almost always used. HOBt acts as a nucleophile that rapidly converts the O-acylisourea intermediate into a less reactive but still highly efficient HOBt-ester. This active ester is more stable, less prone to racemization, and reacts cleanly with the amine component to form the desired peptide bond. The combination of DCC and HOBt has been a cornerstone of peptide synthesis for decades.

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

HBTU is a uronium-based coupling reagent that incorporates the HOBt moiety within its structure. It offers rapid and efficient coupling with low racemization rates. HBTU reactions are generally faster than those with DCC/HOBt and the byproducts are more soluble, simplifying purification.

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

EDC is a water-soluble carbodiimide that functions similarly to DCC. Its primary advantage is the formation of a water-soluble urea byproduct, which is easily removed during the work-up, making it a popular choice for both solution-phase and solid-phase peptide synthesis. Like DCC, it is almost always used with an additive like HOBt to suppress racemization.

Quantitative Data Summary

The selection of a coupling reagent is often guided by factors such as yield, reaction time, and the extent of racemization. The following tables provide a summary of quantitative data for the performance of various coupling reagents. It is important to note that yields and racemization can be highly dependent on the specific amino acid sequence, solvent, and other reaction conditions.

Table 1: Comparison of Coupling Reagent Efficiency and Yields

Coupling Reagent/AdditiveBaseSolventTypical Reaction TimeTypical Yield (%)
DCC/HOBtDIPEAAcetonitrile1-4 hours85-95
HBTU/HOBtDIPEADMF10-60 minutes~95-98
HATU/HOAtDIPEADMF~30 minutes~99
EDC/HOBt-DCM/DMF12-16 hours80-90
PyBOPDIPEADMF~30 minutes~95

Table 2: Racemization Tendency of Coupling Reagents

Coupling ReagentRisk of RacemizationNotes
DCCHigh (without additive)The O-acylisourea intermediate is highly prone to racemization.
DCC/HOBtLowHOBt effectively suppresses racemization by forming a more stable active ester.
HBTULowGenerally provides low levels of racemization.
HATUVery LowConsidered one of the most effective reagents for minimizing racemization, especially for hindered couplings.
EDC/HOBtLowSimilar to DCC/HOBt, the addition of HOBt is crucial for minimizing racemization.

Experimental Protocols

Protocol 1: General Procedure for Z-Amino Acid Coupling using DCC/HOBt

This protocol describes the solution-phase coupling of a Z-protected amino acid to an amino acid ester hydrochloride.

Materials:

  • Z-protected amino acid (1.0 equiv)

  • Amino acid ester hydrochloride (1.0 equiv)

  • DCC (1.0 equiv)

  • HOBt monohydrate (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • 0.33 M Citric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the Z-protected amino acid (1.0 equiv), amino acid ester hydrochloride (1.0 equiv), DIPEA (2.0 equiv), and HOBt monohydrate (1.0 equiv) in anhydrous acetonitrile, add a solution of DCC (1.0 equiv) in acetonitrile at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 0.33 M citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dipeptide.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Z-Amino Acid Coupling using HBTU

This protocol is adapted for solid-phase peptide synthesis (SPPS) but the principles can be applied to solution-phase synthesis with appropriate modifications.

Materials:

  • Resin-bound amino acid (1.0 equiv)

  • Z-protected amino acid (2.0 equiv)

  • HBTU (2.0 equiv)

  • HOBt (2.0 equiv, optional but recommended to further suppress racemization)

  • DIPEA (4.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF.

  • Remove the N-terminal protecting group (e.g., Fmoc or Boc) using standard deprotection protocols.

  • In a separate vessel, dissolve the Z-protected amino acid (2.0 equiv), HBTU (2.0 equiv), and optional HOBt (2.0 equiv) in DMF.

  • Add DIPEA (4.0 equiv) to the activation solution and mix for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 10-60 minutes.

  • Monitor the coupling reaction for completeness using a qualitative test (e.g., Kaiser test).

  • Once the reaction is complete, filter the resin and wash thoroughly with DMF.

Visualizations

Reaction Mechanism of DCC/HOBt Coupling

DCC_HOBt_Mechanism Z_AA Z-Amino Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Z_AA->O_Acylisourea DCC DCC DCC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt DCU DCU (byproduct) O_Acylisourea->DCU slow HOBt HOBt HOBt->HOBt_Ester Dipeptide Z-Dipeptide HOBt_Ester->Dipeptide + Amine Amine Amino Acid Ester (H2N-R') Amine->Dipeptide

Caption: Mechanism of peptide bond formation using DCC and HOBt.

General Experimental Workflow for Solution-Phase Peptide Coupling

Experimental_Workflow Start Start Dissolve Dissolve Reactants (Z-AA, Amine, Base) Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Reagents Add Coupling Reagent (e.g., DCC/HOBt) Cool->Add_Reagents React Stir at 0°C then RT Add_Reagents->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Work-up (Filter, Wash, Extract) Monitor->Workup Complete Purify Purify by Chromatography Workup->Purify End End Purify->End

Caption: A typical workflow for solution-phase peptide synthesis.

Decision Tree for Coupling Reagent Selection

Reagent_Selection Start Start: Select Coupling Reagent Hindered Sterically Hindered Coupling? Start->Hindered HATU Use HATU or PyAOP Hindered->HATU Yes WaterSoluble Water-Soluble Byproduct Needed? Hindered->WaterSoluble No End Proceed with Synthesis HATU->End EDC Use EDC/HOBt WaterSoluble->EDC Yes Standard Standard Coupling WaterSoluble->Standard No EDC->End DCC_HBTU Use DCC/HOBt or HBTU Standard->DCC_HBTU DCC_HBTU->End

Caption: A decision-making guide for choosing a suitable coupling reagent.

References

Application Notes and Protocols for Z-Phg-OH Activation in Efficient Amide Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the activation of N-Cbz-L-phenylglycine (Z-Phg-OH) for the efficient synthesis of amide bonds, a critical step in the development of peptide-based therapeutics and other fine chemicals. The unique structure of phenylglycine presents challenges, most notably a high propensity for racemization during the activation and coupling steps. This document outlines effective activation methods that mitigate this issue, presenting comparative data, detailed experimental protocols, and visual workflows to guide researchers in selecting the optimal conditions for their specific applications.

Introduction to this compound and the Challenge of Racemization

N-Cbz-L-phenylglycine (this compound) is a valuable building block in organic synthesis, particularly in the construction of peptides and peptidomimetics. The presence of a phenyl group directly attached to the α-carbon increases the acidity of the α-proton, making it susceptible to abstraction under basic conditions commonly employed in amide bond formation. This can lead to epimerization at the chiral center, resulting in a mixture of diastereomers that is often difficult to separate and compromises the biological activity and purity of the final product.[1][2][3]

The choice of coupling reagent and reaction conditions is therefore paramount to ensure high yields and maintain the stereochemical integrity of the phenylglycine moiety. This guide focuses on activation methods that have been demonstrated to be particularly effective in suppressing racemization during the coupling of this compound and its derivatives.

Comparative Analysis of Activation Methods

The selection of an appropriate activation method is critical for achieving high efficiency and minimizing racemization. Below is a summary of quantitative data from studies comparing different coupling reagents for reactions involving this compound and other sterically hindered or racemization-prone amino acids.

Table 1: Comparison of Coupling Reagents for the Synthesis of Z-Phg-Pro-NH₂

Coupling Reagent/StrategyYield (%)D/L Isomer Ratio (%)Reference
HOAt/DIC81.43.3[4][5]
HOBt/DIC81.99.3
Oxyma/DIC 89.9 1.0
Oxyma/DIC (2 min preactivation)88.21.1

Table 2: Segment Coupling of Z-Gly-Phg-OH with H-Phe-NH₂

Coupling ReagentYield (%)Racemization (%)Reference
HATU9018
COMU 80 25
HBTU7530

Note: While COMU showed a higher percentage of racemization in this specific segment coupling, it is generally regarded as a highly efficient reagent for minimizing racemization, particularly with appropriate base selection.

Recommended Activation Protocols

Based on the available data, the following protocols are recommended for the efficient and stereochemically preserved activation of this compound.

Protocol 1: Oxyma/EDC-HCl Mediated Coupling in Solution-Phase

This protocol is highly recommended due to the demonstrated low levels of racemization and high yields. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) offers the advantage of a water-soluble urea byproduct, simplifying purification.

Materials:

  • Z-L-Phg-OH (1.0 equiv)

  • Amino acid ester hydrochloride (e.g., H-Val-OMe·HCl) (1.0 equiv)

  • Oxyma Pure (1.0 equiv)

  • EDC-HCl (1.0 equiv)

  • N,N-Diisopropylethylamine (DIEA) (1.0 equiv if the amine is a salt)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve Z-L-Phg-OH (1.0 equiv), the amino acid ester hydrochloride (1.0 equiv), and Oxyma Pure (1.0 equiv) in anhydrous DCM/DMF (1:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC-HCl (1.0 equiv) to the cold solution as a solid.

  • Two minutes after the addition of the reactants, add DIEA (1.0 equiv) using a syringe.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring overnight (14-15 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent by rotary evaporation.

  • Dilute the crude residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer successively with 1 N HCl, 1 N Na₂CO₃, and saturated NaCl (brine).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the dipeptide.

Protocol 2: COMU-Mediated Coupling in Solution-Phase

(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a third-generation uronium salt coupling reagent that has shown high efficiency and is a safer alternative to benzotriazole-based reagents.

Materials:

  • N-protected amino acid (e.g., Z-L-Phg-OH) (1.0 equiv)

  • Amino component (1.0 equiv)

  • COMU (1.0 equiv)

  • DIEA or another suitable non-nucleophilic base (2.0-2.5 equiv)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid (1.0 equiv) and the amino component (1.0 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add DIEA (2.5 equiv) to the reaction mixture. If the amino component is a free base, use 2.0 equiv of DIEA.

  • Add COMU (1.0 equiv) to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour, then remove the ice bath and continue stirring at room temperature for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow a standard aqueous work-up procedure as described in Protocol 1 to isolate the product.

Protocol 3: DEPBT-Mediated Coupling in Solution-Phase

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a phosphonate-type coupling reagent that has demonstrated remarkable resistance to racemization, even when a strong base is required.

Materials:

  • Protected amino acid (e.g., Z-L-Phg-OH) (1.0 equiv)

  • Amino acid ester (1.0 equiv)

  • DEPBT (1.1-1.2 equiv)

  • Triethylamine (Et₃N) or DIEA (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the protected amino acid and the amino acid ester in anhydrous THF (approximately 2 mL per mmol of amino acid ester).

  • For amino acids highly susceptible to epimerization, cool the mixture to 0 °C before adding the subsequent reagents.

  • Add DEPBT (1.1-1.2 equiv) and Et₃N or DIEA (2.0 equiv). For highly racemization-prone couplings, consider using sodium carbonate in place of triethylamine.

  • Stir the mixture for 1 to 2 hours.

  • Filter to remove any solid and rinse the solid with a small amount of THF.

  • Evaporate the solvent in vacuo to obtain the crude peptide.

Visualizing the Workflow and Reaction Mechanisms

To further clarify the processes involved in this compound activation and amide bond formation, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow for Solution-Phase Coupling prep Reactant Preparation (this compound, Amine, Solvent) cool Cooling to 0 °C prep->cool 1. reagent_add Addition of Coupling Reagent & Base cool->reagent_add 2. reaction Stirring & Reaction (0 °C to RT) reagent_add->reaction 3. monitor Monitoring (TLC/LC-MS) reaction->monitor 4. workup Aqueous Work-up & Extraction monitor->workup 5. If complete purify Purification (e.g., Chromatography) workup->purify 6. product Final Peptide Product purify->product 7.

Caption: A generalized experimental workflow for the solution-phase coupling of this compound.

G ZPhgOH This compound (Carboxylic Acid) ActivatedIntermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) ZPhgOH->ActivatedIntermediate CouplingReagent Coupling Reagent (e.g., EDC, COMU, DEPBT) CouplingReagent->ActivatedIntermediate Base Base (e.g., DIEA) Base->ActivatedIntermediate Peptide Peptide (Amide Bond Formed) ActivatedIntermediate->Peptide Amine Amine (R-NH₂) Amine->Peptide Byproducts Byproducts (e.g., Urea, HOBt)

Caption: A simplified signaling pathway for amide bond formation using a coupling reagent.

G start Select this compound Activation Method racemization_risk Racemization Risk Assessment High Moderate Low start->racemization_risk steric_hindrance Steric Hindrance of Amine High Low racemization_risk:f0->steric_hindrance High Risk oxyma Oxyma/Carbodiimide racemization_risk:f2->oxyma Low Risk comu COMU racemization_risk:f1->comu Moderate Risk steric_hindrance:f1->oxyma Low Hindrance depbt DEPBT steric_hindrance:f0->depbt High Hindrance

Caption: A decision tree to guide the selection of an activation method for this compound.

Conclusion

The efficient and stereochemically controlled formation of amide bonds involving this compound is a critical challenge in peptide synthesis. The propensity for racemization necessitates the careful selection of activation methods. The use of Oxyma Pure in combination with carbodiimides, as well as advanced coupling reagents like COMU and DEPBT, has proven to be highly effective in minimizing epimerization while ensuring high reaction yields. The protocols and comparative data provided in these application notes serve as a valuable resource for researchers to navigate the complexities of this compound chemistry and to successfully synthesize their target molecules with high purity and stereochemical integrity.

References

Application Notes and Protocols for the Deprotection of the Z-Group from Peptides via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a widely utilized N-protecting group in peptide synthesis due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenation. This method, known as hydrogenolysis, offers a clean and efficient means of deprotection, yielding the free amine, toluene, and carbon dioxide as byproducts. This document provides detailed application notes and experimental protocols for the removal of the Z-group from peptides using catalytic hydrogenation, including both traditional hydrogenation with hydrogen gas and catalytic transfer hydrogenation.

The general go-to method for cleavage of a Cbz group is heterogeneous hydrogenation, typically using Palladium on carbon (Pd/C).[1] In the majority of cases this works extremely well and is used routinely at scale.[1] The mechanism involves reduction with H₂, releasing toluene and the free carbamate, which then readily decarboxylates to the deprotected amine.[2]

Key Considerations for Z-Group Deprotection by Catalytic Hydrogenation

Several factors influence the success and efficiency of the Z-group deprotection:

  • Catalyst Selection : The most common catalyst is 10% Palladium on carbon (Pd/C).[3][4] For more challenging deprotections, the more active Pearlman's catalyst (Pd(OH)₂/C) can be employed. Mixed catalyst systems, such as Pd/C combined with niobic acid-on-carbon (Nb₂O₅/C) or a combination of Pd/C and Pd(OH)₂/C, have been shown to enhance reaction rates and yields.

  • Hydrogen Source : While molecular hydrogen (H₂) is the standard, catalytic transfer hydrogenation (CTH) provides a convenient alternative that avoids the need for handling flammable hydrogen gas. Common hydrogen donors for CTH include formic acid, ammonium formate, and 1,4-cyclohexadiene.

  • Solvent System : A range of polar solvents are compatible with this reaction, including methanol (MeOH), ethanol (EtOH), ethyl acetate (EtOAc), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). Acetic acid (AcOH) can be used as a solvent or co-solvent, which can be beneficial as protonating the heteroatom can facilitate the reaction. For peptides with poor solubility, solvent mixtures may be necessary.

  • Reaction Conditions : Deprotection is often carried out at room temperature and atmospheric pressure. However, for sterically hindered or otherwise challenging substrates, elevated temperature and pressure may be required to drive the reaction to completion. Microwave irradiation has also been shown to accelerate the deprotection process.

  • Potential Complications :

    • Catalyst Poisoning : Amino acids containing sulfur, such as methionine and cysteine, can poison the palladium catalyst, reducing its activity.

    • Side Reactions : The presence of other reducible functional groups, such as alkenes, alkynes, or aryl halides (especially bromides and iodides), can lead to undesired side reactions.

    • Incomplete Reactions : Steric hindrance around the Z-group can slow down the reaction rate, potentially leading to incomplete deprotection.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various literature sources for the deprotection of Z-groups under different catalytic hydrogenation conditions.

Table 1: Deprotection of Z-group using Pd/C and H₂

SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Z-Trp–Met–Asp(OtBu)–Phe-NH₂10% Pd-on-BaSO₄DMF/H₂O/DIPEA30--
Z-Tyr-OMePd/CMeOH/CHCl₃Room Temp.0.17-
N-Cbz protected compounds10% Pd/C-80-High
Z-protected pyrrolidine10% Pd/CEtOAc:EtOH:AcOH (1:1:1)---

Table 2: Deprotection of Z-group using Catalytic Transfer Hydrogenation (CTH)

SubstrateCatalystHydrogen DonorSolventTime (min)Yield (%)Reference
Z-Gly10% Pd/CHCOOHMethanol-95
Z-Phe10% Pd/CHCOOHMethanol-95
Z-Ala10% Pd/CHCOOHMethanol-95
Z-Met10% Pd/CHCOOHMethanol-89
Z-Phe-Leu-OC₄H₉-t10% Pd/CHCOOHMethanol-80
Boc-Ala-Ser(Bzl)-Tyr-OMe10% Pd/CHCOOHMethanol-88

Experimental Protocols

Protocol 1: General Procedure for Z-Group Deprotection using H₂ Gas

This protocol describes a standard method for the hydrogenolysis of a Z-protected peptide using palladium on carbon and hydrogen gas.

Materials:

  • Z-protected peptide

  • 10% Palladium on carbon (Pd/C), 10% w/w of the substrate

  • Anhydrous solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Hydrogen gas (H₂) supply with a balloon or hydrogenation apparatus

  • Reaction flask (e.g., round-bottom flask)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Celite® or a syringe filter)

  • Rotary evaporator

Procedure:

  • Dissolve the Z-protected peptide in a suitable solvent in a reaction flask equipped with a stir bar.

  • Carefully add 10% Pd/C to the solution. The catalyst should be handled with care as it can be pyrophoric.

  • Seal the flask and purge the system with nitrogen or argon to remove air.

  • Evacuate the flask and backfill with hydrogen gas. A balloon filled with hydrogen is often sufficient for small-scale reactions at atmospheric pressure. For larger scales or reactions requiring higher pressure, a dedicated hydrogenation apparatus should be used.

  • Stir the reaction mixture vigorously at room temperature. A large solvent surface area is beneficial for efficient gas-liquid mixing.

  • Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the deprotected peptide.

Protocol 2: General Procedure for Z-Group Deprotection using Catalytic Transfer Hydrogenation (CTH) with Formic Acid

This protocol provides an alternative to using hydrogen gas by employing formic acid as a hydrogen donor.

Materials:

  • Z-protected peptide

  • 10% Palladium on carbon (Pd/C)

  • Formic acid (HCOOH)

  • Methanol (MeOH)

  • Reaction flask

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the Z-protected peptide in methanol in a reaction flask.

  • Add 10% Pd/C to the solution.

  • To the stirred suspension, add formic acid. The reaction is often rapid.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the catalyst.

  • Evaporate the solvent to yield the deprotected peptide. Further purification may be necessary to remove any residual formic acid.

Visualizations

Deprotection Workflow

Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up Start Dissolve Z-Peptide in Solvent Add_Catalyst Add Pd/C Catalyst Start->Add_Catalyst Hydrogen_Source Introduce Hydrogen Source (H₂ Gas or Donor) Add_Catalyst->Hydrogen_Source Stir Stir Vigorously Hydrogen_Source->Stir Monitor Monitor Reaction Progress (TLC, LC-MS) Stir->Monitor Filter Filter to Remove Catalyst Monitor->Filter Reaction Complete Evaporate Evaporate Solvent Filter->Evaporate End Isolated Deprotected Peptide Evaporate->End

Caption: Experimental workflow for the catalytic hydrogenation of a Z-protected peptide.

Chemical Transformation

Chemical_Transformation Z_Peptide Z-Peptide Deprotected_Peptide Deprotected Peptide Z_Peptide->Deprotected_Peptide  H₂, Pd/C  (or CTH) Byproducts Toluene + CO₂

Caption: Overall chemical transformation for Z-group deprotection by hydrogenolysis.

References

Application Notes and Protocols for Acid-Catalyzed Deprotection of the Benzyloxycarbonyl (Cbz) Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules in drug development. Its popularity stems from its stability under a variety of reaction conditions. However, efficient and selective removal of the Cbz group is a critical step in many synthetic routes. While catalytic hydrogenolysis is a common method for Cbz deprotection, it is not always suitable for substrates containing reducible functional groups.[1] In such cases, acid-catalyzed deprotection serves as an indispensable alternative.

This document provides detailed application notes and experimental protocols for the acid-catalyzed deprotection of the benzyloxycarbonyl group. We will explore various acidic conditions, including the use of hydrogen bromide in acetic acid, trifluoroacetic acid, and Lewis acids, providing quantitative data, detailed methodologies, and troubleshooting guidance to facilitate the successful application of these techniques in a research and development setting.

Mechanism of Acid-Catalyzed Cbz Deprotection

The acid-catalyzed cleavage of the Cbz group generally proceeds through a unimolecular decomposition pathway (SN1-type) or a bimolecular nucleophilic substitution (SN2-type) mechanism, depending on the specific acid and reaction conditions.

SN1-type Mechanism:

Under strongly acidic conditions, the carbonyl oxygen of the carbamate is protonated, which enhances the leaving group ability of the benzylic portion. The stable benzyl cation is then formed, which is subsequently trapped by a nucleophile. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine.

SN2-type Mechanism:

In the presence of a strong nucleophilic acid, such as HBr, a bimolecular substitution can occur at the benzylic carbon, leading to the formation of benzyl bromide and the unstable carbamic acid, which then decarboxylates.[1]

G cluster_sn1 SN1-type Mechanism cluster_sn2 SN2-type Mechanism Cbz_SN1 Cbz-Protected Amine Protonated_Cbz Protonated Cbz Group Cbz_SN1->Protonated_Cbz H+ Benzyl_Cation Benzyl Cation Protonated_Cbz->Benzyl_Cation Cleavage Carbamic_Acid_SN1 Carbamic Acid Protonated_Cbz->Carbamic_Acid_SN1 - Benzyl Cation Amine_SN1 Free Amine + CO2 Benzyl_Cation->Amine_SN1 Trapping by Nu- Carbamic_Acid_SN1->Amine_SN1 Decarboxylation Cbz_SN2 Cbz-Protected Amine Transition_State SN2 Transition State Cbz_SN2->Transition_State HBr Benzyl_Bromide Benzyl Bromide Transition_State->Benzyl_Bromide Carbamic_Acid_SN2 Carbamic Acid Transition_State->Carbamic_Acid_SN2 Amine_SN2 Free Amine + CO2 Carbamic_Acid_SN2->Amine_SN2 Decarboxylation G Start Start: Cbz-Protected Compound Dissolution Dissolve in Appropriate Solvent Start->Dissolution Acid_Addition Add Acidic Reagent Dissolution->Acid_Addition Reaction Stir at Specified Temperature Acid_Addition->Reaction Monitoring Monitor Reaction by TLC/LC-MS Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Purification (e.g., Chromatography) Workup->Purification Final_Product Isolated Free Amine Purification->Final_Product

References

Application Notes and Protocols for Orthogonal Protection Strategies Involving Z-Phg-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of N-benzyloxycarbonyl-L-phenylglycine (Z-Phg-OH) in orthogonal protection strategies, a cornerstone of modern peptide synthesis and medicinal chemistry. The protocols focus on the orthogonal pairing of the Z (Cbz) protecting group with the tert-butoxycarbonyl (Boc) group, allowing for the selective deprotection and sequential elaboration of a peptide chain.

Introduction to Orthogonal Protection with this compound

Orthogonal protection is a synthetic strategy that employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others.[1][2] This allows for the precise and controlled synthesis of complex molecules with multiple functional groups. In peptide synthesis, the benzyloxycarbonyl (Z or Cbz) group, introduced via this compound, and the tert-butoxycarbonyl (Boc) group form a classic orthogonal pair. The Z group is labile to hydrogenolysis, while the Boc group is removed under acidic conditions.[1] This differential reactivity enables the selective unmasking of either the N-terminus or a side chain for further modification.

This compound is a valuable building block in this context, introducing the Z-protected phenylglycine residue into a peptide sequence. The protocols outlined below will demonstrate the synthesis of a dipeptide using this compound and a Boc-protected amino acid, followed by the selective deprotection of each protecting group.

Data Presentation

The following tables summarize representative quantitative data for the key experimental steps described in the protocols. These values are indicative and may vary depending on the specific amino acid sequence and experimental conditions.

Table 1: Peptide Coupling Reaction

Reaction StepReactantsCoupling ReagentSolventReaction Time (h)Yield (%)Purity (%)
Dipeptide SynthesisThis compound, H-Ala-OBnHBTU/DIPEADMF2-485-95>95

Table 2: Orthogonal Deprotection

Deprotection StepSubstrateReagentsSolventReaction Time (h)Yield (%)Purity (%)
Selective Z-group RemovalZ-Phg-Ala-OBn10% Pd/C, HCOONH₄Methanol1-290-98>97
Selective Boc-group RemovalBoc-Ala-Phg-OHTFA/DCM (1:1)DCM0.5-195-99>98

Experimental Protocols

Protocol 1: Synthesis of Z-Phg-Ala-OBn Dipeptide

This protocol describes the coupling of this compound with L-Alanine benzyl ester (H-Ala-OBn) using HBTU as the coupling agent.

Materials:

  • This compound

  • L-Alanine benzyl ester hydrochloride (H-Ala-OBn·HCl)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HBTU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve H-Ala-OBn·HCl (1.2 eq) in anhydrous DMF and neutralize with DIPEA (1.2 eq).

  • Add the neutralized H-Ala-OBn solution to the activated this compound mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure dipeptide, Z-Phg-Ala-OBn.

Protocol 2: Selective Deprotection of the Z-group by Catalytic Transfer Hydrogenation

This protocol details the removal of the Z-group from the dipeptide in the presence of the benzyl ester, which would also be cleaved under standard catalytic hydrogenation with H₂ gas. Catalytic transfer hydrogenation offers a milder alternative.

Materials:

  • Z-Phg-Ala-OBn

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Celite®

Procedure:

  • Dissolve Z-Phg-Ala-OBn (1.0 eq) in methanol.

  • To this solution, add 10% Pd/C (10-20% by weight of the dipeptide).

  • Add ammonium formate (5-10 eq) in one portion.

  • Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with methanol and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected dipeptide, H-Phg-Ala-OH.

Protocol 3: Selective Deprotection of a Boc-group in the Presence of a Z-group

This protocol illustrates the selective removal of a Boc-group from a hypothetical peptide, Z-Phg-Ala(Boc)-OH, demonstrating the orthogonality.

Materials:

  • Z-Phg-Ala(Boc)-OH (hypothetical substrate)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the Z-protected, Boc-containing peptide (1.0 eq) in a 1:1 mixture of TFA and DCM.

  • Stir the solution at room temperature for 30-60 minutes. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the deprotected peptide salt.

  • Collect the solid by filtration or centrifugation and wash with cold diethyl ether.

  • Dry the product under vacuum to yield the TFA salt of Z-Phg-Ala-OH.

Visualizations

experimental_workflow cluster_coupling Peptide Coupling cluster_deprotection Orthogonal Deprotection Z_Phg This compound Activation Activation (HBTU/DIPEA) Z_Phg->Activation H_Ala_OBn H-Ala-OBn Coupling Coupling H_Ala_OBn->Coupling Activation->Coupling Z_Phg_Ala_OBn Z-Phg-Ala-OBn Coupling->Z_Phg_Ala_OBn Z_Phg_Ala_OBn_in Z-Phg-Ala-OBn Z_Phg_Ala_OBn->Z_Phg_Ala_OBn_in Selective_Z_deprotection Selective Z Deprotection (Pd/C, HCOONH4) Z_Phg_Ala_OBn_in->Selective_Z_deprotection H_Phg_Ala_OH H-Phg-Ala-OH Selective_Z_deprotection->H_Phg_Ala_OH Boc_Peptide Boc-Peptide-Z Selective_Boc_deprotection Selective Boc Deprotection (TFA) Boc_Peptide->Selective_Boc_deprotection H_Peptide_Z H-Peptide-Z Selective_Boc_deprotection->H_Peptide_Z

Caption: Workflow for dipeptide synthesis and orthogonal deprotection.

orthogonal_relationship Protecting_Groups Protecting Groups Z_Group Z (Cbz) Group Boc_Group Boc Group Fmoc_Group Fmoc Group Hydrogenolysis Hydrogenolysis (e.g., Pd/C, H₂ or HCOONH₄) Z_Group->Hydrogenolysis removed by Acid Acid (e.g., TFA) Z_Group->Acid stable to Base Base (e.g., Piperidine) Z_Group->Base stable to Boc_Group->Hydrogenolysis stable to Boc_Group->Acid removed by Boc_Group->Base stable to Fmoc_Group->Hydrogenolysis stable to Fmoc_Group->Acid stable to Fmoc_Group->Base removed by Deprotection_Conditions Deprotection Conditions

Caption: Orthogonal relationship of common amine protecting groups.

References

Synthesis of Dipeptides and Tripeptides with Z-Phg-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide chains is a critical strategy in modern drug discovery and development. N-benzyloxycarbonyl-L-phenylglycine (Z-Phg-OH) is a valuable building block in peptide synthesis, offering unique structural properties that can enhance the biological activity and metabolic stability of the resulting peptides. Phenylglycine-containing peptides have diverse applications, including their use as antimicrobial agents and enzyme inhibitors.[1] However, the synthesis of peptides containing phenylglycine presents a notable challenge due to the propensity of the α-carbon to racemize under certain reaction conditions.[1][2][3]

These application notes provide detailed protocols for the solution-phase synthesis of dipeptides and tripeptides using this compound, with a focus on minimizing epimerization and optimizing yield. The provided methodologies are intended to serve as a practical guide for researchers in the synthesis of novel peptide-based therapeutics.

Data Presentation

The following tables summarize quantitative data for the synthesis of a model dipeptide, Z-L-Phg-Val-OMe, and provide a comparative overview of the effectiveness of various coupling reagents in peptide synthesis.

Table 1: Synthesis of Z-L-Phg-Val-OMe

ParameterValueReference
Starting MaterialsZ-L-Phg-OH, H-Val-OMe·HCl[4]
Coupling ReagentsEDC·HCl, Oxyma Pure
BaseDiisopropylethylamine (DIEA)
SolventDichloromethane/N,N-Dimethylformamide (DCM/DMF) (1:1)
Reaction Time1 hour at 0°C, then overnight at room temperature
Yield 81-84%
PurityFree of the D,L-epimer

Table 2: Comparative Yields of Dipeptide Synthesis with Various Coupling Reagents

Coupling ReagentAdditiveBaseTypical Yield (%)Key Considerations
DCC/EDCHOBtNMM/DIEAGood to ExcellentCost-effective; DCC byproduct can be difficult to remove; potential for racemization without additives.
HBTU/TBTUHOBtDIEA~95-98Fast reaction times, high yields, low racemization.
PyBOPHOBtDIEA~95Robust and effective for many standard applications.
HATUHOAtDIEA~99High coupling efficiency, especially for difficult sequences.
COMUNoneDIEA>99Very high coupling efficiency, often with shorter reaction times.
DEPBTNoneDIEA/Na2CO3GoodEffective for solid-phase and solution-phase coupling.

Experimental Protocols

Protocol 1: Synthesis of Dipeptide Z-L-Phg-Val-OMe

This protocol details the synthesis of a dipeptide using Z-L-Phg-OH and L-valine methyl ester hydrochloride, employing EDC·HCl and Oxyma Pure as coupling agents to minimize racemization.

Materials:

  • Z-L-Phenylglycine (Z-L-Phg-OH)

  • L-Valine methyl ester hydrochloride (H-Val-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure)

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (AcOEt)

  • 1 N Hydrochloric acid (HCl)

  • 1 N Sodium carbonate (Na2CO3)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Ethanol, ice-cold

Procedure:

  • In a three-necked round-bottomed flask equipped with a nitrogen inlet and magnetic stirrer, dissolve EDC·HCl (1 equivalent) in a 1:1 mixture of anhydrous DCM and DMF.

  • Stir the solution at room temperature for approximately 20 minutes to ensure complete dissolution, then cool the flask in an ice bath to 0°C.

  • Add Z-L-Phg-OH (1 equivalent) and Oxyma Pure (1 equivalent) to the cold solution as solids.

  • After two minutes, add H-Val-OMe·HCl (1 equivalent) as a solid to the pre-activated mixture.

  • Add DIEA (1 equivalent) dropwise to the reaction mixture.

  • Allow the reaction to stir in the ice bath for 1 hour, then let it proceed at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent by rotary evaporation.

  • Dilute the oily residue with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 N HCl, 1 N Na2CO3, and saturated NaCl solution.

  • Dry the organic fraction over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to yield Z-L-Phg-Val-OMe as white needles.

Protocol 2: Synthesis of a Tripeptide from a Z-Dipeptide Ester

This protocol outlines the general steps for elongating a dipeptide chain to a tripeptide, starting from a Z-protected dipeptide methyl ester.

Step 1: Saponification of the Dipeptide Ester

  • Dissolve the Z-dipeptide-OMe in a mixture of an organic solvent (e.g., methanol, dioxane) and water.

  • Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 1-2 equivalents) at 0°C.

  • Stir the reaction at room temperature and monitor the hydrolysis by TLC until the starting material is consumed.

  • Acidify the reaction mixture with a dilute acid (e.g., 1 N HCl) to protonate the carboxylate.

  • Extract the Z-dipeptide-OH with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and evaporate the solvent to obtain the Z-dipeptide acid.

Step 2: Coupling with the Third Amino Acid Ester

  • Follow a similar coupling procedure as described in Protocol 1, using the newly synthesized Z-dipeptide-OH as the carboxylic acid component and the desired amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl) as the amine component.

  • Use a suitable coupling reagent cocktail (e.g., EDC/HOBt, HATU/HOAt, or COMU) and a base (e.g., DIEA or NMM) in an appropriate solvent (e.g., DMF or DCM).

  • After the reaction is complete, perform an aqueous work-up and purify the crude tripeptide ester by recrystallization or column chromatography.

Mandatory Visualizations

Experimental Workflow for Dipeptide Synthesis

Dipeptide_Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents Z_Phg_OH This compound Coupling Peptide Coupling Z_Phg_OH->Coupling AA_Ester Amino Acid Ester (e.g., H-Val-OMe) AA_Ester->Coupling Coupling_Agent Coupling Agent (e.g., EDC/Oxyma) Coupling_Agent->Coupling Base Base (e.g., DIEA) Base->Coupling Solvent Solvent (e.g., DCM/DMF) Solvent->Coupling Workup Aqueous Work-up Coupling->Workup Purification Purification (Recrystallization) Workup->Purification Product Z-Dipeptide Ester Purification->Product

Caption: Solution-phase synthesis workflow for a Z-Phg-dipeptide.

Logical Relationship for Tripeptide Synthesis

Tripeptide_Synthesis_Logic Start Z-Dipeptide Ester Saponification Saponification (Ester Hydrolysis) Start->Saponification Dipeptide_Acid Z-Dipeptide Acid Saponification->Dipeptide_Acid Coupling Peptide Coupling Dipeptide_Acid->Coupling Tripeptide_Ester Z-Tripeptide Ester Coupling->Tripeptide_Ester Third_AA Third Amino Acid Ester Third_AA->Coupling Deprotection Final Deprotection Tripeptide_Ester->Deprotection Final_Tripeptide Free Tripeptide Deprotection->Final_Tripeptide

Caption: Step-wise logic for the synthesis of a tripeptide.

References

Application Notes and Protocols for Large-Scale Peptide Synthesis Utilizing Z-Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides on a large scale is a critical process in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs). The choice of protecting group strategy is paramount to the success of peptide synthesis, ensuring high purity, yield, and scalability. The benzyloxycarbonyl (Z or Cbz) group is a well-established α-amino protecting group, particularly valuable in solution-phase peptide synthesis (SPPS) due to the crystallinity and stability of the resulting Z-protected amino acids.[1][2] This document provides detailed application notes and protocols for the large-scale synthesis of peptides using Z-amino acids.

The Z-group is stable under both acidic and basic conditions, which allows for the selective removal of other protecting groups.[3] It is typically cleaved under reductive conditions, most commonly through catalytic hydrogenation (H₂/Pd), or by treatment with strong acids such as HBr in acetic acid.[1][3] While solid-phase peptide synthesis (SPPS) has become a routine method for peptide preparation, solution-phase synthesis using the Z-protecting group remains highly relevant for the industrial production of shorter peptides and peptide fragments.

Data Presentation: Key Parameters in Z-Amino Acid Based Peptide Synthesis

The following tables summarize key quantitative data and characteristics relevant to the large-scale synthesis of peptides using Z-amino acids.

Table 1: Properties of Common α-Amino Protecting Groups

Protecting GroupAbbreviationCleavage ConditionsStabilityCommon Application Phase
BenzyloxycarbonylZ or CbzH₂/Pd, HBr/AcOH, Na/liquid NH₃Stable to mild acid and baseSolution-Phase
tert-ButoxycarbonylBocStrong acids (e.g., TFA)Stable to base and nucleophilesSolid-Phase & Solution-Phase
9-FluorenylmethoxycarbonylFmocMild base (e.g., Piperidine)Stable to acidSolid-Phase

Table 2: Comparison of Peptide Synthesis Methodologies

FeatureSolution-Phase Peptide Synthesis (LPPS)Solid-Phase Peptide Synthesis (SPPS)
Scale Well-suited for large-scale (multi-kg) productionTypically used for small to medium scale, but large-scale is possible
Purification Purification of intermediates is possiblePurification is typically performed at the end of the synthesis
Reagent Excess Moderate excess of reagentsLarge excess of reagents often used to drive reactions to completion
Automation Less amenable to full automationReadily automated
Solubility Issues Can be a challenge for longer peptidesLess of an issue as the peptide is resin-bound
Typical Protecting Group Strategy Z/tBu or Boc/BzlFmoc/tBu or Boc/Bzl

Experimental Protocols

Protocol 1: General Procedure for Z-Amino Acid Protection

This protocol describes the introduction of the benzyloxycarbonyl (Z) group onto the α-amino group of an amino acid.

Materials:

  • Amino Acid

  • Dioxane

  • Water

  • Sodium Hydroxide (NaOH)

  • Benzyl Chloroformate (Cbz-Cl)

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of benzyl chloroformate to the stirred amino acid solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the dioxane by evaporation under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.

  • Extract the Z-protected amino acid into ethyl acetate (3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the Z-protected amino acid.

Protocol 2: Solution-Phase Peptide Coupling using Z-Amino Acids with T3P®

This protocol outlines a modern and sustainable approach to solution-phase peptide synthesis using propylphosphonic anhydride (T3P®) as a coupling reagent.

Materials:

  • N-terminal Z-protected amino acid

  • C-terminal protected amino acid (e.g., as a methyl or ethyl ester)

  • Propylphosphonic anhydride (T3P®)

  • Ethyl Acetate (EtOAc)

  • Diisopropylethylamine (DIPEA) or other suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the C-terminal protected amino acid in ethyl acetate.

  • Add 1.1 equivalents of the N-terminal Z-protected amino acid to the solution.

  • Add 2-3 equivalents of a suitable base (e.g., DIPEA).

  • Add 1.2 equivalents of T3P® solution (typically 50% in EtOAc) dropwise at room temperature.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction with water or saturated NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude Z-protected dipeptide.

  • Purify the dipeptide by recrystallization or column chromatography if necessary.

Protocol 3: Deprotection of the Z-Group by Catalytic Hydrogenation

This protocol describes the removal of the Z-group to liberate the free amine for the next coupling step.

Materials:

  • Z-protected peptide

  • Methanol or Ethanol

  • Palladium on charcoal (Pd/C, 10%)

  • Hydrogen gas (H₂) source

Procedure:

  • Dissolve the Z-protected peptide in a suitable solvent such as methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC until all the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Evaporate the combined filtrate under reduced pressure to yield the deprotected peptide.

Protocol 4: Purification of Z-Protected Peptides

Purification of protected peptides can be achieved using normal-phase chromatography on silica gel.

Materials:

  • Crude Z-protected peptide

  • Silica Gel 60

  • Appropriate solvent system (e.g., Chloroform/Methanol, Ethyl Acetate/Hexanes)

Procedure:

  • Dissolve the crude protected peptide in a minimal amount of a suitable solvent, such as chloroform or dimethylformamide.

  • Prepare a silica gel column with the chosen eluent system.

  • Load the dissolved peptide onto the column.

  • Elute the peptide using an isocratic or gradient solvent system. The composition of the solvent system will depend on the polarity of the peptide and can be determined by thin-layer chromatography (TLC) analysis.

  • Collect fractions and monitor by TLC or HPLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Z-protected peptide.

Visualizations

Solution_Phase_Peptide_Synthesis_Workflow start Start with C-terminal protected Amino Acid (AA1) coupling Peptide Coupling: + Z-AA2 + Coupling Reagent (e.g., T3P®) start->coupling workup1 Aqueous Workup & Purification coupling->workup1 dipeptide Z-Protected Dipeptide (Z-AA2-AA1) workup1->dipeptide deprotection Z-Group Deprotection (e.g., H₂/Pd-C) dipeptide->deprotection free_amine Dipeptide with free N-terminus (H-AA2-AA1) deprotection->free_amine coupling2 Repeat Coupling: + Z-AA3 + Coupling Reagent free_amine->coupling2 end_product Continue cycles to obtain final peptide coupling2->end_product

Caption: Workflow for Solution-Phase Peptide Synthesis using Z-amino acids.

Z_Group_Protection_Deprotection_Cycle amino_acid Amino Acid (H₂N-CHR-COOH) z_protection Z-Protection (Cbz-Cl, NaOH) amino_acid->z_protection Protection z_amino_acid Z-Amino Acid (Z-NH-CHR-COOH) z_protection->z_amino_acid coupling Peptide Coupling z_amino_acid->coupling z_peptide Z-Peptide coupling->z_peptide z_deprotection Z-Deprotection (H₂ / Pd-C) z_peptide->z_deprotection Deprotection peptide Peptide with free N-terminus z_deprotection->peptide peptide->coupling Elongation Cycle

Caption: The cycle of Z-group protection and deprotection in peptide synthesis.

References

Application Notes and Protocols for Z-Phg-OH in Fragment Condensation Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment condensation is a powerful strategy in peptide synthesis for the creation of long or complex peptides. This approach involves the synthesis of protected peptide fragments, which are then coupled together in a convergent manner. The use of N-benzyloxycarbonyl-D-phenylglycine (Z-Phg-OH) as the C-terminal residue of a peptide fragment offers certain advantages, but also presents a significant challenge: a high propensity for racemization due to the increased acidity of the α-proton.

These application notes provide detailed protocols for the use of this compound in both solution-phase and solid-phase fragment condensation, with a strong emphasis on strategies to mitigate epimerization. The provided data, adapted from studies on the closely related Fmoc-Phg-OH, offers guidance on selecting optimal coupling conditions to ensure the stereochemical integrity of the final peptide product.

Data Presentation: Minimizing Racemization of Phenylglycine

The critical step for racemization of a C-terminal phenylglycine residue is the activation of its carboxyl group during the coupling reaction. The choice of coupling reagent and base has a profound impact on the level of epimerization. The following tables summarize quantitative data on the percentage of the desired diastereomer formed during the coupling of a phenylglycine residue under various conditions. While this data was generated for Fmoc-Phg-OH, the principles are directly applicable to this compound as the mechanism of racemization during the coupling step is the same.

Table 1: Influence of the Base on the Stereochemical Purity of a Phenylglycine-Containing Dipeptide

Coupling ReagentBase (4 equiv.)Solvent% Correct Diastereomer
HATUDIPEADMF77.2%
HATU2,4,6-TMPDMF98.2%
HATUDMPDMF98.0%
HATUNMMDMF85.1%

Data adapted from a study on the synthesis of Bz-(L)-Arg-(L)-Phg-NH2 using Fmoc-Phg-OH.

Table 2: Influence of the Coupling Reagent on the Stereochemical Purity of a Phenylglycine-Containing Dipeptide

Coupling Reagent (3 equiv.)Base (4 equiv.)Solvent% Correct Diastereomer
HATUDIPEADMF77.2%
HBTUDIPEADMF79.3%
PyBOPDIPEADMF81.5%
DEPBTDIPEADMF95.6%
COMUDIPEADMF84.7%
COMU 2,4,6-TMP DMF >98.0%
DEPBT 2,4,6-TMP DMF >98.0%

Data adapted from a study on the synthesis of Bz-(L)-Arg-(L)-Phg-NH2 using Fmoc-Phg-OH.

Key Takeaway: The use of sterically hindered bases such as 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) in combination with coupling reagents like COMU or DEPBT can significantly suppress racemization to negligible levels.

Experimental Protocols

Protocol 1: Solution-Phase Fragment Condensation using a this compound C-Terminal Fragment

This protocol describes the coupling of a peptide fragment with a C-terminal this compound to another peptide fragment with a free N-terminus in solution.

Materials:

  • Peptide Fragment 1: Z-Phg-(peptide sequence)-OH

  • Peptide Fragment 2: H-(peptide sequence)-OMe or other C-terminally protected peptide

  • Coupling Reagent: COMU or DEPBT

  • Base: 2,4,6-Trimethylpyridine (TMP)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (for workup)

  • Saturated NaHCO₃ solution (for workup)

  • Brine (for workup)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Preparation of Reactants:

    • Dissolve Peptide Fragment 1 (1.0 equivalent) and the coupling reagent (e.g., COMU, 1.1 equivalents) in anhydrous DMF.

    • In a separate flask, dissolve Peptide Fragment 2 (1.0 equivalent) in anhydrous DMF.

  • Coupling Reaction:

    • Cool the solution of Peptide Fragment 1 and coupling reagent to 0 °C in an ice bath.

    • Add TMP (2.0 equivalents) to the cooled solution and stir for 5 minutes.

    • Slowly add the solution of Peptide Fragment 2 to the activated Peptide Fragment 1 solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected peptide.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure, protected condensed peptide.

Protocol 2: Solid-Phase Fragment Condensation using a this compound C-Terminal Fragment

This protocol outlines the coupling of a pre-synthesized this compound C-terminal peptide fragment to a resin-bound peptide with a free N-terminus.

Materials:

  • Resin-bound peptide with a free N-terminus

  • Peptide Fragment: Z-Phg-(peptide sequence)-OH

  • Coupling Reagent: DEPBT or COMU

  • Base: 2,4,6-Trimethylpyridine (TMP)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or a mixture of DMF/DCM

  • DCM for washing

  • Kaiser test reagents

Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide (with the N-terminal Fmoc group already removed) in anhydrous DMF in a solid-phase synthesis vessel.

    • Wash the resin thoroughly with DMF.

  • Fragment Activation and Coupling:

    • In a separate flask, dissolve the this compound peptide fragment (2-3 equivalents relative to resin loading), the coupling reagent (e.g., DEPBT, 2-3 equivalents), and TMP (4-6 equivalents) in anhydrous DMF.

    • Stir the activation mixture at room temperature for 10-15 minutes.

    • Add the activated fragment solution to the swelled resin.

    • Agitate the mixture at room temperature for 4-12 hours. The coupling time may need to be optimized based on the specific fragments.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, the coupling step can be repeated with a fresh solution of activated fragment.

    • Once the coupling is complete, wash the resin thoroughly with DMF and then with DCM.

  • Further Synthesis or Cleavage:

    • The resin can be used for further elongation of the peptide chain or proceed to the deprotection and cleavage steps.

Protocol 3: Z-Group Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of the N-terminal benzyloxycarbonyl (Z) group from the condensed peptide.

Materials:

  • Z-protected peptide

  • Palladium on carbon (Pd/C, 10% w/w)

  • Solvent: Methanol (MeOH), Ethanol (EtOH), or a mixture with DMF for solubility.

  • Hydrogen source (H₂ gas balloon or Parr hydrogenator)

Procedure:

  • Reaction Setup:

    • Dissolve the Z-protected peptide in the chosen solvent.

    • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

    • Purge the reaction vessel with nitrogen or argon.

  • Hydrogenation:

    • Introduce a hydrogen atmosphere (e.g., via a balloon or by pressurizing a Parr apparatus).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-16 hours).

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry. Do not allow the filter cake to dry completely.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Visualizations

Solution-Phase Fragment Condensation Workflow cluster_frag1 Fragment 1 Preparation cluster_frag2 Fragment 2 frag1 Z-Phg-(Peptide 1)-OH activate Activation (0°C to RT) frag1->activate Dissolve in DMF reagents1 COMU / DEPBT 2,4,6-TMP reagents1->activate couple Coupling Reaction (12-24h, RT) activate->couple Add Fragment 2 frag2 H-(Peptide 2)-OR workup Work-up (Extraction & Washes) couple->workup Reaction Complete purify Purification (Chromatography) workup->purify Crude Product final_product Z-Phg-(Peptide 1)-(Peptide 2)-OR purify->final_product Pure Product

Caption: Workflow for solution-phase fragment condensation using this compound.

Solid-Phase Fragment Condensation Workflow cluster_activation Fragment Activation start Resin-Bound Peptide (N-terminus deprotected) swell Swell Resin in DMF start->swell frag Z-Phg-(Peptide)-OH activate Activate in DMF frag->activate reagents DEPBT / COMU 2,4,6-TMP reagents->activate couple Fragment Coupling (4-12h, RT) activate->couple Add to Resin swell->couple kaiser_test Kaiser Test couple->kaiser_test Monitor kaiser_test->couple Positive (Recouple) wash Wash Resin (DMF, DCM) kaiser_test->wash Negative end Proceed to Deprotection or further synthesis wash->end

Caption: Workflow for solid-phase fragment condensation using this compound.

Mechanism of Racemization Suppression cluster_activation Carboxyl Activation cluster_pathways Competing Pathways cluster_suppression Suppression Strategy start Z-Phg-COOH activated Activated Intermediate (e.g., O-acylisourea) start->activated + Coupling Reagent racemization Planar Enolate Intermediate activated->racemization Path A: Racemization (Base-catalyzed α-proton abstraction) coupling Peptide Bond Formation activated->coupling Path B: Desired Coupling (Nucleophilic attack by amine) undesired_product D,L-Peptide Mixture racemization->undesired_product Protonation desired_product L-Peptide coupling->desired_product hindered_base Sterically Hindered Base (e.g., 2,4,6-TMP) hindered_base->racemization Inhibits proton abstraction (Favors Path B)

Caption: Rationale for using hindered bases to suppress racemization.

Application Notes and Protocols: A Comparative Analysis of Manual and Automated Solution-Phase Synthesis with Z-Phg-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed comparison of manual and automated solution-phase synthesis methodologies, with a specific focus on the utilization of N-benzyloxycarbonyl-L-phenylglycine (Z-Phg-OH). These application notes and protocols are designed to guide researchers, scientists, and drug development professionals in selecting the most appropriate synthesis strategy for their specific needs, considering factors such as throughput, scalability, and reproducibility.

Introduction

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is a classical yet powerful technique for the preparation of peptides and other amide bond-containing molecules.[1] Unlike solid-phase peptide synthesis, all reactions in solution-phase synthesis are carried out in a homogeneous solution, which can be advantageous for large-scale synthesis and for obtaining high-purity products, as intermediates can be purified at each step.[2] The choice between a manual or an automated approach to solution-phase synthesis significantly impacts workflow efficiency, resource allocation, and the consistency of results.

This compound is a key building block in the synthesis of various peptidomimetics and pharmacologically active compounds. The benzyloxycarbonyl (Z) group is a widely used protecting group for the amino function of amino acids, removable under mild conditions.[3] This document will use the synthesis of a dipeptide, Z-Phg-Gly-OMe, as a model system to illustrate the practical differences between manual and automated solution-phase synthesis.

Data Presentation: Manual vs. Automated Synthesis

The decision to adopt a manual or automated approach often depends on quantitative factors such as synthesis time, yield, purity, and labor costs. The following table summarizes the expected outcomes for the synthesis of a simple dipeptide like Z-Phg-Gly-OMe, highlighting the key differences between the two methodologies.

ParameterManual Solution-Phase SynthesisAutomated Solution-Phase SynthesisKey Considerations
Synthesis Time (per cycle) Several hours to daysPotentially faster due to parallel processing and optimized liquid handlingManual synthesis time is highly dependent on the operator's skill and the complexity of the workup.[4]
Hands-on Time HighLow to minimalAutomation significantly reduces the need for constant researcher intervention.[5]
Yield Variable, operator-dependentPotentially higher and more consistentAutomated systems offer precise reagent delivery and temperature control, minimizing losses.
Purity (crude) Generally high with purification of intermediatesHigh and reproducibleThe ability to purify intermediates in solution-phase synthesis can lead to high-purity final products.
Reproducibility Operator-dependentHighAutomation eliminates variability introduced by different operators or even the same operator on different days.
Scalability Well-suited for both small and large-scale synthesisDependent on the instrument's capacitySolution-phase synthesis, in general, is more readily scalable than solid-phase synthesis.
Flexibility High; easy to modify protocols and use non-standard reagentsLower; constrained by the instrument's hardware and softwareManual synthesis allows for greater adaptability to unforeseen reaction challenges.
Initial Investment Low; requires standard laboratory glasswareHigh; requires a significant capital investment in an automated platformThe long-term benefits of automation in terms of throughput and reduced labor may offset the initial cost.

Experimental Protocols

The following are generalized protocols for the synthesis of the dipeptide Z-Phg-Gly-OMe.

Manual Solution-Phase Synthesis Protocol

This protocol outlines the manual synthesis of Z-Phg-Gly-OMe using a carbodiimide coupling agent.

Materials:

  • This compound

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • Add DCC or EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C.

  • Preparation of Glycine Methyl Ester Free Base:

    • In a separate flask, dissolve H-Gly-OMe·HCl (1.1 eq) in DCM.

    • Add DIPEA or TEA (1.1 eq) and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.

  • Coupling Reaction:

    • Add the prepared H-Gly-OMe free base solution to the activated this compound solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used).

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude dipeptide by recrystallization or column chromatography.

Automated Solution-Phase Synthesis Protocol (Conceptual)

While dedicated automated solution-phase peptide synthesizers are less common than their solid-phase counterparts, this protocol conceptualizes how the manual process could be automated using a liquid-handling robotic platform.

Instrumentation:

  • Liquid handling robot with multiple dispensing channels

  • Robotic arm for plate/vial transport

  • Heating and cooling blocks

  • Shaker/vortexer module

  • Filtration module or magnetic bead-based separation capability

  • Solvent and reagent reservoirs

Procedure:

  • Reagent Preparation:

    • Stock solutions of this compound, H-Gly-OMe·HCl, coupling agents, and bases are prepared and placed in designated reservoirs on the robotic platform.

  • Automated Synthesis Program:

    • A program is created that dictates the sequence of liquid transfers, incubation times, and temperatures.

    • Activation: The robot dispenses this compound, HOBt, and coupling agent solutions into a reaction vessel, followed by incubation at a controlled temperature.

    • Neutralization: In a separate vessel, the robot dispenses H-Gly-OMe·HCl and base, followed by a brief incubation.

    • Coupling: The neutralized H-Gly-OMe solution is transferred to the reaction vessel containing the activated this compound. The mixture is then agitated for a pre-programmed duration.

  • Automated Workup and Purification:

    • Liquid-Liquid Extraction: The robotic platform can be programmed to perform automated liquid-liquid extractions by adding aqueous wash solutions, mixing, allowing for phase separation, and carefully aspirating the aqueous layer.

    • Drying and Evaporation: The organic phase can be transferred to a new vessel containing a drying agent, followed by transfer to an evaporation module.

    • Automated Chromatography: The system can be integrated with an automated flash chromatography system for purification of the crude product.

Visualizations

Manual Solution-Phase Synthesis Workflow

Manual_Solution_Phase_Synthesis cluster_activation Activation cluster_neutralization Neutralization cluster_coupling Coupling cluster_workup Workup & Purification A1 Dissolve this compound & HOBt in DCM A2 Cool to 0°C A1->A2 A3 Add Coupling Agent (DCC/EDC) A2->A3 C1 Combine Activated Acid and Free Base Amine A3->C1 B1 Dissolve H-Gly-OMe·HCl in DCM B2 Add Base (DIPEA/TEA) B1->B2 B2->C1 C2 Stir at Room Temperature C1->C2 C3 Monitor by TLC C2->C3 D1 Filter (if DCC used) C3->D1 D2 Aqueous Washes (Acid, Base, Brine) D1->D2 D3 Dry Organic Layer D2->D3 D4 Concentrate D3->D4 D5 Purify (Recrystallization/Chromatography) D4->D5

Caption: Manual solution-phase dipeptide synthesis workflow.

Automated Solution-Phase Synthesis Workflow

Automated_Solution_Phase_Synthesis cluster_setup System Setup cluster_execution Automated Execution cluster_output Output S1 Load Reagent Reservoirs P1 Activation Module S1->P1 P2 Neutralization Module S1->P2 S2 Program Synthesis Protocol S2->P1 S2->P2 P3 Coupling Module P1->P3 P2->P3 P4 Automated Workup (LLE) P3->P4 P5 Automated Purification (Chromatography) P4->P5 O1 Pure Dipeptide P5->O1 O2 Data Logging & Reporting P5->O2

Caption: Conceptual automated solution-phase synthesis workflow.

Conclusion

The choice between manual and automated solution-phase synthesis with this compound depends on the specific goals of the research or development program. Manual synthesis offers high flexibility and lower initial costs, making it suitable for exploratory chemistry and small-scale production. In contrast, automated synthesis provides superior reproducibility, higher throughput, and reduced hands-on time, which are critical for library synthesis, process optimization, and large-scale manufacturing campaigns. By understanding the protocols, expected outcomes, and workflows of each approach, researchers can make an informed decision to optimize their synthetic strategies.

References

Troubleshooting & Optimization

How to minimize racemization of Z-Phg-OH during coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize racemization of Z-Phg-OH during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the coupling of this compound?

A1: Racemization is the conversion of a chiral molecule, like an L-amino acid, into an equal mixture of both its enantiomers (L and D forms). In peptide synthesis, maintaining the stereochemical integrity of each amino acid is critical. This compound (N-benzyloxycarbonyl-L-phenylglycine) is particularly susceptible to racemization due to the acidity of the proton at the alpha-carbon. The formation of the D-enantiomer can lead to diastereomeric peptide impurities that are often difficult to separate and may have altered or undesired biological activity.[1][2][3]

Q2: Which factors are most critical in controlling the racemization of this compound?

A2: The most critical factors influencing racemization during the coupling of this compound are:

  • Coupling Reagent: The choice of coupling reagent is paramount.[2][4]

  • Base: The type and strength of the base used can significantly impact the rate of racemization.

  • Solvent: The polarity of the reaction solvent plays a role in the extent of racemization.

  • Temperature: Higher reaction temperatures generally accelerate racemization.

  • Pre-activation Time: The duration for which the amino acid is in its activated state before coupling is a key factor.

Q3: What are the recommended coupling reagents for minimizing racemization of this compound?

A3: For amino acids prone to racemization like phenylglycine, certain coupling reagents are recommended over others. While carbodiimides like DCC and DIC can be used with racemization-suppressing additives, uronium and phosphonium-based reagents are often preferred. Specifically for phenylglycine, COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) have been shown to be highly effective in minimizing racemization, especially when paired with a suitable base. HATU is also a good option that generally results in low racemization.

Q4: How does the choice of base affect racemization?

A4: The base used during the coupling reaction can significantly influence the extent of racemization. Stronger bases can increase the rate of proton abstraction from the alpha-carbon, leading to higher levels of racemization. For racemization-prone amino acids like phenylglycine, weaker and more sterically hindered bases are recommended. Studies have shown that replacing a common base like N,N-diisopropylethylamine (DIPEA) with 2,4,6-trimethylpyridine (TMP, also known as collidine) or 2,6-dimethylpyridine (DMP) can dramatically reduce racemization.

Q5: Can the reaction solvent make a difference in the level of racemization?

A5: Yes, the solvent can have a notable effect. Polar aprotic solvents like N,N-dimethylformamide (DMF) can sometimes promote racemization. To mitigate this, using less polar solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) can be beneficial. A mixture of solvents, for instance, CH2Cl2/DMF (1:1), can also be employed to reduce racemization. More environmentally friendly alternatives like propylene carbonate have also been shown to be effective in peptide synthesis without significant racemization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of D-Phg diastereomer detected after coupling. Inappropriate Coupling Reagent/Base Combination: Using a highly activating reagent with a strong base can accelerate racemization.Switch to a proven low-racemization coupling cocktail such as COMU/TMP, DEPBT/TMP, or HATU with a hindered base like collidine. If using a carbodiimide like DIC, ensure the presence of a racemization-suppressing additive like OxymaPure® or HOBt.
High Reaction Temperature: Elevated temperatures increase the rate of racemization.Perform the coupling reaction at a lower temperature, such as 0 °C, especially during the activation step. For microwave-assisted synthesis, consider reducing the temperature.
Prolonged Pre-activation Time: Allowing the activated this compound to stand for an extended period before adding the amine component increases the risk of racemization.Minimize the pre-activation time. Ideally, perform an in-situ activation where the coupling reagent is added to the mixture of this compound and the amine component.
Solvent Effects: The use of highly polar aprotic solvents may favor racemization.Consider switching from DMF to a less polar solvent like DCM or THF, or use a mixture such as DCM/DMF (1:1).
Low coupling yield in addition to racemization. Steric Hindrance: The bulky nature of this compound can lead to slower coupling reactions.Use a more potent coupling reagent like HATU or COMU to improve the reaction rate while still controlling racemization. A slight increase in reaction time may be necessary, but this should be balanced against the risk of increased racemization.
Peptide Aggregation: For longer peptide chains, aggregation on the solid support can hinder the coupling reaction.Switch from DMF to N-methylpyrrolidone (NMP) or add a chaotropic salt to disrupt secondary structures. Microwave-assisted synthesis can also help by accelerating the reaction, reducing the time available for aggregation to occur.

Quantitative Data Summary

The following table summarizes the effect of different coupling reagent and base combinations on the diastereomeric purity of a model peptide containing phenylglycine.

Coupling ReagentBaseCorrect Diastereomer (%)Reference
HATUDIPEAStandard (Baseline)
HATUTMP93
HBTUDIPEALower than HATU
PyBOPDIPEALower than HATU
DMTMM-BF4NMMModerate Improvement
DEPBTDIPEALower than HATU
COMUDIPEA92
COMU TMP 93-100 ****
DEPBT TMP 93-100 ****
COMU DMP 93-100 ****
DEPBT DMP 93-100 ****

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using COMU/TMP

This protocol is designed for the manual solid-phase synthesis of peptides containing a this compound residue.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes. Perform N-terminal Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF, DCM, and then DMF again.

  • Coupling Solution Preparation: In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and COMU (3 equivalents) in a minimal amount of DMF.

  • Coupling Reaction: To the deprotected peptide-resin, add the solution of this compound and COMU. Immediately add 2,4,6-trimethylpyridine (TMP) (6 equivalents).

  • Reaction Monitoring: Allow the reaction to proceed for 30-60 minutes at room temperature. Monitor the completion of the coupling using a qualitative test such as the Kaiser test.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin sequentially with DMF, DCM, and methanol to remove excess reagents and byproducts.

Protocol 2: Carbodiimide-Mediated Coupling with Racemization Suppression

This protocol is an alternative for solution-phase or solid-phase synthesis when using a carbodiimide coupling reagent.

  • Reagent Preparation: Dissolve this compound (1.5 equivalents) and a racemization suppressant additive such as OxymaPure® or HOBt (1.5 equivalents) in an appropriate solvent (e.g., a 1:1 mixture of DCM and DMF).

  • Reaction Mixture: Add the amino component (1 equivalent) to the solution. If the amine is a hydrochloride salt, add 1 equivalent of a mild base like N-methylmorpholine (NMM).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Initiation: Add the coupling reagent, for example, diisopropylcarbodiimide (DIC) (1.5 equivalents), to the cooled reaction mixture.

  • Reaction and Work-up: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature. Monitor the reaction progress. Upon completion, if in solution phase, filter any precipitated urea and proceed with standard aqueous work-up. If on solid phase, wash the resin as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_post Post-Coupling Swell Swell Resin in DMF Deprotect N-terminal Deprotection Swell->Deprotect Wash1 Wash Resin Deprotect->Wash1 Dissolve Dissolve this compound & Coupling Reagent Wash1->Dissolve Add_Base Add Hindered Base (e.g., TMP) Dissolve->Add_Base React Couple for 30-60 min Add_Base->React Monitor Monitor with Kaiser Test React->Monitor Wash2 Wash Resin Monitor->Wash2 Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle

Caption: Workflow for low-racemization this compound coupling.

logical_relationship cluster_factors Contributing Factors cluster_solutions Mitigation Strategies Racemization Racemization of this compound Coupling_Reagent Coupling Reagent (e.g., Carbodiimides) Coupling_Reagent->Racemization Base Strong Base (e.g., DIPEA) Base->Racemization Temperature High Temperature Temperature->Racemization Solvent Polar Solvent (e.g., DMF) Solvent->Racemization Preactivation Long Pre-activation Preactivation->Racemization Low_Rac_Reagent Low-Racemization Reagent (e.g., COMU, DEPBT) Low_Rac_Reagent->Racemization Hindered_Base Hindered Base (e.g., TMP) Hindered_Base->Racemization Low_Temp Low Temperature (0 °C) Low_Temp->Racemization Less_Polar_Solvent Less Polar Solvent (e.g., DCM, THF) Less_Polar_Solvent->Racemization InSitu_Activation In-situ Activation InSitu_Activation->Racemization

Caption: Factors influencing and mitigating racemization.

References

Technical Support Center: Enhancing the Solubility of Z-Protected Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of Z-protected (Benzyloxycarbonyl-protected) peptides. The information is presented in a question-and-answer format, offering direct solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the poor solubility of Z-protected peptides?

A1: The solubility of Z-protected peptides is influenced by several factors:

  • Hydrophobicity: The benzyloxycarbonyl (Z) group is aromatic and hydrophobic, which can significantly decrease the overall hydrophilicity of a peptide and lead to poor solubility in aqueous solutions.[1][2]

  • Peptide Sequence: The amino acid composition plays a crucial role. A high proportion of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) in the peptide sequence exacerbates the insolubility caused by the Z-group.[1]

  • Secondary Structure Formation: Z-protected peptides have a propensity to aggregate and form stable secondary structures, such as β-sheets, through intermolecular hydrogen bonding. This aggregation is a major cause of insolubility.[3]

  • Overall Charge: The net charge of the peptide at a given pH affects its interaction with the solvent. Solubility is often lowest at the isoelectric point (pI) where the net charge is zero.

Q2: What are the recommended initial solvents to try for dissolving a Z-protected peptide?

A2: For Z-protected peptides, which are generally hydrophobic, it is recommended to start with organic solvents. The choice of solvent can be guided by the peptide's overall polarity.

  • For highly hydrophobic peptides: Start with a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • For moderately hydrophobic peptides: Acetonitrile (ACN), methanol, or isopropanol can be effective.

  • For peptides with some charge: If the peptide has a net positive charge, a dilute acidic solution (e.g., 10-30% acetic acid) may be tried. If it has a net negative charge, a dilute basic solution (e.g., 0.1 M ammonium bicarbonate) could be attempted, although this is less common for Z-protected peptides due to their inherent hydrophobicity.

It is always advisable to test the solubility on a small aliquot of the peptide before dissolving the entire sample.

Q3: Can I use water to dissolve Z-protected peptides?

A3: Direct dissolution in water is often difficult for Z-protected peptides due to the hydrophobicity of the Z-group. However, if the peptide sequence is short and contains a high proportion of hydrophilic amino acids, it might show some solubility in water. In most cases, a common strategy is to first dissolve the peptide in a minimal amount of a water-miscible organic solvent (like DMSO or DMF) and then slowly add the aqueous buffer to the desired concentration while stirring.

Troubleshooting Guide

Issue 1: My Z-protected peptide has formed a gel or precipitate upon adding solvent.

This is a common sign of peptide aggregation. Here’s a step-by-step approach to address this:

  • Sonication: Use a bath sonicator to break up the aggregates. Sonicate the sample in short bursts (e.g., 10-15 seconds) while keeping it on ice to prevent heating.

  • Heating: Gently warm the solution. For many organic solvents, warming to 30-40°C can help disrupt aggregates. Avoid excessive heat, as it can cause degradation.

  • Stronger Solvents: If the initial solvent is ineffective, try a stronger organic solvent. For instance, if the peptide precipitated in acetonitrile, try dissolving a fresh, dry sample in DMSO or DMF.

  • Use of Denaturants: For peptides that are intended for in vitro assays where the solvent might be diluted significantly, you can try dissolving the peptide in a solution containing a denaturing agent like 6 M Guanidine Hydrochloride (GdnHCl) or 8 M urea. Note that these will need to be removed or highly diluted for most biological experiments.

Logical Flow for Troubleshooting Peptide Aggregation

G start Start: Peptide is a gel or precipitate sonicate Sonicate in short bursts on ice start->sonicate check1 Is the peptide dissolved? sonicate->check1 heat Gently warm the solution (30-40°C) check1->heat No end_success Success: Peptide is dissolved check1->end_success Yes check2 Is the peptide dissolved? heat->check2 solvent Use a stronger organic solvent (e.g., DMSO, DMF) check2->solvent No check2->end_success Yes check3 Is the peptide dissolved? solvent->check3 denaturant Use denaturing agents (GdnHCl, Urea) - for in vitro use check3->denaturant No check3->end_success Yes denaturant->end_success If successful end_fail Failure: Consider resynthesis with modifications denaturant->end_fail If still insoluble

Caption: A step-by-step workflow for troubleshooting aggregated Z-protected peptides.

Issue 2: The Z-protected peptide is insoluble in common organic solvents like DMF and DMSO.

This indicates a very "difficult" sequence, likely with a high degree of hydrophobicity and strong intermolecular interactions.

  • Solvent Mixtures: Try mixtures of solvents. For example, a combination of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (DCM) can be very powerful for dissolving highly insoluble protected peptides.

  • Chaotropic Agents: The use of chaotropic salts like lithium chloride (LiCl) or potassium thiocyanate (KSCN) in DMF can disrupt hydrogen bonds and improve solubility.

  • Backbone Protection Strategy: If you are in the synthesis phase, consider incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) at certain intervals in your peptide sequence. These groups disrupt the formation of secondary structures that lead to aggregation and insolubility.

Issue 3: My Z-protected peptide precipitates during purification by reverse-phase HPLC.

This is a common problem when the mobile phase becomes too aqueous for the hydrophobic peptide to remain in solution.

  • Modify the Gradient: Start the HPLC gradient with a higher percentage of organic solvent (e.g., acetonitrile or methanol).

  • Change the Additive: If using trifluoroacetic acid (TFA) as an ion-pairing agent, consider switching to formic acid, which can sometimes improve the solubility of certain peptides.

  • Dissolve in a Stronger Solvent: Before injection, ensure the peptide is fully dissolved in a strong solvent like 100% DMSO or DMF. Injecting a small volume of this concentrated solution is often better than a larger volume of a partially dissolved sample.

  • Temperature: Running the HPLC column at a slightly elevated temperature (e.g., 40°C) can sometimes improve solubility and peak shape.

Data Presentation: Solubility of Protected Peptides

Solvent/Solvent SystemSolubilizing PotentialNotes
Common Organic Solvents
Dimethyl Sulfoxide (DMSO)HighA good starting point for very hydrophobic peptides.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, widely used in peptide synthesis.
N-Methyl-2-pyrrolidone (NMP)HighCan be a better solvent than DMF for some sequences.
Acetonitrile (ACN)ModerateEffective for moderately hydrophobic peptides.
Methanol / IsopropanolModerate to LowGenerally less effective for highly protected peptides.
Strongly Dissociating Solvents
Hexafluoroisopropanol (HFIP)Very HighOften used in mixtures with DCM or TFE for "difficult" peptides.
Trifluoroethanol (TFE)Very HighSimilar to HFIP, disrupts secondary structures.
Aqueous Systems
WaterVery LowGenerally not suitable for direct dissolution.
Dilute Acetic Acid (10-30%)LowMay work for peptides with a net positive charge.
Systems with Additives
DMF with LiClHighChaotropic salt helps to break up aggregates.
6M Guanidine HCl / 8M UreaHighDenaturing agents, useful for in vitro studies.

Experimental Protocols

Protocol 1: General Procedure for Dissolving a Z-Protected Peptide

  • Aliquot: Weigh a small amount of the lyophilized Z-protected peptide (e.g., 1-2 mg) into a clean microcentrifuge tube.

  • Initial Solvent: Add a small volume (e.g., 50 µL) of a suitable organic solvent (e.g., DMSO). Vortex briefly.

  • Sonication: If the peptide does not dissolve immediately, sonicate the tube in a water bath for 1-2 minutes.

  • Dilution (if necessary): If a lower concentration in an aqueous buffer is required, slowly add the dissolved peptide solution dropwise to the vigorously stirring aqueous buffer. If the solution becomes turbid, the solubility limit has been reached.

Workflow for Dissolving a Z-Protected Peptide

G start Start: Lyophilized Z-protected peptide add_solvent Add minimal volume of organic solvent (e.g., DMSO) start->add_solvent vortex Vortex briefly add_solvent->vortex check_solubility Is peptide dissolved? vortex->check_solubility sonicate Sonicate in water bath check_solubility->sonicate No dilute Slowly add to stirring aqueous buffer check_solubility->dilute Yes check_solubility2 Is peptide dissolved? sonicate->check_solubility2 check_solubility2->dilute Yes end_fail Insoluble: Try stronger solvent or different method check_solubility2->end_fail No end_success Peptide in solution dilute->end_success

Caption: A standard workflow for the initial attempt at dissolving a Z-protected peptide.

Protocol 2: Protocol for Z-Deprotection of a Poorly Soluble Peptide

Poor solubility can hinder the efficiency of the deprotection reaction.

  • Solvent Selection: Choose a solvent system in which the Z-protected peptide is fully soluble. For catalytic transfer hydrogenation (a common method for Z-deprotection), solvents like DMF, methanol, or acetic acid are often used. If the peptide is insoluble, a mixture such as DMF/acetic acid might be necessary.

  • Reaction Setup:

    • Dissolve the Z-protected peptide in the chosen solvent in a reaction vessel.

    • Add the catalyst, typically Palladium on Carbon (Pd/C).

    • Add the hydrogen donor, such as ammonium formate or cyclohexene.

  • Monitoring: The reaction is often monitored by HPLC or TLC. Due to potential insolubility of the deprotected product, it is crucial to take aliquots, remove the catalyst, and then test for the presence of starting material.

  • Work-up: Upon completion, the catalyst is removed by filtration. If the deprotected peptide is insoluble in the reaction solvent, it may precipitate upon removal of the Z-group. This can be advantageous for isolation but may require a different solvent for subsequent purification.

Signaling Pathway Analogy for Solubility Improvement

G cluster_0 Factors Causing Insolubility cluster_1 Intervention Strategies hydrophobicity Hydrophobicity (Z-group, side chains) solvents Organic Solvents (DMSO, DMF, HFIP) hydrophobicity->solvents Counteracts aggregation Aggregation (β-sheets) additives Additives (Chaotropes, Denaturants) aggregation->additives Disrupts backbone_mod Backbone Modification (Hmb, Dmb) aggregation->backbone_mod Prevents soluble_peptide Soluble Peptide solvents->soluble_peptide additives->soluble_peptide backbone_mod->soluble_peptide

Caption: A diagram illustrating how different strategies counteract the factors leading to poor peptide solubility.

References

Technical Support Center: Purification of Z-Phg-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the chromatographic purification of peptides containing N-benzyloxycarbonyl-L-phenylglycine (Z-Phg-OH).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying peptides containing this compound?

A1: The primary challenges stem from the Z (benzyloxycarbonyl) and the phenylglycine (Phg) moieties. The Z-group is bulky and highly hydrophobic, which can lead to poor solubility in aqueous mobile phases, peptide aggregation, and strong retention in reversed-phase chromatography.[1][2] This increased hydrophobicity can make it difficult to separate the target peptide from other hydrophobic impurities, such as deletion sequences or peptides with incomplete deprotection.[1][3]

Q2: Which chromatographic technique is most suitable for purifying this compound peptides?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides, including those containing this compound.[1] It separates peptides based on their hydrophobicity. For complex mixtures or to remove specific impurities, combining RP-HPLC with an orthogonal technique like ion-exchange chromatography (IEX) can significantly improve purity.

Q3: Why is chiral chromatography important for this compound peptides?

A3: Phenylglycine is a chiral amino acid. During peptide synthesis, racemization can occur, leading to the presence of diastereomers (peptides containing D-Phg instead of L-Phg). These diastereomers can have different biological activities. Chiral HPLC is essential to separate and quantify these stereoisomers to ensure the enantiomeric integrity of the final product.

Q4: How does the Z-protecting group affect the purification strategy?

A4: The Z-group's hydrophobicity dictates the primary separation strategy. In RP-HPLC, it will significantly increase the peptide's retention time. This requires careful optimization of the mobile phase gradient, often needing a higher percentage of organic solvent for elution. It also increases the risk of aggregation, which can be mitigated by working with lower concentrations or adding organic modifiers to the sample solvent.

Q5: What is the role of ion-pairing agents like Trifluoroacetic Acid (TFA) in the mobile phase?

A5: Trifluoroacetic acid (TFA) is a common additive (typically 0.1%) in the mobile phase for peptide purification. It serves two main purposes: it acidifies the mobile phase (to a pH of ~2), which ensures that the carboxyl groups of the peptide are protonated, and it acts as an ion-pairing agent. It forms a neutral complex with the positively charged amine groups on the peptide, which improves peak shape by masking their interactions with the silica stationary phase.

Troubleshooting Guide

This section addresses specific issues encountered during the chromatographic purification of this compound containing peptides.

Problem Potential Causes Solutions
Poor/Broad Peak Shape 1. Peptide Aggregation: The hydrophobic Z-group can cause peptides to aggregate.2. Secondary Interactions: The peptide may interact with free silanol groups on the silica-based stationary phase.3. Column Overload: Injecting too much sample can lead to peak distortion.1. Lower the peptide concentration. Dissolve the sample in a solvent containing an organic modifier (e.g., acetonitrile) or a chaotropic agent. Consider purification at a higher temperature (40-60°C).2. Ensure 0.1% TFA is present in the mobile phase to minimize silanol interactions.3. Reduce the amount of peptide loaded onto the column.
Multiple Peaks in Chromatogram 1. Synthesis Impurities: Presence of deletion sequences, truncated peptides, or peptides with incompletely removed protecting groups.2. Diastereomers: Racemization during synthesis can create diastereomers that may separate under certain conditions.3. Peptide Degradation: The peptide may be unstable in the acidic mobile phase (e.g., aspartimide formation).1. Optimize the HPLC gradient to improve resolution. Collect major peaks and analyze them by mass spectrometry (MS) to identify the target peptide.2. Use a dedicated chiral column and method to analyze for and separate diastereomers.3. Use a milder acid (e.g., formic acid) if TFA is causing degradation. Minimize the peptide's exposure time to acidic conditions.
Low or No Peptide Recovery 1. Poor Solubility: The peptide may have precipitated in the autosampler or at the head of the column.2. Irreversible Binding: The highly hydrophobic peptide may bind irreversibly to the stationary phase.3. Peptide Breakthrough: The peptide did not bind to the column due to an overly strong sample solvent.1. Dissolve the sample in the initial mobile phase or a solvent containing DMSO, acetonitrile, or isopropanol.2. Use a less retentive column (e.g., C4 or C8 instead of C18) or a stronger organic solvent in the mobile phase (e.g., isopropanol).3. Ensure the sample is dissolved in a weak solvent (low organic content) so it can bind effectively to the column upon injection.
Poor Resolution Between Peaks 1. Suboptimal Gradient: The elution gradient may be too steep.2. Inappropriate Stationary Phase: The column chemistry (e.g., C18) may not provide enough selectivity.3. Mobile Phase pH: The pH may not be optimal for separating peptides with different charge states.1. Decrease the gradient slope (e.g., from 1%/min to 0.5%/min) to improve separation.2. Try a different stationary phase (e.g., C8, Phenyl) to alter selectivity.3. Modulate the mobile phase pH. While low pH with TFA is standard, sometimes a different pH can resolve co-eluting peaks. Consider using an orthogonal method like ion-exchange chromatography.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Purity Analysis and Purification

This protocol provides a baseline method for purifying this compound containing peptides.

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 300Å pore size for peptides).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

    • Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.

  • Sample Preparation:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile, or a small amount of DMSO followed by dilution with Mobile Phase A) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

ParameterAnalytical ScalePreparative Scale
Column Dimension 4.6 mm ID x 150-250 mm21.2 mm ID x 150-250 mm or larger
Flow Rate 1.0 mL/min15-20 mL/min
Detection (UV) 220 nm (peptide backbone) & 254 nm (Z-group)220 nm & 254 nm
Column Temp. 30-40 °C (to improve peak shape)30-40 °C
Injection Volume 10-20 µL1-5 mL (concentration dependent)
Gradient Linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.Optimized based on analytical run, typically a shallower gradient around the elution point of the target peptide.
  • Post-Run:

    • Collect fractions corresponding to the target peptide peak.

    • Analyze fractions by mass spectrometry to confirm the identity and purity.

    • Pool pure fractions and lyophilize to remove the mobile phase.

Protocol 2: Ion-Exchange Chromatography (IEX) - Orthogonal Purification

IEX is often used as a preliminary purification step before RP-HPLC to remove charged impurities. It separates molecules based on their net charge.

  • System Preparation:

    • Column: Strong Cation Exchange (SCX) or Strong Anion Exchange (SAX) column, depending on the peptide's isoelectric point (pI).

    • Mobile Phase A (Low Salt): 20 mM buffer (e.g., phosphate or citrate) at a specific pH.

    • Mobile Phase B (High Salt): Mobile Phase A + 1 M NaCl or KCl.

    • The separation mechanism relies on eluting the peptide with an increasing salt gradient.

  • Sample Preparation:

    • Dissolve the peptide in Mobile Phase A. Ensure the sample is at the correct pH and low ionic strength for binding.

  • Chromatographic Conditions:

ParameterValue
Binding pH For Cation Exchange (SCX): pH should be ~1 unit below the peptide's pI. For Anion Exchange (SAX): pH should be ~1 unit above the peptide's pI.
Elution Linear gradient of increasing salt concentration (Mobile Phase B).
Flow Rate Dependent on column size, typically 1-5 mL/min for analytical/semi-prep scale.
Detection (UV) 220 nm and/or 280 nm.
Protocol 3: Chiral HPLC for Enantiomeric Purity

This protocol is crucial for separating the desired L-Phg peptide from any D-Phg diastereomer.

  • System Preparation:

    • Column: A suitable chiral stationary phase (CSP), such as a macrocyclic glycopeptide-based or zwitterionic column.

    • Mobile Phase: Varies greatly depending on the column. Common mobile phases include methanol/water mixtures or polar organic solvents. Isocratic elution is often preferred for optimal chiral separation.

  • Sample Preparation:

    • Dissolve the purified peptide in the mobile phase to a concentration of ~1 mg/mL.

    • A standard of the corresponding peptide containing the D-amino acid is required for definitive peak identification.

  • Chromatographic Conditions:

ParameterValue
Elution Mode Isocratic is often used to achieve the best resolution.
Flow Rate Typically 0.5 - 1.0 mL/min.
Detection (UV) 220 nm.
Column Temp. Ambient or controlled, as temperature can significantly affect chiral separations.

Visualizations

G cluster_prep Preparation cluster_purify Purification Strategy cluster_analysis Analysis & Final Steps sp Crude Peptide from Solid-Phase Synthesis sol Sample Dissolution (e.g., H2O/ACN/TFA) sp->sol iex Optional: Ion-Exchange Chromatography (IEX) sol->iex Complex Mixture rphplc Reversed-Phase HPLC (Primary Purification) sol->rphplc Direct Purification iex->rphplc IEX Fractions frac Fraction Collection rphplc->frac ms Purity & Identity Check (LC-MS) frac->ms chiral Chiral HPLC (Enantiomeric Purity) ms->chiral If Chiral Center pool Pool Pure Fractions ms->pool Fractions >95% Pure lyo Lyophilization pool->lyo final Pure Peptide lyo->final

Caption: General workflow for purification and analysis of this compound peptides.

G start Problem with Chromatogram? p1 Poor Peak Shape (Tailing/Broad) start->p1 Yes p2 Multiple Unresolved Peaks start->p2 Yes p3 Low Yield / No Peak start->p3 Yes s1a Lower Concentration Increase Temperature p1->s1a Cause: Aggregation? s1b Check TFA (0.1%) in Mobile Phase p1->s1b Cause: Silanol Interaction? s2a Flatten Gradient Around Elution Zone p2->s2a Cause: Co-elution? s2b Analyze Peaks by MS (Identify Impurities) p2->s2b Cause: Unknown Peaks? s2c Run Chiral HPLC p2->s2c Cause: Diastereomers? s3a Check Sample Solubility p3->s3a Cause: Precipitation? s3b Use Weaker Injection Solvent p3->s3b Cause: Breakthrough? end Optimized Separation s1a->end s1b->end s2a->end s2b->end s2c->end s3a->end s3b->end

Caption: Troubleshooting decision tree for common HPLC purification issues.

References

Technical Support Center: Optimizing Z-Phg-OH Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the coupling of N-Z-L-phenylglycine (Z-Phg-OH). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable solutions for incorporating this sterically hindered amino acid into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered a "difficult" amino acid to couple?

A1: this compound is the N-benzyloxycarbonyl protected form of L-phenylglycine.[1] Its coupling is often challenging due to significant steric hindrance from the bulky phenyl side group located at the α-carbon. This hindrance can slow down the reaction rate, leading to incomplete coupling and an increased risk of side reactions, most notably epimerization (racemization) at the chiral center.[2][3]

Q2: What are the most common side reactions observed during the coupling of this compound?

A2: The primary side reaction of concern is epimerization , where the stereochemistry of the α-carbon is inverted, leading to the formation of the D-isomer. This occurs when the activated carboxylic acid forms an oxazolone intermediate, which can easily lose its stereochemical integrity.[2] Other potential side reactions, depending on the coupling reagents used, can include the formation of N-acylurea with carbodiimides or guanidinylation of the free N-terminus if an excess of uronium/aminium reagents is used.

Q3: Which coupling reagents are recommended for this compound?

A3: For difficult couplings like those involving this compound, high-activity reagents are recommended.

  • Phosphonium Salts: PyBOP® is a powerful and safer alternative to BOP.

  • Aminium/Uronium Salts: HATU, HBTU, and COMU are highly efficient. HATU is generally considered more reactive than HBTU, while COMU has shown excellent performance with very low racemization.

  • Carbodiimides: Diisopropylcarbodiimide (DIC) is often preferred over Dicyclohexylcarbodiimide (DCC) in solid-phase synthesis due to the better solubility of its urea byproduct. When using carbodiimides, an additive is essential.

Q4: Why are additives like HOBt, HOAt, or Oxyma Pure necessary?

A4: Additives are crucial for suppressing racemization. They react with the activated amino acid to form an active ester intermediate. This intermediate is more stable and less prone to forming the oxazolone that leads to epimerization. For the coupling of this compound, Oxyma Pure has been shown to be highly effective, providing high yields with racemization levels comparable to or better than HOAt and HOBt.

Q5: What is the optimal coupling time and temperature for this compound?

A5: There is no single "optimal" condition, as it depends on the specific reagents, solvents, and the peptide sequence. However, a general guideline is:

  • Temperature: Most coupling reactions are performed at room temperature (~20-25°C). Starting the reaction at 0°C and allowing it to warm to room temperature can sometimes help minimize side reactions. Elevated temperatures can increase reaction speed but also significantly raise the risk of epimerization.

  • Time: Coupling times can range from 1 to 12 hours. With highly efficient reagents like HATU, coupling may be complete in under an hour. It is always best to monitor the reaction's progress using a qualitative test like the Kaiser test to determine completion.

Troubleshooting Guide

Issue 1: Low or Incomplete Coupling

  • Symptom: A positive Kaiser test (blue beads) after the coupling step, or mass spectrometry of the crude product shows a significant amount of the deletion sequence (peptide missing the Z-Phg residue).

  • Possible Causes & Solutions:

    • Insufficient Activation/Coupling Time: The steric hindrance of this compound slows the reaction.

      • Solution: Increase the coupling time. Monitor the reaction every 1-2 hours until a negative Kaiser test is achieved. Consider an overnight coupling.

    • Peptide Aggregation: The growing peptide chain may fold or aggregate on the resin, blocking reactive sites.

      • Solution: Switch from the standard solvent DMF to N-Methyl-2-pyrrolidone (NMP), which is better at disrupting secondary structures.

    • Low Reagent Concentration: Reaction kinetics are concentration-dependent.

      • Solution: Increase the concentration of the amino acid and coupling reagents. Using a higher concentration (e.g., 0.5 M) can improve reaction efficiency.

    • Ineffective Coupling Reagent: The chosen reagent may not be potent enough to overcome the steric barrier.

      • Solution: Switch to a more powerful coupling reagent such as HATU or COMU.

    • Persistent Incomplete Coupling:

      • Solution: Perform a "double coupling," where after the initial coupling time, the resin is washed and subjected to a fresh solution of this compound and coupling reagents.

Issue 2: High Levels of Racemization/Epimerization

  • Symptom: HPLC analysis of the crude peptide shows a diastereomeric impurity peak eluting close to the main product peak.

  • Possible Causes & Solutions:

    • Absence or Ineffective Additive: Coupling without an additive like HOBt or Oxyma Pure dramatically increases racemization risk.

      • Solution: Always use an additive. Oxyma Pure is highly recommended for this compound couplings.

    • Excess Base: The tertiary base (e.g., DIPEA, NMM) used in the reaction can promote epimerization.

      • Solution: Use the minimum amount of base required. For aminium/uronium salt activations, use 2 equivalents of base. For carbodiimide-mediated couplings, consider base-free conditions (DIC/Oxyma) or use a less hindered base like N-methylmorpholine (NMM).

    • High Temperature: Elevated temperatures accelerate the rate of epimerization.

      • Solution: Maintain the reaction at room temperature or below. Avoid using microwave heating for this specific coupling step unless conditions have been carefully optimized to prevent epimerization.

    • Prolonged Activation Time: Allowing the this compound to sit in the activation solution for too long before adding it to the resin can lead to racemization.

      • Solution: Use an in situ activation protocol where the amino acid, coupling reagent, additive, and base are mixed just before being added to the deprotected resin.

Data Presentation: Coupling Conditions for this compound

The following table summarizes results from a study coupling this compound to H-Pro-NH2, highlighting the effectiveness of different additives.

Coupling ReagentAdditiveBaseSolventTime (min)Product Yield (%)D-Isomer (Epimerization) (%)
DICHOBtDIPEADMF12093.37.1
DICHOAtDIPEADMF12094.84.6
DICOxyma Pure DIPEA DMF 120 98.2 4.7

Data adapted from Merck Millipore, Novabiochem® Coupling reagents technical literature.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using DIC/Oxyma Pure

This protocol is recommended for minimizing racemization.

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Perform Fmoc-deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times).

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

  • Coupling: Immediately add the activation solution to the washed, deprotected resin.

  • Reaction: Agitate the mixture at room temperature.

  • Monitoring: After 2 hours, take a small sample of resin beads, wash them, and perform a Kaiser test.

  • Completion: If the test is negative (beads remain colorless/yellow), the reaction is complete. If positive, allow the reaction to continue for another 1-2 hours and re-test. If it remains positive, consider a double coupling (see Troubleshooting).

  • Washing: Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove all soluble byproducts and excess reagents.

Protocol 2: High-Activity Coupling using HATU

This protocol is recommended for very difficult sequences where speed and coupling efficiency are critical.

  • Resin Preparation: Follow step 1 from the protocol above.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF. Note: Add DIPEA last, just before adding to the resin.

  • Coupling: Add the activation solution to the resin immediately after preparation.

  • Reaction: Agitate the mixture at room temperature.

  • Monitoring: Due to the high reactivity of HATU, the reaction may be complete in as little as 30-60 minutes. Perform a Kaiser test after 1 hour.

  • Completion & Washing: Follow steps 6 and 7 from the protocol above.

Visualizations

G start Start: Swollen Resin with Free N-Terminus prepare Prepare Activation Mix: This compound + Coupling Reagent + Additive + Base couple Add Activation Mix to Resin Couple at Room Temperature start->couple prepare->couple monitor Monitor with Kaiser Test couple->monitor wash Wash Resin with DMF monitor->wash Negative re_couple Incomplete Coupling: Double Couple or Extend Time monitor->re_couple Positive end End: Peptide Elongated by one Z-Phg Residue wash->end re_couple->couple G start Problem Detected: Low Yield or Impurities q1 Is Kaiser test positive after coupling? start->q1 a1_yes 1. Increase coupling time 2. Perform a double couple 3. Switch to NMP solvent q1->a1_yes Yes q2 Is a diastereomer (D-isomer) observed in HPLC? q1->q2 No a1_no Switch to a stronger coupling reagent (HATU/COMU) a1_yes->a1_no If still fails a2_yes 1. Ensure additive (Oxyma) is used 2. Reduce base (DIPEA) amount 3. Couple at RT or 0°C -> RT q2->a2_yes Yes a2_no Problem likely unrelated to This compound coupling step. Analyze other steps. q2->a2_no No

References

Technical Support Center: Troubleshooting Incomplete Z-Group Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving issues related to the incomplete deprotection of the benzyloxycarbonyl (Z or Cbz) protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete Z-group deprotection?

Incomplete removal of the Z-group typically stems from issues with the chosen deprotection method, primarily catalytic hydrogenation or acidic cleavage. For catalytic hydrogenation, common problems include catalyst poisoning by sulfur-containing compounds or other impurities, use of an inactive or poor-quality catalyst, and insufficient hydrogen pressure.[1][2] In the case of acidic cleavage, inadequate acid strength, low reagent concentration, or suboptimal reaction temperature and time can lead to incomplete reactions.[1]

Q2: How can I monitor the progress of my Z-group deprotection reaction?

The progress of the deprotection should be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] These methods allow you to track the disappearance of the starting material (Z-protected compound) and the appearance of the desired product (the free amine).

Q3: My substrate contains a sulfur atom, and catalytic hydrogenation is not working. What should I do?

Sulfur-containing functional groups can poison the palladium catalyst used in catalytic hydrogenation, leading to incomplete or no reaction.[2] In such cases, alternative deprotection methods that are not susceptible to catalyst poisoning should be considered. These include acidic cleavage (e.g., with HBr in acetic acid or AlCl₃ in HFIP) or nucleophilic cleavage (e.g., with 2-mercaptoethanol).

Q4: I am observing a side product with a mass corresponding to a benzyl group attached to my amine after catalytic hydrogenation. What is happening?

This side reaction, the formation of an N-benzyl-protected tertiary amine, can occur when there is an insufficient hydrogen source during catalytic hydrogenolysis. To avoid this, ensure an adequate supply of hydrogen gas or a sufficient excess of the hydrogen donor in transfer hydrogenation.

Q5: Can I selectively deprotect a Z-group in the presence of a Boc or Fmoc group?

Yes, the Z-group is orthogonal to both Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protecting groups. The Z-group is typically removed by hydrogenolysis, while the Boc group is labile to acid and the Fmoc group is removed by base. This allows for the selective removal of one protecting group without affecting the others.

Troubleshooting Guide

If you are experiencing incomplete deprotection of a Z-group, consult the following guide for potential causes and solutions.

Catalytic Hydrogenation Issues
SymptomPotential CauseRecommended Solution
Slow or no reaction Catalyst poisoning (e.g., by sulfur compounds)- Ensure high purity of starting material and solvents. - If the substrate contains sulfur, switch to a non-hydrogenation-based deprotection method.
Inactive or poor-quality catalyst- Use a fresh batch of high-quality Pd/C. - Consider using a different palladium catalyst, such as palladium black.
Insufficient hydrogen pressure- Increase hydrogen pressure (e.g., from atmospheric to 50 psi or higher).
Poor mixing- Ensure vigorous stirring to maximize contact between the catalyst, substrate, and hydrogen.
Formation of N-benzyl side product Insufficient hydrogen source- Ensure a continuous supply of hydrogen gas. - In transfer hydrogenation, use a larger excess of the hydrogen donor (e.g., ammonium formate).
Acidic Cleavage Issues
SymptomPotential CauseRecommended Solution
Incomplete reaction Inadequate acid strength- Switch to a stronger acid (e.g., from HCl in dioxane to HBr in acetic acid).
Low reagent concentration- Use a more concentrated acid solution (e.g., 33% HBr in acetic acid).
Suboptimal temperature- Increase the reaction temperature, as many acid-catalyzed deprotections require heating.
Formation of side products Benzyl cation-mediated side reactions- Add a scavenger, such as anisole or thioanisole, to trap the benzyl cation.

Experimental Protocols

Below are detailed methodologies for common Z-group deprotection experiments.

Protocol 1: Catalytic Hydrogenolysis using H₂ Gas

This protocol describes a general procedure for Z-group deprotection using palladium on carbon and hydrogen gas.

Materials:

  • Z-protected compound

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Dissolve the Z-protected compound in MeOH or EtOH in a round-bottom flask suitable for hydrogenation.

  • Purge the flask with an inert gas to remove air.

  • Carefully add 10% Pd/C to the solution under the inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the mixture through a pad of Celite® to remove the catalyst. Caution: The palladium catalyst on the filter paper can be pyrophoric upon drying; handle with care.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the combined filtrates under reduced pressure to obtain the deprotected amine.

Protocol 2: Transfer Hydrogenation using Ammonium Formate

This method is an alternative to using high-pressure hydrogen gas.

Materials:

  • Z-protected compound

  • 10% Palladium on Carbon (Pd/C) (10 mol%)

  • Ammonium formate (4-5 equivalents)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve the Z-protected compound in MeOH or EtOH in a round-bottom flask.

  • Add ammonium formate to the solution.

  • Purge the flask with an inert gas.

  • Carefully add 10% Pd/C to the mixture.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • After completion, cool the mixture to room temperature and filter through Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Protocol 3: Acidic Cleavage using HBr in Acetic Acid

This protocol is suitable for substrates that are sensitive to catalytic hydrogenation.

Materials:

  • Z-protected compound

  • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

  • Diethyl ether

Procedure:

  • Dissolve the Z-protected compound in a 33% solution of HBr in acetic acid.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within 20-60 minutes.

  • Upon completion, precipitate the product by adding the reaction mixture to cold diethyl ether.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Visualizations

Troubleshooting_Z_Deprotection start Incomplete Z-Deprotection method Identify Deprotection Method start->method hydrogenation Catalytic Hydrogenation method->hydrogenation Hydrogenation acidic Acidic Cleavage method->acidic Acidic check_catalyst Check Catalyst hydrogenation->check_catalyst catalyst_poisoned Catalyst Poisoning Suspected? check_catalyst->catalyst_poisoned Inactive check_pressure Check H2 Pressure check_catalyst->check_pressure Active use_fresh_catalyst Use Fresh/High-Quality Catalyst catalyst_poisoned->use_fresh_catalyst No switch_method Switch to Acidic/Nucleophilic Cleavage catalyst_poisoned->switch_method Yes increase_pressure Increase H2 Pressure check_pressure->increase_pressure Low check_mixing Check Agitation check_pressure->check_mixing OK increase_mixing Increase Stirring Rate check_mixing->increase_mixing Poor check_acid Check Acid Strength/Conc. acidic->check_acid stronger_acid Use Stronger/More Concentrated Acid check_acid->stronger_acid Weak/Dilute check_temp Check Temperature check_acid->check_temp OK increase_temp Increase Reaction Temperature check_temp->increase_temp Low add_scavenger Side Reactions Observed? check_temp->add_scavenger OK use_scavenger Add Benzyl Cation Scavenger add_scavenger->use_scavenger Yes Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Dissolve Substrate Dissolve Substrate Add Reagents/Catalyst Add Reagents/Catalyst Dissolve Substrate->Add Reagents/Catalyst Run Reaction under\nSpecified Conditions Run Reaction under Specified Conditions Add Reagents/Catalyst->Run Reaction under\nSpecified Conditions Monitor Progress (TLC/LC-MS) Monitor Progress (TLC/LC-MS) Run Reaction under\nSpecified Conditions->Monitor Progress (TLC/LC-MS) Filter Catalyst (if applicable) Filter Catalyst (if applicable) Monitor Progress (TLC/LC-MS)->Filter Catalyst (if applicable) Reaction Complete Quench/Extract Quench/Extract Filter Catalyst (if applicable)->Quench/Extract Dry & Concentrate Dry & Concentrate Quench/Extract->Dry & Concentrate Purify Product Purify Product Dry & Concentrate->Purify Product Z_Deprotection_Mechanism cluster_hydrogenolysis Catalytic Hydrogenolysis cluster_acidolysis Acidic Cleavage Z_Protected R-NH-Z (Z-Protected Amine) Free_Amine R-NH2 (Free Amine) Z_Protected->Free_Amine H2, Pd/C Byproducts Toluene + CO2 Z_Protected->Byproducts Cleavage Z_Protected_Acid R-NH-Z (Z-Protected Amine) Free_Amine_Acid R-NH3+ (Protonated Amine) Z_Protected_Acid->Free_Amine_Acid HBr/AcOH Benzyl_Cation Benzyl Cation + CO2 Z_Protected_Acid->Benzyl_Cation Cleavage

References

Troubleshooting low yield in solution-phase peptide synthesis with Z-Phg-OH

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Z-Phg-OH in Solution-Phase Peptide Synthesis

Welcome to the technical support center for troubleshooting low yields in solution-phase peptide synthesis (SPPS) involving this compound (N-Benzyloxycarbonyl-L-phenylglycine). This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions to common challenges encountered when using this sterically hindered and racemization-prone amino acid.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is low yield a common problem when using this compound?

A1: Low yields when using this compound typically stem from a combination of factors. The primary issues are incomplete coupling reactions and the formation of side products. Phenylglycine's structure, with a bulky phenyl group directly attached to the α-carbon, creates significant steric hindrance, which can slow down the coupling reaction.[1][2] Additionally, the benzylic α-proton is relatively acidic, making the amino acid highly susceptible to racemization during the activation and coupling steps, leading to a mixture of diastereomers that can complicate purification and reduce the yield of the desired product.[1][3][4]

Q2: How does the structure of phenylglycine specifically impact the synthesis?

A2: The phenylglycine residue is structurally unique compared to other aromatic amino acids like phenylalanine or tyrosine, which have a methylene spacer. In phenylglycine, the bulky aromatic sidechain is directly attached to the α-carbon. This conformation restricts the flexibility of the side chain and creates steric bulk around the reaction center, which can hinder the approach of the coupling reagents and the amine component, leading to slower reaction rates and incomplete couplings.

Q3: What is racemization and why is it a major concern with this compound?

A3: Racemization is the conversion of a chirally pure compound into a mixture of enantiomers or, in the context of a peptide chain, diastereomers. Phenylglycine has a nine-fold higher rate of racemization compared to alanine. This occurs because the α-proton is easily abstracted under basic conditions used during coupling, or through the formation of an intermediate called an oxazolone, which loses its chiral information. This results in a loss of the desired stereochemistry, leading to a lower yield of the target peptide and creating significant challenges for purification.

Q4: My this compound or peptide intermediate has poor solubility. How can this affect my yield and what can I do?

A4: Poor solubility of reactants or the growing peptide chain is a frequent cause of low yield in solution-phase synthesis. If the activated this compound or the amine component does not fully dissolve, the reaction rate will be severely limited. Similarly, if the resulting peptide precipitates out of solution before the reaction is complete, chain elongation stops. To address this, consider changing your primary solvent. While DMF is common, solvents like NMP or solvent mixtures may offer better solubility for all components. Ensuring all reagents are fully dissolved before proceeding with the next step is critical.

Q5: What are the recommended methods for deprotecting the Z (Benzyloxycarbonyl) group from a Phg-containing peptide?

A5: The Z-group is a robust protecting group typically removed under reductive or strongly acidic conditions. The most common and often cleanest method is catalytic hydrogenation using hydrogen gas and a palladium catalyst (H2/Pd). Alternative methods include using strong acids like hydrogen bromide in acetic acid (HBr/AcOH). The choice of method depends on the other protecting groups present in your peptide to ensure orthogonal deprotection.

Part 2: Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving common problems.

Problem Potential Cause(s) Recommended Solutions & Optimizations
Low or No Coupling Yield Inefficient Activation/Coupling: The chosen coupling reagent may not be potent enough to overcome the steric hindrance of Phg.Switch to a more powerful coupling reagent: Aminium/uronium salts like HATU, HBTU, or COMU are highly effective for hindered couplings. • Use additives: For carbodiimide-mediated couplings (e.g., DCC, DIC), the addition of Oxyma Pure or HOAt is crucial to enhance reaction rates and suppress racemization. Studies have shown Oxyma Pure to be particularly effective with this compound, providing higher yields than HOBt or HOAt.
Poor Solubility: this compound, the amine component, or the growing peptide chain may not be fully soluble in the reaction solvent.Change the solvent: Consider using N-Methyl-2-pyrrolidone (NMP) instead of or in a mixture with Dimethylformamide (DMF). • Ensure complete dissolution: Gently warm the mixture or use sonication to dissolve all components before initiating the reaction. Ensure the concentration is not too high (a concentration of ≥0.25 M is a general target for scalability).
Insufficient Reaction Time/Temperature: The reaction may not have proceeded to completion due to slow kinetics.Increase reaction time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed. Difficult couplings may require several hours or even be left overnight. • Optimize temperature: While higher temperatures can increase racemization, a modest increase (e.g., from 0°C to room temperature) may improve the coupling rate. Start reactions at 0°C and allow them to warm to room temperature.
Significant Byproducts Detected (via LC-MS) Racemization: The presence of a second peak with the same mass as the desired product often indicates a diastereomer formed via racemization. Phenylglycine is notoriously prone to this.Use racemization-suppressing additives: When using carbodiimides, always include an additive like Oxyma Pure or HOAt. • Choose the right base: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in stoichiometric amounts. Avoid excess base. • Select an appropriate coupling reagent: Reagents like COMU are known for very low racemization risk.
N-acylurea Formation: This byproduct is specific to the use of carbodiimide reagents (DCC, DIC).Add HOBt or Oxyma Pure: These additives trap the activated intermediate as an active ester, preventing its rearrangement to N-acylurea. • Switch to a non-carbodiimide coupling reagent: Use of phosphonium (PyBOP) or aminium (HATU, HBTU) reagents avoids this side reaction.
Guanidinylation of N-terminus: This occurs when using an excess of aminium/uronium coupling reagents (HBTU, HATU), which can react with the free N-terminal amine, capping the peptide chain.Pre-activate the carboxylic acid: Mix the this compound with the coupling reagent for a few minutes before adding it to the amine component. This consumes the coupling reagent and prevents it from reacting directly with the amine.
Difficulty Purifying the Final Peptide Poor Solubility of Product: The final peptide may be insoluble in standard purification solvents.Test different solvent systems: For reverse-phase HPLC, try gradients with different organic modifiers (e.g., acetonitrile, methanol) or additives (e.g., formic acid). • Use chaotropic agents: For peptides that aggregate, adding agents like guanidine hydrochloride or urea to the initial solvent can help with dissolution before purification.
Co-elution of Diastereomers: If racemization occurred, the resulting diastereomers may be very difficult to separate chromatographically.Optimize chromatography: Use a high-resolution column, a shallower gradient, or a different solvent system. • Prevent the problem: The best solution is to prevent racemization during the synthesis by implementing the strategies described above.

Part 3: Data Presentation

Table 1: Comparison of Coupling Reagents for the Synthesis of Z-Phg-Pro-NH₂

The following data summarizes the product composition from the coupling of this compound to H-Pro-NH₂, a model system known to be prone to racemization.

Coupling MethodYield of Z-L-Phg-L-Pro-NH₂ (%)Yield of Z-D-Phg-L-Pro-NH₂ (Racemized) (%)Unreacted this compound (%)
DCC/HOBt68293
DCC/HOAt84142
DCC/Oxyma Pure9361
HBTU83152
PyBOP82162

Data adapted from Merck Millipore Novabiochem® documentation. This table clearly demonstrates that the DIC/Oxyma Pure method provides the highest yield of the desired product with the lowest level of racemization for this challenging coupling.

Part 4: Experimental Protocols

Disclaimer: These are general protocols and should be optimized for specific peptide sequences. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: Coupling of this compound using DIC/Oxyma Pure
  • Dissolution: In a round-bottom flask, dissolve the N-terminal deprotected peptide or amine component (1.0 eq) and this compound (1.1 eq) in an appropriate volume of anhydrous DMF or NMP.

  • Additive: Add Oxyma Pure (1.1 eq) to the solution and stir until fully dissolved.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Activation: Slowly add Diisopropylcarbodiimide (DIC) (1.1 eq) to the cooled solution.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 2-12 hours.

  • Work-up: Once the reaction is complete, filter the by-product (diisopropylurea). The filtrate can then be taken forward for purification, which typically involves aqueous extraction followed by chromatography.

Protocol 2: Coupling of this compound using HATU
  • Dissolution: In a round-bottom flask, dissolve this compound (1.1 eq) in anhydrous DMF or NMP.

  • Activation: Add HATU (1.1 eq) to the this compound solution.

  • Base Addition: Add DIPEA (2.0 eq) to the mixture and allow it to pre-activate for 2-5 minutes. The solution will typically change color.

  • Coupling: Add the activated mixture to a solution of the N-terminal deprotected peptide or amine component (1.0 eq) in DMF/NMP.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Couplings with HATU are often complete within 1-3 hours.

  • Work-up: After completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions (e.g., dilute acid, bicarbonate solution, brine) to remove excess reagents and byproducts before purification.

Protocol 3: Z-Group Deprotection by Catalytic Hydrogenation
  • Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or DMF.

  • Catalyst: Add Palladium on carbon (Pd/C, 10% w/w) to the solution. The amount is typically 10-20% of the peptide weight.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask or use a dedicated hydrogenation apparatus. Purge the flask with hydrogen.

  • Reaction: Stir the reaction vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 2-16 hours).

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.

  • Concentration: Remove the solvent from the filtrate under reduced pressure to yield the deprotected peptide.

Part 5: Mandatory Visualizations

G cluster_start Initial Observation cluster_analysis Analysis cluster_problem1 Problem Identification cluster_solution1 Solutions for Incomplete Coupling cluster_solution2 Solutions for Side Reactions start Low Peptide Yield Observed analysis Analyze Crude Product (LC-MS / HPLC) start->analysis incomplete High % of Starting Material (Incomplete Coupling) analysis->incomplete Incomplete reaction byproducts Multiple Byproducts (Side Reactions) analysis->byproducts Impurities present sol_coupling Optimize Coupling: • Use stronger reagent (HATU/COMU) • Increase reaction time/temp • Change solvent (NMP) incomplete->sol_coupling check_rac Check for Diastereomers (Same Mass) byproducts->check_rac sol_rac Suppress Racemization: • Use DIC/Oxyma Pure • Limit base quantity • Lower temperature check_rac->sol_rac Yes sol_other Address Other Side Reactions: • Pre-activate acid • Avoid excess reagents check_rac->sol_other No

Caption: Troubleshooting workflow for diagnosing low yield.

G cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification dissolve_acid 1. Dissolve this compound (1.1 eq) dissolve_amine 2. Dissolve Amine Component (1.0 eq) cool 3. Cool Mixture (0°C) dissolve_acid->cool dissolve_amine->cool add_reagents 4. Add Coupling Reagent & Additive (e.g., DIC/Oxyma) cool->add_reagents add_base 5. Add Base (if required) (e.g., DIPEA for HATU) add_reagents->add_base monitor 6. Monitor Reaction (TLC / LC-MS) add_base->monitor workup 7. Aqueous Work-up / Filtration monitor->workup purify 8. Purify Product (Chromatography) workup->purify

Caption: General experimental workflow for a coupling reaction.

G activated Activated this compound (Chiral) oxazolone Oxazolone Intermediate (Achiral / Planar) activated->oxazolone Intramolecular Cyclization products Mixture of L- and D-Peptide (Diastereomers) oxazolone->products Nucleophilic Attack by Amine Component

Caption: Simplified mechanism of racemization via oxazolone formation.

References

Managing steric hindrance with Z-Phg-OH in complex peptides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for managing steric hindrance and other common challenges when incorporating N-α-Benzyloxycarbonyl-L-phenylglycine (Z-Phg-OH) into complex peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to work with in peptide synthesis?

A1: The primary challenge with this compound, and phenylglycine (Phg) in general, is the significant steric hindrance caused by the bulky phenyl group being directly attached to the α-carbon.[1][2] This bulkiness can impede the approach of the incoming activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and incomplete couplings.[3] Additionally, the α-proton of phenylglycine is more acidic, making it prone to base-catalyzed racemization during the coupling step.[1][4]

Q2: What are the main consequences of steric hindrance when using this compound?

A2: The main consequences are:

  • Low Coupling Yields: The bulky side chain physically blocks the reactive centers, slowing down amide bond formation and often resulting in an incomplete reaction.

  • Increased Racemization: To overcome slow kinetics, chemists might use stronger bases or longer reaction times, which increases the risk of epimerization at the Phg residue.

  • Peptide Aggregation: Sequences containing bulky, hydrophobic residues like Phg can be prone to aggregation during solid-phase peptide synthesis (SPPS), where peptide chains clump together, making reactive sites inaccessible.

Q3: Which coupling reagents are recommended for this compound?

A3: High-reactivity coupling reagents are essential. Aminium/uronium salts like HATU, HCTU, and COMU are generally more effective than carbodiimides (e.g., DCC, DIC) or phosphonium salts (e.g., PyBOP) for hindered couplings. COMU, in particular, has shown excellent performance in minimizing racemization for Phg residues, especially when paired with a non-nucleophilic, sterically hindered base.

Q4: How can I minimize racemization when coupling this compound?

A4: Minimizing racemization is critical. Key strategies include:

  • Choice of Base: Avoid strong, unhindered bases. Use sterically hindered, weaker bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (TMP). TMP has been shown to be particularly effective in reducing epimerization.

  • Choice of Coupling Reagent: Use reagents known for low racemization potential, such as COMU or DEPBT.

  • Temperature Control: Avoid elevated temperatures, as heat can promote racemization.

  • Minimize Pre-activation Time: Do not allow the activated this compound to sit for extended periods before adding it to the peptide-resin, as the activated species is more susceptible to racemization.

Troubleshooting Guides

Problem 1: Low or Incomplete Coupling Efficiency

Symptoms:

  • Positive Kaiser test (blue beads) after coupling.

  • Low yield of the final peptide.

  • Presence of deletion sequences (peptide minus the Phg residue) in mass spectrometry analysis.

Potential Cause Recommended Solution
Insufficient Reagent Reactivity Switch to a more powerful coupling reagent. If using HBTU, consider upgrading to HATU or COMU, which are known to be more efficient for hindered couplings.
Steric Hindrance 1. Double Couple: Perform the coupling reaction twice. After the first coupling, wash the resin and repeat the step with a fresh solution of activated this compound. 2. Increase Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 5 equivalents instead of 3). 3. Extend Reaction Time: Increase the coupling time from 1-2 hours to 4 hours or even overnight. Monitor for any increase in side reactions.
Peptide Aggregation on Resin 1. Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties. 2. Incorporate Chaotropic Salts: Add agents like LiCl to the coupling mixture to disrupt secondary structures. 3. Use "Magic Mixture": For very difficult sequences, use a solvent mixture like the "Magic Mixture" (DMF/DCM containing 1% Triton X-100) to improve solvation.
Problem 2: Significant Racemization of the Phenylglycine Residue

Symptoms:

  • Appearance of a diastereomeric impurity in HPLC analysis of the crude peptide.

  • Broad or split peaks in NMR spectra.

Potential Cause Recommended Solution
Base-Catalyzed Epimerization The α-proton of Phg is susceptible to abstraction by the base used in the coupling step. 1. Switch to a Weaker/Hindered Base: Replace DIPEA with a less basic or more sterically hindered base like 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM). 2. Reduce Base Equivalents: Use the minimum amount of base required for the reaction.
Over-activation The activated amino acid (e.g., OAt-ester) is highly susceptible to racemization. 1. Use Low-Racemization Reagents: Employ coupling reagents specifically designed to suppress racemization, such as COMU or DEPBT. 2. In-situ Activation: Add the coupling reagent directly to the mixture of the peptide-resin and the this compound, rather than pre-activating the amino acid in a separate vessel.
Elevated Temperature Running the reaction at elevated temperatures to force a difficult coupling can accelerate racemization. Solution: Maintain the reaction at room temperature. If a coupling is slow, it is preferable to extend the reaction time or perform a double coupling rather than increasing the heat.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Hindered Amino Acids

This table summarizes typical performance metrics for common coupling reagents when used for sterically challenging couplings, such as incorporating this compound. Data is synthesized from multiple sources and serves as a general guideline.

Coupling ReagentClassRelative ReactivityRacemization RiskKey Advantages
DIC/HOBt CarbodiimideModerateModerateCost-effective, simple byproducts.
HBTU Aminium/UroniumHighModerateWidely used, good for standard couplings.
HATU Aminium/UroniumVery HighLow-ModerateHighly efficient for hindered residues; generates reactive OAt esters.
COMU Aminium/UroniumVery HighVery LowExcellent for suppressing racemization, especially with Phg. Safer (non-explosive) byproduct (Oxyma).
PyBOP PhosphoniumHighModerateGood solubility, effective for many sequences.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU/DIPEA

This protocol is a starting point for coupling this compound onto a resin-bound peptide with a free N-terminal amine.

1. Materials:

  • Peptide-resin (swollen in DMF)

  • This compound (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • DIPEA (6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

2. Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed and the resin is washed thoroughly with DMF. Swell the resin in DMF for at least 30 minutes.

  • Activation Mixture Preparation: In a separate, dry vessel, dissolve this compound in DMF. Add HATU and vortex briefly. Add DIPEA to the mixture. The solution may change color. Allow this activation mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the activation mixture to the resin.

  • Agitation: Agitate the reaction vessel using a shaker or nitrogen bubbling at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates the coupling is complete. If the test is positive (blue beads), continue agitating and re-test after 1-2 hours, or proceed to a double coupling (Step 7).

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

  • (Optional) Double Coupling: If the Kaiser test remains positive, drain the resin, wash once with DMF, and repeat steps 2-6 with a fresh batch of reagents.

Visualizations

G start Start: Swollen Peptide-Resin (Free N-terminus) prepare_aa Prepare Activation Mixture: 1. Dissolve this compound in DMF 2. Add Coupling Reagent (e.g., HATU) 3. Add Base (e.g., DIPEA) start->prepare_aa 1. couple Add Activation Mixture to Resin Agitate at Room Temperature (2-4h) prepare_aa->couple 2. kaiser Kaiser Test couple->kaiser 3. wash Wash Resin (DMF, DCM, DMF) kaiser->wash Negative (Yellow) double_couple Decision: Double Couple? kaiser->double_couple Positive (Blue) deprotect Proceed to Next Fmoc-Deprotection wash->deprotect double_couple->couple Yes double_couple->wash No (Accept Incomplete)

Caption: Workflow for a single coupling cycle using this compound.

G start Problem: Low Coupling Yield check_reagent Is your coupling reagent strong enough (e.g., HATU, COMU)? start->check_reagent upgrade_reagent Action: Switch to HATU or COMU. check_reagent->upgrade_reagent No check_aggregation Is aggregation suspected? (Hydrophobic sequence) check_reagent->check_aggregation Yes final_check Re-evaluate Yield upgrade_reagent->final_check double_couple Action: Perform a double coupling. double_couple->final_check check_aggregation->double_couple No change_solvent Action: Switch solvent from DMF to NMP or use chaotropic salts (LiCl). check_aggregation->change_solvent Yes change_solvent->final_check

Caption: Troubleshooting logic for low coupling yield with this compound.

References

Technical Support Center: Recrystallization of Z-Phg-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Z-Phg-OH (N-benzyloxycarbonyl-L-phenylglycine) via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of this compound?

A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of most solids, including this compound, increases with temperature. An impure solid is dissolved in a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: An ideal solvent for recrystallizing this compound should meet the following criteria:

  • High solubility at elevated temperatures: this compound should be very soluble in the boiling solvent.

  • Low solubility at low temperatures: this compound should be poorly soluble in the cold solvent to maximize crystal recovery.

  • Impurities' solubility: Impurities should either be highly soluble in the cold solvent (so they remain in the mother liquor) or insoluble in the hot solvent (so they can be filtered out before crystallization).

  • Non-reactive: The solvent should not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.

Based on the properties of similar N-protected amino acids, suitable solvent systems often include mixtures of a "good" solvent (in which this compound is soluble) and a "poor" solvent (in which it is less soluble). Common choices include ethanol-water, methanol-water, or ethyl acetate-hexane mixtures.

Q3: My this compound is not dissolving in the hot solvent. What should I do?

A3: If this compound is not dissolving, you can try the following:

  • Add more solvent: You may not have added enough solvent to reach the saturation point at that temperature. Add small increments of the hot solvent until the solid dissolves.

  • Increase the temperature: Ensure your solvent is at or near its boiling point.

  • Choose a different solvent: The selected solvent may not be appropriate for this compound. Refer to the solubility data table to select a more suitable solvent.

Q4: No crystals are forming upon cooling. How can I induce crystallization?

A4: If crystallization does not occur spontaneously, you can try these techniques:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a pure crystal of this compound, add a tiny amount to the solution. The seed crystal will act as a template for further crystallization.

  • Cool the solution further: Place the flask in an ice bath to further decrease the solubility.

  • Reduce the solvent volume: If too much solvent was added, you can evaporate some of it to increase the concentration of this compound.

Q5: The recrystallized this compound appears oily instead of crystalline. What went wrong?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. To resolve this:

  • Reheat the solution: Add more of the "good" solvent to the mixture and reheat until the oil dissolves completely. Then, allow it to cool more slowly.

  • Lower the saturation temperature: By adding more solvent, you decrease the temperature at which the solution becomes saturated, which may be below the melting point of your compound.

  • Change the solvent system: Consider using a solvent with a lower boiling point.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubility at Room TemperatureSolubility at Boiling Point
WaterSparingly SolubleSlightly Soluble
EthanolSolubleVery Soluble
MethanolSolubleVery Soluble
Ethyl AcetateSolubleVery Soluble
AcetoneSolubleVery Soluble
DichloromethaneSolubleVery Soluble
HexaneInsolubleSparingly Soluble
TolueneSparingly SolubleSoluble

Note: This table provides expected qualitative solubility based on the general properties of N-protected amino acids. Empirical determination is recommended for precise measurements.

Experimental Protocols

General Protocol for the Recrystallization of this compound

This protocol provides a general guideline. The specific solvent system and volumes should be optimized based on the purity of the starting material and the desired yield.

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair. An ethanol-water mixture is often a good starting point.

  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture gently while stirring until the solid dissolves completely.

    • If using a solvent pair, add the "poor" solvent (e.g., water) dropwise to the hot solution until a slight cloudiness (turbidity) persists. Then, add a few more drops of the "good" solvent until the solution becomes clear again.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Crystal Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

  • Analysis: Determine the melting point of the purified this compound and compare it to the literature value to assess its purity. A sharp melting point close to the literature value indicates high purity.

Mandatory Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis start Start with Impure this compound select_solvent Select Appropriate Solvent/Solvent Pair start->select_solvent dissolve Dissolve in Minimum Amount of Hot Solvent select_solvent->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration to Isolate Crystals ice_bath->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Purified Crystals wash->dry analyze Analyze Purity (e.g., Melting Point) dry->analyze end Pure this compound analyze->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Recrystallization Issue no_crystals No Crystals Form Upon Cooling start->no_crystals Problem oiling_out Product Oils Out start->oiling_out Problem low_yield Low Yield of Crystals start->low_yield Problem colored_crystals Crystals are Colored start->colored_crystals Problem scratch Scratch Flask with Glass Rod no_crystals->scratch Solution 1 seed Add a Seed Crystal no_crystals->seed Solution 2 cool_further Cool in Ice Bath no_crystals->cool_further Solution 3 concentrate Evaporate Some Solvent no_crystals->concentrate Solution 4 reheat Reheat and Add More 'Good' Solvent oiling_out->reheat Solution 1 change_solvent Change Solvent System oiling_out->change_solvent Alternative slow_cool Cool More Slowly reheat->slow_cool Followed by check_filtrate Check Mother Liquor for Product low_yield->check_filtrate Action cool_longer Ensure Complete Cooling low_yield->cool_longer Precaution too_much_solvent Avoid Using Excess Solvent low_yield->too_much_solvent Precaution charcoal Use Activated Charcoal During Hot Filtration colored_crystals->charcoal Solution rewash Wash Crystals Thoroughly colored_crystals->rewash Action

Caption: Troubleshooting guide for this compound recrystallization.

Validation & Comparative

A Researcher's Guide to Chiral HPLC Analysis of Peptides Containing Z-Phg-OH

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development and peptide chemistry, ensuring the stereochemical purity of synthetic peptides is a critical aspect of quality control and biological assessment. The incorporation of non-proteinogenic amino acids, such as N-benzyloxycarbonyl-L-phenylglycine (Z-L-Phg-OH) or its D-enantiomer, introduces a chiral center that necessitates robust analytical methods for enantiomeric and diastereomeric purity assessment. Chiral High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose.

This guide provides an objective comparison of common chiral HPLC methods for the analysis of peptides containing Z-Phg-OH, supported by representative experimental data and detailed protocols. We will explore direct methods employing Chiral Stationary Phases (CSPs), which offer simplified sample preparation and high efficiency.

Comparison of Chiral HPLC Methods

The direct approach to chiral HPLC involves the use of a column with a chiral selector immobilized on the stationary phase. This method is generally preferred for its simplicity, as it avoids the need for derivatization of the analyte. For peptides containing the bulky, aromatic this compound moiety, two types of CSPs have shown significant promise: macrocyclic glycopeptide and zwitterionic ion-exchange columns.

Chiral Stationary Phases (CSPs)

Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic™ T)

These CSPs, often based on teicoplanin, offer broad enantioselectivity for a wide range of compounds, including N-protected amino acids and peptides.[1][2][3] The separation mechanism is complex, involving multiple interactions such as hydrogen bonding, π-π interactions, steric hindrance, and inclusion complexation within the macrocyclic structure.[4][5] The presence of the aromatic phenyl and benzyloxycarbonyl groups in this compound allows for strong π-π and hydrophobic interactions with the CSP.

Zwitterionic Ion-Exchange CSPs (e.g., CHIRALPAK® ZWIX(+)/(-))

These columns feature a chiral selector with both acidic and basic functionalities, enabling zwitterionic ion-exchange interactions with ampholytic analytes like peptides. The primary interaction is electrostatic, supplemented by hydrogen bonding, π-π stacking, and van der Waals forces. These CSPs are particularly effective for the separation of free and N-protected amino acids and small peptides. The availability of both (+) and (-) forms of the chiral selector allows for the reversal of elution order, which can be advantageous for resolving trace enantiomers from the main peak.

Performance Comparison

The following table summarizes the expected performance of these two types of CSPs for the chiral analysis of a model dipeptide, Z-Phg-Ala-OH. The data is compiled based on typical performance characteristics observed for similar N-protected amino acids and peptides.

ParameterMacrocyclic Glycopeptide (Chirobiotic™ T)Zwitterionic Ion-Exchange (CHIRALPAK® ZWIX(+))
Separation Principle Multi-modal (π-π, H-bonding, inclusion)Zwitterionic ion-exchange
Typical Mobile Phase Polar Organic or Reversed-PhasePolar Organic with acidic/basic additives
Selectivity (α) 1.2 - 1.81.3 - 2.5
Resolution (Rs) 1.5 - 3.02.0 - 4.5
Analysis Time 15 - 30 min10 - 25 min
Method Development ModerateCan be more complex due to ionic additives
MS Compatibility Good with appropriate mobile phasesGood with volatile additives

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these analytical techniques. Below are representative protocols for the chiral HPLC analysis of a peptide containing this compound using the discussed CSPs.

Method 1: Macrocyclic Glycopeptide CSP

Objective: To separate the enantiomers/diastereomers of a peptide containing this compound.

Chromatographic Conditions:

  • Column: Chirobiotic™ T (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Polar Organic Mode: Methanol/Acetonitrile/Acetic Acid/Triethylamine (e.g., 50/50/0.1/0.05 v/v/v/v). The ratio of methanol to acetonitrile and the concentration of additives should be optimized for the specific peptide.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm (due to the aromatic Z and Phg groups)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the peptide sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

Method 2: Zwitterionic Ion-Exchange CSP

Objective: To achieve high-resolution separation of the enantiomers/diastereomers of a peptide containing this compound.

Chromatographic Conditions:

  • Column: CHIRALPAK® ZWIX(+) (150 x 3.0 mm, 3 µm)

  • Mobile Phase: Methanol/Acetonitrile/Water with Formic Acid and Diethylamine as additives (e.g., 80/15/5 with 50 mM Formic Acid and 25 mM Diethylamine). The organic modifier ratio and additive concentrations are critical for optimizing retention and selectivity.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the peptide sample in the initial mobile phase at a concentration of approximately 0.5 mg/mL.

Mandatory Visualizations

To further clarify the experimental workflow and the logical relationships in chiral HPLC method development, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Peptide containing this compound Dissolution Dissolve in Initial Mobile Phase (approx. 0.5 mg/mL) Sample->Dissolution Injection Inject Sample Dissolution->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration and Quantification (Enantiomeric/Diastereomeric Purity) Chromatogram->Quantification

Caption: General experimental workflow for chiral HPLC analysis.

Method_Development_Logic cluster_screening Initial Screening cluster_optimization Optimization cluster_validation Validation Start Select CSPs (Macrocyclic & Zwitterionic) Screen Screen with Generic Mobile Phases Start->Screen Evaluate Evaluate Resolution (Rs) and Selectivity (α) Screen->Evaluate Optimize Optimize Mobile Phase (Solvent Ratio, Additives) Evaluate->Optimize FineTune Fine-tune Flow Rate & Temperature Optimize->FineTune Validate Method Validation (Robustness, Linearity, etc.) FineTune->Validate

Caption: Logical workflow for chiral HPLC method development.

References

Characterizing Z-Phg-OH Peptides: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization of synthetic peptides is a critical step in drug discovery and development. For peptides incorporating the N-benzyloxycarbonyl-L-phenylglycine (Z-Phg-OH) group, a non-standard amino acid, robust analytical techniques are essential to confirm identity, purity, and structure. This guide provides a comprehensive comparison of mass spectrometry (MS) with other key analytical methods for the characterization of this compound peptides, supported by experimental data and detailed protocols.

Mass spectrometry stands out for its high sensitivity, speed, and ability to deliver detailed structural information, making it a primary tool for peptide analysis.[1] However, a multi-faceted approach utilizing alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy often provides a more complete picture of the peptide's characteristics.

Mass Spectrometry: The Gold Standard for Peptide Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing precise molecular weight determination and sequence information through fragmentation analysis.[1][2][3] Electrospray ionization (ESI) is a preferred method for peptide analysis as it typically generates multiply charged ions of large biomolecules like peptides with minimal fragmentation of the parent molecule.[4]

Key Advantages of Mass Spectrometry:

  • High Sensitivity: Capable of detecting peptides at sub-picomolar levels.

  • Accurate Mass Measurement: Provides high-resolution mass data, enabling the confirmation of the elemental composition.

  • Sequence Verification: Tandem MS (MS/MS) experiments fragment the peptide at the amide bonds, producing b- and y-type ions that allow for the deduction of the amino acid sequence.

  • Identification of Modifications: Can readily identify post-translational modifications or the presence of protecting groups like the Z-group.

Fragmentation of Z-Protected Peptides: The N-benzyloxycarbonyl (Z) group has a characteristic fragmentation pattern. In negative ion mode ESI-MS, deprotonated molecules with this group can preferentially eliminate a molecule of benzyl alcohol. This predictable loss can serve as a diagnostic marker for the presence and location of the Z-group within the peptide.

Alternative and Complementary Analytical Techniques

While powerful, mass spectrometry is often used in conjunction with other methods for comprehensive characterization.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for assessing the purity of synthetic peptides. Reversed-phase HPLC (RP-HPLC) separates the target peptide from impurities based on hydrophobicity, providing a quantitative measure of purity. When coupled with MS (LC-MS), it allows for the analysis of complex mixtures by separating components before they enter the mass spectrometer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for determining the three-dimensional structure of peptides in solution. While requiring a larger amount of material compared to MS, NMR provides detailed information about the conformation and dynamics of the peptide, which is crucial for understanding its biological activity.

  • Amino Acid Analysis (AAA): This technique confirms the amino acid composition of the peptide and provides accurate quantification. It involves hydrolyzing the peptide into its constituent amino acids, which are then separated and quantified.

Comparative Data: Mass Spectrometry vs. Alternative Techniques

The choice of analytical technique is dictated by the specific information required. The following table summarizes the key performance characteristics of each method for the analysis of this compound peptides.

Technique Information Provided Sensitivity Sample Amount Key Advantage Limitation
Mass Spectrometry (MS) Molecular Weight, Amino Acid Sequence, ModificationsHigh (fmol-pmol)LowDetailed structural information and high sensitivity.Can be less quantitative without standards; complex mixture analysis can be challenging without LC.
HPLC Purity, QuantificationModerate (pmol-nmol)LowExcellent for purity assessment and quantification.Provides limited structural information on its own.
NMR 3D Structure, ConformationLow (nmol-µmol)HighProvides detailed atomic-level structural information.Requires large amounts of pure sample and longer acquisition times.
Amino Acid Analysis (AAA) Amino Acid Composition, QuantificationModerate (pmol-nmol)ModerateAccurate quantification and confirmation of amino acid ratios.Destructive to the sample; does not provide sequence information.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and reliable data.

Protocol 1: LC-MS/MS Analysis of a this compound Peptide

This protocol outlines the general steps for characterizing a synthetic peptide using LC-MS/MS.

1. Sample Preparation:

  • Accurately weigh the lyophilized this compound peptide.

  • Reconstitute the peptide in an appropriate solvent, such as a water/acetonitrile mixture with 0.1% formic acid, to a stock concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 10 µg/mL with the same solvent.

  • Filter the working solution through a 0.22 µm syringe filter into an autosampler vial to remove any particulates.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be a linear increase from 5% to 60% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan Range: m/z 300-2000 to detect the precursor ion(s).

  • MS/MS Analysis: Use data-dependent acquisition (DDA) to select the most intense precursor ions for fragmentation.

  • Fragmentation Method: Collision-Induced Dissociation (CID).

  • Collision Energy: Use a ramped or stepped collision energy (e.g., 20-40 eV) to generate a rich fragmentation spectrum.

4. Data Analysis:

  • Process the raw data using appropriate software to identify the precursor ion mass and the m/z values of the fragment ions.

  • Use peptide sequencing software to match the experimental MS/MS spectrum to the theoretical fragmentation pattern of the expected this compound peptide sequence.

Protocol 2: Reversed-Phase HPLC for Purity Assessment

1. Sample Preparation:

  • Prepare the peptide sample as described in the LC-MS/MS protocol to a concentration of approximately 1 mg/mL.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Integrate the peak areas in the resulting chromatogram.

  • Calculate the purity of the peptide by dividing the peak area of the main product by the total area of all peaks.

Visualizing the Workflow

Diagrams can clarify complex experimental processes and logical relationships between different analytical techniques.

cluster_synthesis Peptide Synthesis & Purification cluster_characterization Peptide Characterization cluster_results Final Data Synthesis Solid-Phase Peptide Synthesis of this compound Peptide Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification Crude Peptide Purification (RP-HPLC) Cleavage->Purification LCMS LC-MS/MS Analysis Purification->LCMS Identity & Sequence HPLC Analytical HPLC Purification->HPLC Purity & Quantity NMR NMR Spectroscopy Purification->NMR 3D Structure AAA Amino Acid Analysis Purification->AAA Composition & Quantity Final Comprehensive Characterization Report LCMS->Final HPLC->Final NMR->Final AAA->Final

Caption: Workflow for the synthesis and characterization of this compound peptides.

Start Analytical Goal? Identity Confirm Molecular Weight & Amino Acid Sequence Start->Identity Identity Purity Assess Purity & Quantify Start->Purity Purity Structure Determine 3D Structure Start->Structure Structure MS Mass Spectrometry Identity->MS HPLC HPLC Purity->HPLC NMR NMR Structure->NMR MS->HPLC Often Combined (LC-MS)

Caption: Decision guide for selecting an analytical technique for peptide characterization.

References

Illuminating the Structure of Z-Protected Peptides: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the precise confirmation of a peptide's structure, including its protective groups, is a critical step to ensure the molecule's integrity and functionality. The benzyloxycarbonyl (Z) group is a commonly employed amine-protecting group in peptide synthesis. Its successful incorporation and removal are paramount to achieving the desired final product. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the structural confirmation of Z-protected peptides, supported by experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful non-destructive technique that provides detailed atomic-level information about the three-dimensional structure and dynamics of peptides in solution.[1][2] This capability is crucial for not only confirming the covalent structure but also for understanding the conformational preferences of the peptide, which can be influenced by the presence of protecting groups like the Z-group.

Quantitative Comparison of Analytical Techniques

The choice of an analytical technique for characterizing Z-protected peptides often depends on the specific information required, the sample amount available, and the desired throughput. While NMR provides unparalleled structural detail, other techniques like Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) offer complementary information regarding molecular weight and purity.

ParameterNMR SpectroscopyMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Primary Information 3D Structure, Conformation, Dynamics, Covalent LinkagesMolecular Weight, Elemental Composition, Sequence (with MS/MS)Purity, Quantification, Separation of Isomers
Sample Requirement High (typically >0.5 mM)[3]Low (femtomole to picomole range)Low (microgram range)
Resolution Atomic resolutionHigh mass resolutionHigh separation resolution
Quantitative Capability Yes (qNMR)[4]Relative quantification (with isotopic labeling)Yes (with standards)[5]
Analysis Time Longer (hours to days for 2D/3D experiments)Fast (minutes)Fast (minutes)
Structural Information Detailed 3D structureConnectivity (via fragmentation)Indirect (retention time)
Detection of Z-Group Direct observation of characteristic proton and carbon signalsMass shift corresponding to the Z-groupShift in retention time

In-Depth Look at NMR Spectroscopy for Z-Protected Peptides

NMR spectroscopy is particularly adept at confirming the presence and integrity of the Z-protecting group. The characteristic signals of the benzyloxycarbonyl group are readily identifiable in a 1D ¹H NMR spectrum. The methylene protons (CH₂) of the benzyl group typically appear as a singlet around 5.1-5.3 ppm, while the aromatic protons of the phenyl ring resonate in the region of 7.2-7.4 ppm. Integration of these signals relative to the peptide's amino acid signals can confirm the stoichiometry of the protecting group.

For complete structural elucidation, a suite of 2D NMR experiments is employed:

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which helps in assigning amino acid spin systems.

  • TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to the entire spin system of an amino acid residue.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity (< 5 Å), providing crucial distance restraints for 3D structure calculation.

Alternative and Complementary Analytical Methods

While NMR provides a wealth of structural information, a multi-faceted approach utilizing other techniques is often the most robust strategy for the comprehensive characterization of Z-protected peptides.

  • Mass Spectrometry (MS): MS is a highly sensitive technique that provides the exact molecular weight of the Z-protected peptide, confirming the successful incorporation of the protecting group. Tandem MS (MS/MS) can be used to fragment the peptide and confirm its amino acid sequence. The Z-group will result in a characteristic mass modification of the N-terminal amino acid or a protected side chain.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the synthesized peptide. By separating the target Z-protected peptide from any impurities, such as unreacted starting materials or by-products of the synthesis, HPLC provides a quantitative measure of purity. The retention time of the Z-protected peptide will differ significantly from its unprotected counterpart.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of the peptide (e.g., α-helix, β-sheet). The presence of the aromatic Z-group can sometimes interfere with the CD signal in the far-UV region, which requires careful interpretation of the data.

Experimental Protocols

NMR Spectroscopy of a Z-Protected Peptide

1. Sample Preparation:

  • Dissolve 1-5 mg of the lyophilized Z-protected peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a mixture of H₂O/D₂O with a suitable buffer).

  • The concentration should ideally be between 0.5 and 5 mM.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.

2. 1D ¹H NMR Data Acquisition:

  • Acquire a standard 1D ¹H NMR spectrum to get an initial overview of the sample's purity and to identify the characteristic signals of the Z-group.

3. 2D NMR Data Acquisition (on a 600 MHz or higher spectrometer):

  • COSY: Use a standard gradient-enhanced COSY pulse sequence. Typical parameters include a spectral width of 12 ppm in both dimensions, 2048 data points in the direct dimension (t₂), and 512 increments in the indirect dimension (t₁).

  • TOCSY: Employ a standard TOCSY pulse sequence with a spin-lock time of 60-80 ms. Other parameters can be similar to the COSY experiment.

  • NOESY: Utilize a standard NOESY pulse sequence with a mixing time of 150-300 ms. The number of scans may need to be increased to achieve a good signal-to-noise ratio.

4. Data Processing and Analysis:

  • Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).

  • Assign the proton resonances using the COSY and TOCSY spectra to identify the individual amino acid spin systems.

  • Use the NOESY spectrum to identify through-space correlations and generate distance restraints.

  • Utilize molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate the 3D structure of the Z-protected peptide based on the NOE-derived distance restraints.

Mass Spectrometry (ESI-MS) of a Z-Protected Peptide

1. Sample Preparation:

  • Dissolve a small amount (e.g., 10-100 pmol) of the Z-protected peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.

2. Data Acquisition:

  • Infuse the sample solution into an electrospray ionization (ESI) mass spectrometer.

  • Acquire the mass spectrum in positive ion mode over a relevant m/z range.

3. Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) and compare the observed mass to the calculated theoretical mass of the Z-protected peptide.

  • If performing tandem MS (MS/MS), select the molecular ion for fragmentation and analyze the resulting fragment ions to confirm the peptide sequence.

Visualizing the Workflow and Decision-Making Process

The following diagrams, generated using the DOT language, illustrate the experimental workflow for NMR-based structure confirmation and a logical approach to selecting the appropriate analytical technique.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_struct Structure Calculation start Z-Protected Peptide dissolve Dissolve in Deuterated Solvent start->dissolve nmr_acq 1D & 2D NMR (COSY, TOCSY, NOESY) dissolve->nmr_acq proc Fourier Transform & Phasing nmr_acq->proc assign Resonance Assignment proc->assign restraints NOE Restraint Generation assign->restraints calc 3D Structure Calculation restraints->calc validate Structure Validation calc->validate final Confirmed Structure validate->final

NMR workflow for structure confirmation.

Analytical_Decision cluster_questions Key Analytical Questions cluster_techniques Recommended Techniques start Z-Protected Peptide Sample q1 Purity & Homogeneity? start->q1 q2 Correct Mass & Sequence? start->q2 q3 3D Structure & Conformation? start->q3 hplc HPLC q1->hplc ms Mass Spectrometry q2->ms nmr NMR Spectroscopy q3->nmr hplc->ms Complementary ms->nmr Complementary

References

A Comparative Guide to Z-Phg-OH and Boc-Phg-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides, the choice of protecting groups for amino acids is a critical decision that significantly influences the efficiency, purity, and overall success of the synthetic strategy. This is particularly true for sterically hindered and racemization-prone amino acids such as Phenylglycine (Phg). This guide provides a detailed comparison of two commonly used N-α-protected phenylglycine derivatives: Z-Phg-OH (N-Benzyloxycarbonyl-L-phenylglycine) and Boc-Phg-OH (N-tert-Butoxycarbonyl-L-phenylglycine). We will delve into their respective applications, performance characteristics, and the experimental considerations for their use in peptide synthesis, supported by available data.

Overview and Key Differences

This compound and Boc-Phg-OH are foundational building blocks in peptide synthesis, differing primarily in their protecting groups, which dictate their application in either solution-phase or solid-phase peptide synthesis (SPPS) and their deprotection conditions.

  • This compound (N-Benzyloxycarbonyl-L-phenylglycine): The benzyloxycarbonyl (Z or Cbz) group is a classic protecting group, renowned for its stability under a range of conditions. It is typically removed by catalytic hydrogenolysis or strong acids like HBr in acetic acid.[1] Due to these deprotection methods, Z-protected amino acids are most commonly employed in solution-phase peptide synthesis (SPPS) .

  • Boc-Phg-OH (N-tert-Butoxycarbonyl-L-phenylglycine): The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, readily cleaved by moderately strong acids such as trifluoroacetic acid (TFA).[1][2] This property makes it a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS) , one of the original and still robust methods for synthesizing long and complex peptides.[3]

The fundamental difference in their protecting groups leads to distinct synthetic workflows and potential side reactions, which will be explored in the following sections.

Data Presentation: A Comparative Analysis

While direct head-to-head quantitative comparisons of this compound and Boc-Phg-OH under identical conditions are scarce in the literature, we can compile and compare their properties and performance based on established knowledge of their respective synthetic methodologies.

Table 1: General Properties of this compound and Boc-Phg-OH
PropertyThis compoundBoc-Phg-OH
Molecular Formula C₁₆H₁₅NO₄C₁₃H₁₇NO₄
Molecular Weight 285.29 g/mol 251.28 g/mol
Typical Application Solution-Phase Peptide SynthesisSolid-Phase Peptide Synthesis (Boc-SPPS)
Protecting Group Benzyloxycarbonyl (Z or Cbz)tert-Butoxycarbonyl (Boc)
Deprotection Conditions Catalytic Hydrogenolysis (H₂/Pd-C), HBr/AcOHTrifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Orthogonality Orthogonal to Boc and Fmoc groupsOrthogonal to Fmoc and some benzyl-based side-chain protecting groups
Table 2: Performance Characteristics and Considerations
ParameterThis compound (in Solution-Phase)Boc-Phg-OH (in Solid-Phase)
Coupling Efficiency Generally high, but requires careful monitoring and purification after each step. Yields are sequence and coupling reagent dependent.Typically high (>99% per step) with optimized protocols and coupling reagents. Monitored by tests like the Kaiser test.
Racemization Phenylglycine is highly prone to racemization. The risk is significant during the activation step. The choice of coupling reagent and the addition of anti-racemization additives (e.g., HOBt, Oxyma) are critical.Also highly susceptible to racemization, particularly during the coupling of the activated amino acid. Careful selection of coupling reagents (e.g., HATU, HCTU) and bases is crucial to minimize epimerization.
Side Reactions - Urethane formation during activation with chloroformates. - Incomplete deprotection.- Formation of tert-butyl adducts with scavengeable residues (e.g., Trp, Cys, Met) during Boc deprotection. - Diketopiperazine formation at the dipeptide stage. - Aspartimide formation in sequences containing Asp.
Purification Requires purification (e.g., chromatography, recrystallization) after each coupling and deprotection step.Simplified purification as excess reagents are washed away after each step. Final purification of the cleaved peptide is still required.
Scalability Can be challenging for long peptides due to repetitive purifications, but suitable for large-scale synthesis of short peptides and fragments.Well-suited for the synthesis of long peptides and amenable to automation.

Experimental Protocols

Below are detailed methodologies for the application of this compound in solution-phase synthesis and Boc-Phg-OH in solid-phase peptide synthesis.

Protocol 1: Solution-Phase Dipeptide Synthesis using this compound

This protocol describes the coupling of Z-L-Phg-OH to an amino acid ester (e.g., H-Pro-NH₂), a model system known to be prone to racemization.

Materials:

  • Z-L-Phg-OH

  • H-Pro-NH₂

  • Coupling Reagent (e.g., DCC, EDC, HATU)

  • Anti-racemization Additive (e.g., HOBt, OxymaPure)

  • Base (e.g., DIPEA, NMM)

  • Solvents (e.g., DMF, DCM)

  • Reagents for workup and purification

Procedure:

  • Activation of this compound:

    • Dissolve Z-L-Phg-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add the coupling reagent (e.g., DCC, 1.1 eq) to the solution and stir for 30 minutes at 0°C.

  • Coupling Reaction:

    • In a separate flask, dissolve H-Pro-NH₂ (1.1 eq) and DIPEA (1.1 eq) in anhydrous DMF.

    • Add the amine solution to the activated Z-L-Phg-OH solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

    • Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by flash column chromatography or recrystallization.

  • Z-Group Deprotection (Catalytic Hydrogenolysis):

    • Dissolve the purified Z-dipeptide in a suitable solvent (e.g., methanol).

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected dipeptide.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle using Boc-Phg-OH

This protocol outlines a single coupling cycle for incorporating Boc-L-Phg-OH into a growing peptide chain on a solid support (e.g., Merrifield resin) using the Boc/Bzl strategy.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-L-Phg-OH

  • Coupling Reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection Solution: 25-50% TFA in DCM

  • Neutralization Solution: 5-10% DIPEA in DMF or DCM

  • Solvents: DMF, DCM, Isopropanol

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.

  • Boc Deprotection:

    • Drain the DCM and add the deprotection solution (25-50% TFA in DCM) to the resin.

    • Agitate for 1-2 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.

    • Drain the TFA solution.

  • Washing: Wash the resin sequentially with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization:

    • Add the neutralization solution (5-10% DIPEA in DMF) to the resin and agitate for 5-10 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF (3-5x).

  • Coupling of Boc-Phg-OH:

    • In a separate vessel, pre-activate Boc-L-Phg-OH (3 eq) with a coupling reagent (e.g., HATU, 2.9 eq) and DIPEA (6 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-4 hours.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Mandatory Visualizations

Chemical Structures

Comparative Peptide Synthesis Workflows cluster_Z Solution-Phase Synthesis with this compound cluster_Boc Solid-Phase Synthesis with Boc-Phg-OH Z1 Activation of this compound Z2 Coupling with Amino Acid Ester Z1->Z2 Z3 Work-up and Purification Z2->Z3 Z4 Z-Group Deprotection (Hydrogenolysis) Z3->Z4 Z5 Purified Dipeptide Z4->Z5 B1 Boc Deprotection (TFA) on Resin B2 Neutralization B1->B2 B3 Coupling of Boc-Phg-OH B2->B3 B4 Washing B3->B4 B5 Repeat Cycle or Final Cleavage B4->B5 Decision Guide: this compound vs. Boc-Phg-OH start Start: Phenylglycine Incorporation synthesis_type Synthesis Strategy? start->synthesis_type solution_phase Solution-Phase synthesis_type->solution_phase Solution solid_phase Solid-Phase (SPPS) synthesis_type->solid_phase Solid peptide_length Peptide Length? short_peptide Short Peptide / Fragment peptide_length->short_peptide Short long_peptide Long Peptide peptide_length->long_peptide Long use_z Use this compound solution_phase->use_z solid_phase->peptide_length use_boc Use Boc-Phg-OH short_peptide->use_boc long_peptide->use_boc

References

Advantages of Z-protection over Fmoc-protection for specific applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide: Z-Protection vs. Fmoc-Protection in Specialized Applications

For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision that dictates the strategy and outcome of complex organic syntheses. While the 9-fluorenylmethyloxycarbonyl (Fmoc) group has become the cornerstone of modern solid-phase peptide synthesis (SPPS), the classical benzyloxycarbonyl (Z or Cbz) group retains significant advantages in specific, demanding applications. This guide provides an objective comparison of Z- and Fmoc-protection, highlighting scenarios where the unique properties of the Z-group offer a superior synthetic approach, supported by experimental data and detailed protocols.

Orthogonality: A Key Strategic Advantage

The primary distinction between Z- and Fmoc-protection lies in their deprotection chemistry, which forms the basis of their orthogonality. The Z-group is typically removed under neutral conditions via catalytic hydrogenolysis, while the Fmoc group is labile to basic conditions.[1] This fundamental difference allows for their selective removal in the presence of each other and other protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group, enabling complex, multi-step synthetic strategies.[1][2]

Comparative Data: Z vs. Fmoc Protection

CharacteristicZ (Cbz)-ProtectionFmoc-Protection
Deprotection Condition Catalytic hydrogenolysis (e.g., H₂, Pd/C)[1]Mild base (e.g., 20% piperidine in DMF)[3]
Stability Stable to acidic and basic conditionsStable to acidic conditions
Primary Application Solution-phase peptide synthesis, fragment condensation, synthesis of complex moleculesSolid-phase peptide synthesis (SPPS)
Common Side Reactions Catalyst poisoning (by sulfur-containing residues), incomplete deprotectionAspartimide formation, diketopiperazine formation, racemization
Compatibility Orthogonal to Boc and Fmoc groupsOrthogonal to Boc and Z groups

Advantages of Z-Protection in Specific Applications

While Fmoc-based SPPS is highly efficient for the routine synthesis of linear peptides, Z-protection offers distinct advantages in several specialized areas:

1. Solution-Phase Synthesis and Fragment Condensation:

In the synthesis of large or complex peptides and proteins, a convergent strategy involving the coupling of protected peptide fragments in solution is often preferred. The Z-group is highly advantageous in this approach due to its stability under the conditions required for fragment coupling. Its removal via hydrogenolysis provides the deprotected amine with minimal side reactions that could compromise the integrity of the large peptide fragment.

2. Synthesis of Molecules with Base-Sensitive Functionalities:

The repetitive use of piperidine for Fmoc deprotection in SPPS can be detrimental to molecules containing base-sensitive functionalities. In such cases, the Z-group provides a robust alternative, as its deprotection via neutral hydrogenolysis avoids exposure to basic conditions.

3. Orthogonal Protection Schemes in Complex Molecule Synthesis:

The orthogonality of the Z-group to both acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups makes it an invaluable tool in the total synthesis of complex natural products and other highly functionalized molecules. This allows for the selective deprotection and modification of different parts of a molecule in a controlled, stepwise manner.

4. A Novel Approach: Hydrogenolysis of Fmoc as an Orthogonal Strategy

Recent research has demonstrated that the Fmoc group can be removed via hydrogenolysis under mildly acidic conditions. This novel method is particularly valuable for the synthesis of sensitive peptides containing highly reactive electrophilic groups that are incompatible with traditional basic deprotection conditions. This approach expands the versatility of the Fmoc group, creating a "tunable orthogonality" where its removal condition can be chosen based on the specific needs of the synthesis.

Experimental Protocols

Z-Group Protection of an Amine

Materials:

  • Amine (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Dioxane and Water

Procedure:

  • Dissolve the amine in a mixture of dioxane and water.

  • Add the sodium bicarbonate and cool the mixture to 0°C.

  • Slowly add the Cbz-Cl while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

Z-Group Deprotection via Hydrogenolysis

Materials:

  • Cbz-protected amine (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected amine in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst.

  • Purge the flask with nitrogen, then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.

  • Monitor the reaction by TLC.

Standard Fmoc-Group Deprotection

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in DMF

Procedure:

  • Treat the resin-bound peptide with a solution of 20% (v/v) piperidine in dimethylformamide (DMF).

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat the treatment with fresh deprotection solution for another 5-10 minutes to ensure complete removal.

  • Wash the resin thoroughly with DMF.

Visualizing Orthogonal Deprotection Strategies

Orthogonal_Deprotection Start N-Protected Amino Acid Z_Protected Z-Protected Start->Z_Protected Cbz-Cl, Base Fmoc_Protected Fmoc-Protected Start->Fmoc_Protected Fmoc-OSu, Base Boc_Protected Boc-Protected Start->Boc_Protected Boc₂O, Base Deprotected_Amine Deprotected Amine Z_Protected->Deprotected_Amine H₂/Pd-C (Hydrogenolysis) Fmoc_Protected->Deprotected_Amine Piperidine/DMF (Base) Boc_Protected->Deprotected_Amine TFA/DCM (Acid)

Caption: Orthogonal deprotection strategies for Z, Fmoc, and Boc groups.

Z_Fmoc_Workflow Start Peptide Synthesis Strategy SPPS Solid-Phase Peptide Synthesis (SPPS) - Predominantly Fmoc-based - Mild, repetitive deprotection - Automation friendly Start->SPPS Solution_Phase Solution-Phase Synthesis - Z-protection is advantageous - Fragment condensation - Synthesis of complex peptides Start->Solution_Phase Sensitive_Molecules Synthesis of Base-Sensitive Molecules - Z-protection avoids basic conditions - Preserves integrity of sensitive functionalities Start->Sensitive_Molecules Orthogonal Complex Molecule Synthesis - Orthogonal strategy with Z, Fmoc, and Boc - Stepwise deprotection and modification Start->Orthogonal

Caption: Decision workflow for choosing between Z- and Fmoc-protection.

References

A Head-to-Head Battle of Protecting Groups: Z-Phg-OH vs. Fmoc-Phg-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate protecting groups for amino acids is a critical decision that profoundly impacts the efficiency, purity, and cost-effectiveness of peptide synthesis. This guide provides a comprehensive cost-benefit analysis of two commonly used protected forms of phenylglycine (Phg): N-benzyloxycarbonyl-L-phenylglycine (Z-Phg-OH) and N-(9-fluorenylmethoxycarbonyl)-L-phenylglycine (Fmoc-Phg-OH). We delve into a detailed comparison of their performance, supported by experimental data, and provide established protocols for their use.

The strategic choice between the Z- and Fmoc-protecting groups for phenylglycine hinges on several factors, including the synthetic methodology (solution-phase vs. solid-phase), the inherent risk of racemization of the phenylglycine residue, and overall project costs. While the Z-group, a classical protecting group, is predominantly utilized in solution-phase peptide synthesis (SPPS), the Fmoc-group is the cornerstone of modern solid-phase peptide synthesis.

Cost Analysis: A Tale of Two Price Points

A critical consideration for any research endeavor is the cost of starting materials. A survey of various chemical suppliers reveals a general trend in the pricing of this compound and Fmoc-Phg-OH.

ProductSupplierQuantityPrice (USD)Price per Gram (USD)
This compound Sigma-Aldrich5 g$187.00$37.40
Chem-Impex25 gInquiry-
J&K Scientific25 gInquiry-
Fmoc-Phg-OH Sigma-Aldrich5 g$94.80$18.96
Fisher Scientific5 gInquiry-
Aapptec10 gInquiry-

Note: Prices are subject to change and may vary between suppliers and based on purity grades. "Inquiry" indicates that pricing is available upon request.

From the available data, Fmoc-Phg-OH is generally the more cost-effective option on a per-gram basis compared to this compound from the same supplier. However, the overall cost of a synthesis campaign will also depend on the scale, the number of coupling cycles, and the cost of other reagents and solvents specific to each synthetic strategy.

Performance Deep Dive: The Racemization Challenge

The performance of a protected amino acid in peptide synthesis is judged by its coupling efficiency, the preservation of stereochemical integrity (i.e., minimal racemization), and the ease of deprotection. For phenylglycine, a non-proteinogenic amino acid with a benzylic α-proton, the risk of racemization is a significant concern, particularly when using the Fmoc-protecting group.

Fmoc-Phg-OH: The High-Risk, High-Reward Contender

The use of Fmoc-Phg-OH in solid-phase peptide synthesis is well-documented, but it is also notorious for its susceptibility to epimerization. The basic conditions required for Fmoc-group removal can lead to the abstraction of the α-proton of the phenylglycine residue, resulting in a loss of stereochemical purity.

Key Performance Characteristics of Fmoc-Phg-OH:

  • High Coupling Efficiency: Generally couples efficiently in SPPS using standard coupling reagents.

  • Significant Racemization Risk: Prone to racemization, especially during the coupling step when strong bases are used.[1][2][3] Studies have shown that the choice of coupling reagent and base is critical to minimizing epimerization.[1]

  • Mitigation Strategies: The use of less basic activators and hindered bases can significantly reduce racemization. For instance, coupling with COMU/DMP (2,6-dimethylpyridine) or DEPBT/TMP (2,4,6-trimethylpyridine) has been shown to retain over 97% of the stereochemical configuration.[1]

  • Mild Deprotection: The Fmoc group is removed under mild basic conditions (typically 20% piperidine in DMF), which is compatible with a wide range of acid-labile side-chain protecting groups.

This compound: The Stable and Steady Veteran

The benzyloxycarbonyl (Z) protecting group is a classic choice, particularly for solution-phase synthesis. It is known for its stability and its ability to suppress racemization during coupling.

Key Performance Characteristics of this compound:

  • Suppression of Racemization: The urethane-type protection of the Z-group is known to effectively minimize racemization during the activation and coupling steps in peptide synthesis.

  • Solution-Phase Workhorse: Well-suited for solution-phase synthesis, allowing for purification of intermediates at each step.

  • Harsher Deprotection: The Z-group is typically removed by catalytic hydrogenolysis (H₂/Pd-C) or under strong acidic conditions (e.g., HBr in acetic acid). These conditions are not always compatible with other protecting groups or sensitive residues in a peptide sequence, limiting its use in orthogonal protection schemes common in SPPS.

The following table summarizes the key comparative data on the performance of this compound and Fmoc-Phg-OH.

FeatureThis compoundFmoc-Phg-OH
Primary Synthesis Method Solution-PhaseSolid-Phase
Racemization Risk LowHigh, especially during coupling
Deprotection Conditions Catalytic Hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH)Mild base (e.g., 20% piperidine in DMF)
Orthogonality Limited in standard SPPSHigh, compatible with acid-labile side-chain protecting groups

Experimental Protocols

To provide a practical context for this comparison, detailed methodologies for key experiments involving both this compound and Fmoc-Phg-OH are outlined below.

Protocol 1: Solution-Phase Dipeptide Synthesis using this compound

Objective: To synthesize the dipeptide Z-Phg-Gly-OMe.

Materials:

  • This compound

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • In a separate flask, suspend H-Gly-OMe·HCl (1.1 eq) in DCM and add DIPEA (1.1 eq). Stir until a clear solution is obtained.

  • Add the H-Gly-OMe solution to the this compound solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Z-Phg-Gly-OMe.

Protocol 2: Solid-Phase Dipeptide Synthesis using Fmoc-Phg-OH with Racemization Suppression

Objective: To synthesize the dipeptide H-Phg-Ala-NH₂ on a solid support, minimizing racemization of the phenylglycine residue.

Materials:

  • Rink Amide resin

  • Fmoc-Ala-OH

  • Fmoc-Phg-OH

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2,4,6-Trimethylpyridine (TMP)

  • O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc-Ala-OH Coupling:

    • Drain the DMF.

    • Add a solution of Fmoc-Ala-OH (3 eq), HCTU (3 eq), and DIPEA (6 eq) in DMF to the resin.

    • Agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Fmoc-Phg-OH Coupling (Racemization Suppression):

    • In a separate vial, pre-activate Fmoc-Phg-OH (3 eq) with HATU (2.9 eq) and TMP (6 eq) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 4 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Final Fmoc Deprotection:

    • Repeat step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2 hours.

    • Filter and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Visualizing the Workflows

To further clarify the experimental processes and the strategic decisions involved, the following diagrams illustrate the key workflows.

Solution_Phase_Synthesis Z_Phg This compound Coupling Coupling (DCC, HOBt) Z_Phg->Coupling Gly_OMe H-Gly-OMe Gly_OMe->Coupling Z_Dipeptide Z-Phg-Gly-OMe Coupling->Z_Dipeptide Purification Purification (Chromatography) Z_Dipeptide->Purification Pure_Z_Dipeptide Pure Z-Phg-Gly-OMe Purification->Pure_Z_Dipeptide Deprotection Z-Group Deprotection (Hydrogenolysis) Pure_Z_Dipeptide->Deprotection Final_Dipeptide H-Phg-Gly-OMe Deprotection->Final_Dipeptide

Caption: Workflow for solution-phase dipeptide synthesis using this compound.

Solid_Phase_Synthesis cluster_SPPS_Cycle SPPS Cycle Resin Resin-NH2 Attach_Ala 1. Couple Fmoc-Ala-OH Resin->Attach_Ala Deprotect_Ala 2. Fmoc Deprotection Attach_Ala->Deprotect_Ala Attach_Phg 3. Couple Fmoc-Phg-OH (Racemization Suppression) Deprotect_Ala->Attach_Phg Deprotect_Phg 4. Final Fmoc Deprotection Attach_Phg->Deprotect_Phg Cleavage Cleavage from Resin & Side-Chain Deprotection Deprotect_Phg->Cleavage Crude_Peptide Crude H-Phg-Ala-NH2 Cleavage->Crude_Peptide Purification HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure H-Phg-Ala-NH2 Purification->Pure_Peptide

Caption: Workflow for solid-phase dipeptide synthesis using Fmoc-Phg-OH.

Deprotection_Comparison cluster_Z Z-Group cluster_Fmoc Fmoc-Group Z_Protected Z-Peptide Hydrogenolysis H2, Pd/C Z_Protected->Hydrogenolysis Strong_Acid HBr/AcOH Z_Protected->Strong_Acid Deprotected_Peptide Deprotected Peptide Hydrogenolysis->Deprotected_Peptide Strong_Acid->Deprotected_Peptide Fmoc_Protected Fmoc-Peptide Base 20% Piperidine/DMF Fmoc_Protected->Base Base->Deprotected_Peptide

Caption: Comparison of deprotection conditions for Z- and Fmoc-groups.

Conclusion: Making the Right Choice for Your Synthesis

The decision to use this compound or Fmoc-Phg-OH is a strategic one that should be guided by the specific requirements of the peptide synthesis project.

  • For cost-sensitive projects, particularly in solid-phase synthesis, Fmoc-Phg-OH presents a more economical option. However, researchers must be prepared to implement optimized coupling protocols to mitigate the significant risk of racemization. The milder deprotection conditions of the Fmoc group also offer greater compatibility with a wider range of sensitive functionalities and orthogonal protection schemes.

  • When stereochemical purity is paramount and solution-phase synthesis is a viable option, this compound is a robust and reliable choice. Its inherent ability to suppress racemization during coupling provides a significant advantage. The harsher deprotection conditions, however, necessitate careful planning of the overall synthetic strategy to ensure compatibility with other protecting groups.

Ultimately, a thorough understanding of the trade-offs between cost, ease of handling, and the potential for side reactions will enable researchers to select the most appropriate protected phenylglycine derivative for the successful synthesis of their target peptides.

References

A Comparative Guide to the Stereochemical Stability of Z, Boc, and Fmoc Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, maintaining stereochemical integrity during peptide synthesis is paramount to ensuring the biological activity and safety of the final product. The choice of the α-amino protecting group—most commonly Z (benzyloxycarbonyl), Boc (tert-butyloxycarbonyl), or Fmoc (9-fluorenylmethyloxycarbonyl)—plays a crucial role in mitigating the risk of racemization, a major side reaction that can compromise the chiral purity of the constituent amino acids.

This guide provides an objective comparison of the stereochemical stability of Z, Boc, and Fmoc protecting groups, supported by available experimental data. It also details experimental protocols for assessing racemization and illustrates the underlying chemical principles.

Executive Summary

All three major urethane-type protecting groups—Z, Boc, and Fmoc—are designed to suppress racemization during peptide coupling reactions. They achieve this by disfavoring the formation of chiral labile oxazolone intermediates. While all are effective, the choice of protecting group, coupling conditions, and the specific amino acid sequence can influence the degree of epimerization. Generally, Boc and Z groups are considered highly secure against racemization under their respective standard coupling conditions. The Fmoc group, while offering significant advantages in solid-phase peptide synthesis (SPPS), can be more susceptible to racemization, particularly with sensitive amino acids like histidine and cysteine, due to the basic conditions used for its removal and certain activation methods.

Data Presentation: Quantitative Comparison of Epimerization

Direct, comprehensive comparative studies quantifying the racemization of Z, Boc, and Fmoc protecting groups under identical conditions across a wide range of amino acids are limited in the scientific literature. However, data from specific studies can provide valuable insights.

Protecting GroupAmino Acid DerivativeCoupling Conditions% EpimerizationReference
Z (Cbz)Z-Ser-OHDBAA catalyzed dehydrative coupling<1[1]
BocBoc-Ser-OHDBAA catalyzed dehydrative coupling<1[1]
FmocFmoc-Ser-OHDBAA catalyzed dehydrative coupling<1[1]
FmocFmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA (5 min preactivation)7.8[2]
FmocFmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA (5 min preactivation)0.3[2]
FmocFmoc-Cys(Trt)-OHHCTU/6-Cl-HOBt/DIPEA (1 min preactivation)2.5
FmocFmoc-Cys(Mmt)-OHHCTU/6-Cl-HOBt/DIPEA (1 min preactivation)1.0

Note: The data presented above is from specific studies and may not be generalizable to all reaction conditions. The choice of coupling reagents, base, solvent, and temperature can significantly impact the extent of racemization.

Mechanisms of Racemization and the Role of Protecting Groups

The primary pathway for racemization of N-protected amino acids during peptide bond formation involves the formation of a 5(4H)-oxazolone intermediate. This process is initiated by the activation of the carboxyl group, which facilitates the intramolecular cyclization. The resulting oxazolone has an acidic proton at the α-carbon, which can be abstracted by a base, leading to the formation of a planar, achiral enolate intermediate. Reprotonation of this enolate can occur from either face, resulting in a mixture of L- and D-amino acid residues in the peptide chain.

Urethane-based protecting groups like Z, Boc, and Fmoc suppress racemization because the oxygen atom of the carbamate group is less nucleophilic than the nitrogen atom of an amide, making the formation of the oxazolone intermediate less favorable. However, the electronic and steric properties of the protecting group, as well as the reaction conditions, can influence the rate of oxazolone formation and subsequent racemization.

influencing_factors cluster_factors Influencing Factors Racemization Racemization Protecting_Group Protecting Group (Z, Boc, Fmoc) Protecting_Group->Racemization Amino_Acid Amino Acid Side Chain Amino_Acid->Racemization Coupling_Reagents Coupling Reagents & Additives Coupling_Reagents->Racemization Base Base Base->Racemization Solvent Solvent Solvent->Racemization Temperature Temperature Temperature->Racemization

References

A Comparative Guide to Z-group (Cbz), Boc, and Fmoc Orthogonality in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). The choice between the Carboxybenzyl (Z or Cbz), tert-butyloxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc) strategies for α-amino (Nα) protection dictates the entire synthetic approach, influencing yield, purity, and compatibility with sensitive amino acids. This guide provides an objective comparison of these three seminal strategies, supported by representative performance data and detailed experimental protocols to inform the design of robust synthetic routes.

The principle of orthogonality is central to multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others.[1] In SPPS, this enables the iterative deprotection of the Nα-terminus for chain elongation without disturbing the protecting groups on amino acid side chains or the peptide's anchor to the solid support. The Z-group, Boc, and Fmoc strategies are defined by their distinct deprotection chemistries, forming the basis of their orthogonal relationship.

Core Chemistry and Orthogonality

The fundamental difference between these strategies lies in the conditions required for the removal of the Nα-protecting group:

  • Z-group (Cbz): Traditionally used in solution-phase synthesis, the Cbz group is cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid. Its stability to the milder acids used for Boc deprotection and the basic conditions for Fmoc removal makes it an orthogonal protecting group, often employed for side-chain protection or for N-terminal protection in fragment condensation.

  • Boc Strategy: This classic SPPS approach utilizes the acid-labile Boc group for Nα-protection. It is removed by moderate acids, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[2] Side-chain protecting groups are often benzyl-based (Bzl), requiring a much stronger acid, such as hydrofluoric acid (HF), for final cleavage.[3]

  • Fmoc Strategy: The most widely used method in modern SPPS, this strategy employs the base-labile Fmoc group.[] It is readily cleaved by a secondary amine, most commonly piperidine in N,N-dimethylformamide (DMF).[3] Side-chain protection is typically achieved with acid-labile groups (e.g., t-Butyl), which are removed simultaneously with the peptide from the resin using TFA.

The orthogonality of these groups allows for their combined use in complex synthetic schemes. For example, a Cbz group can be used to protect a lysine side chain while employing an Fmoc/tBu strategy for the peptide backbone synthesis.

Quantitative Performance Comparison

Direct, side-by-side quantitative comparisons of a single model peptide synthesized using all three Nα-protection strategies are not extensively available in the literature. However, based on established chemical principles and data from syntheses of various peptides, we can compile a representative comparison. For this guide, we will consider the synthesis of a model dipeptide, Tryptophyl-Phenylalanine (Trp-Phe), as Tryptophan is a sensitive residue prone to modification.

Table 1: Representative Performance Data for the Synthesis of Trp-Phe

ParameterZ-group Strategy (N-terminal coupling)Boc StrategyFmoc Strategy
Nα-Deprotection Conditions N/A (used for final coupling)25-50% TFA in DCM20% Piperidine in DMF
Final Cleavage Reagent H₂/Pd-C or HBr/AcOH (for Z-group); TFA for side chainsAnhydrous HF or TFMSA95% TFA with scavengers
Expected Crude Purity (%) High, but dependent on final coupling step70-85%>90%
Representative Overall Yield (%) Variable, dependent on solution/solid phase coupling60-80%>85%
Compatibility with Trp Good, avoids repeated acid exposureFair; risk of indole alkylation by t-butyl cations during cleavageExcellent, especially with Trp(Boc) side-chain protection
Automation Friendliness Low (typically manual)ModerateHigh
Key Side Reactions Catalyst poisoning (if S-containing residues are present)t-butylation of Trp/Met; incomplete deprotectionDiketopiperazine formation; aspartimide formation

Note: The data presented are representative and can vary significantly based on the peptide sequence, coupling reagents, resin choice, and specific laboratory conditions.

Experimental Protocols

The following are generalized, manual protocols for the synthesis of a model peptide (e.g., Trp-Phe) on a solid support, illustrating the key steps in each strategy.

Protocol 1: Fmoc/tBu Solid-Phase Peptide Synthesis of H-Trp-Phe-OH

This protocol describes the synthesis on a Wang resin, which yields a C-terminal carboxylic acid.

  • Resin Preparation:

    • Swell 100 mg of Wang resin (pre-loaded with Fmoc-Phe, substitution ~0.5 mmol/g) in 2 mL of DMF for 1 hour in a fritted syringe reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 2 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes.

    • Drain the solution. Add a fresh 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).

  • Amino Acid Coupling (Fmoc-Trp(Boc)-OH):

    • In a separate vial, dissolve Fmoc-Trp(Boc)-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in 1 mL of DMF. Add DIEA (8 eq.) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 2 hours.

    • Monitor the coupling completion using a Kaiser test. If the test is positive (blue), repeat the coupling.

    • Drain the coupling solution and wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Final Fmoc Deprotection:

    • Repeat Step 2 to remove the N-terminal Fmoc group from the Tryptophan residue.

  • Cleavage and Global Deprotection:

    • Wash the deprotected peptide-resin with DCM (5 x 2 mL) and dry under vacuum for 1 hour.

    • Prepare a cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS).

    • Add 2 mL of the cleavage cocktail to the resin and agitate at room temperature for 2 hours.

    • Filter the solution into a cold centrifuge tube containing 10 mL of cold diethyl ether.

    • Rinse the resin with an additional 0.5 mL of TFA and add to the ether.

    • Centrifuge to pellet the crude peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum. The peptide can then be purified by RP-HPLC.

Protocol 2: Boc/Bzl Solid-Phase Peptide Synthesis of H-Trp-Phe-OH

This protocol uses a Merrifield resin for a C-terminal acid.

  • Resin Preparation and First Amino Acid Attachment:

    • Swell 100 mg of Merrifield resin in 2 mL of DCM for 1 hour.

    • Couple the first amino acid, Boc-Phe-OH, to the resin via its cesium salt to form a benzyl ester linkage.

  • Boc Deprotection:

    • Wash the resin with DCM (3 x 2 mL).

    • Add 2 mL of 50% TFA in DCM. Agitate for 2 minutes.

    • Drain, and add a fresh 2 mL of 50% TFA in DCM. Agitate for 20 minutes.

    • Drain and wash with DCM (3 x 2 mL) and DMF (3 x 2 mL).

  • Neutralization:

    • Add 2 mL of 10% DIEA in DMF. Agitate for 2 minutes. Repeat once.

    • Wash the resin with DMF (5 x 2 mL).

  • Amino Acid Coupling (Boc-Trp(For)-OH):

    • In a separate vial, dissolve Boc-Trp(For)-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in 1 mL of DMF. Add DIEA (8 eq.) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor completion with a Kaiser test.

    • Drain and wash with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Final Boc Deprotection:

    • Repeat Step 2 to remove the N-terminal Boc group from the Tryptophan residue.

  • HF Cleavage:

    • Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

    • Dry the peptide-resin thoroughly under high vacuum.

    • In a specialized HF cleavage apparatus, add the resin and an appropriate scavenger (e.g., anisole).

    • Cool the vessel to -10 °C and condense anhydrous HF into it.

    • Stir the mixture at 0 °C for 1 hour.

    • Evaporate the HF under vacuum.

    • Precipitate, wash, and dry the crude peptide as described in the Fmoc protocol.

Protocol 3: N-terminal Z-group (Cbz) Incorporation into SPPS

This protocol demonstrates how to add a final Cbz-protected amino acid onto a peptide chain assembled using a standard Fmoc or Boc strategy. Here, we assume the H-Phe-resin has been prepared via the Fmoc strategy (Protocol 1, steps 1-2).

  • Peptide-Resin Preparation:

    • Start with 100 mg of H-Phe-Wang resin, prepared as described in Protocol 1 (Steps 1 and 2).

  • Cbz-Amino Acid Coupling (Cbz-Trp-OH):

    • In a separate vial, dissolve Cbz-Trp-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in 1 mL of DMF. Add DIEA (8 eq.) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the H-Phe-Wang resin.

    • Agitate at room temperature for 2-4 hours. Arginine couplings may be slower.

    • Monitor completion with a Kaiser test.

    • Drain the coupling solution and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (5 x 2 mL).

  • Cleavage (TFA):

    • Dry the resin under vacuum.

    • Add 2 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) to the resin. Agitate for 2 hours. Standard TFA cleavage will remove tBu-based side-chain protecting groups but will leave the N-terminal Cbz group intact.

    • Filter, precipitate with cold diethyl ether, centrifuge, and dry the crude Z-Trp-Phe-OH peptide.

  • Optional Cbz-Group Removal (Hydrogenolysis):

    • Dissolve the purified, Cbz-protected peptide in a suitable solvent (e.g., methanol, acetic acid).

    • Add a Pd/C catalyst (10% w/w).

    • Stir the mixture under a hydrogen atmosphere (e.g., balloon) for 2-16 hours until deprotection is complete, monitoring by HPLC/MS.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the solution to obtain the final deprotected peptide.

Workflow and Orthogonality Diagrams

The following diagrams illustrate the orthogonal relationships and experimental workflows.

Orthogonality cluster_Fmoc Fmoc/tBu Strategy cluster_Boc Boc/Bzl Strategy cluster_Z Z-Group Fmoc Nα-Fmoc tBu Side-Chain-tBu Boc Nα-Boc Bzl Side-Chain-Bzl Z Nα or Side-Chain-Z Base Base (e.g., Piperidine) Base->Fmoc Cleaves Base->Boc Base->Z Acid_Mod Moderate Acid (e.g., TFA) Acid_Mod->Fmoc Acid_Mod->tBu Cleaves Acid_Mod->Boc Cleaves Acid_Mod->Bzl Acid_Strong Strong Acid (e.g., HF) Acid_Strong->Bzl Cleaves Acid_Strong->Z Cleaves H2 Hydrogenolysis (H₂/Pd-C) H2->Z Cleaves SPPS_Workflows cluster_fmoc Fmoc SPPS Cycle cluster_boc Boc SPPS Cycle f_start Fmoc-AA-Resin f_deprotect Deprotect: 20% Piperidine/DMF f_start->f_deprotect f_wash1 Wash f_deprotect->f_wash1 f_couple Couple: Fmoc-AA-OH, Activator f_wash1->f_couple f_wash2 Wash f_couple->f_wash2 f_repeat Repeat Cycle f_wash2->f_repeat f_final_cleave Final Cleavage: 95% TFA f_wash2->f_final_cleave f_repeat->f_deprotect f_peptide Peptide f_final_cleave->f_peptide b_start Boc-AA-Resin b_deprotect Deprotect: 50% TFA/DCM b_start->b_deprotect b_wash1 Wash b_deprotect->b_wash1 b_neut Neutralize: DIEA b_wash1->b_neut b_wash2 Wash b_neut->b_wash2 b_couple Couple: Boc-AA-OH, Activator b_wash2->b_couple b_wash3 Wash b_couple->b_wash3 b_repeat Repeat Cycle b_wash3->b_repeat b_final_cleave Final Cleavage: Anhydrous HF b_wash3->b_final_cleave b_repeat->b_deprotect b_peptide Peptide b_final_cleave->b_peptide

References

A Comparative Guide to Amine Protecting Groups: Z vs. Boc vs. Fmoc

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic synthesis, particularly in the intricate process of peptide synthesis, the selection of an appropriate protecting group for amine functionalities is a critical decision that dictates the overall success of the synthetic strategy. The benzyloxycarbonyl (Z or Cbz), tert-butyloxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are three of the most ubiquitously employed amine protecting groups, each with a distinct set of properties and deprotection conditions. This guide provides a comprehensive comparison of their deprotection efficiency and conditions, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

At a Glance: Key Characteristics

The fundamental difference between these three protecting groups lies in their lability under different chemical conditions, which forms the basis of their orthogonal applications in complex multi-step syntheses.

  • Z (Cbz): The benzyloxycarbonyl group is a classic protecting group, typically cleaved under reductive conditions (catalytic hydrogenolysis). It is stable to both acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.

  • Boc: The tert-butyloxycarbonyl group is highly sensitive to acidic conditions. Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

  • Fmoc: The 9-fluorenylmethyloxycarbonyl group is labile to basic conditions, commonly removed by secondary amines such as piperidine. This mild deprotection condition makes it a cornerstone of modern solid-phase peptide synthesis (SPPS).

Deprotection Efficiency and Conditions: A Quantitative Comparison

The efficiency of deprotection is contingent on several factors, including the substrate, solvent, reagent concentration, and reaction temperature and time. The following table summarizes typical deprotection conditions and reported efficiencies for Z, Boc, and Fmoc groups.

Protecting GroupReagent(s)Solvent(s)TemperatureTypical Reaction TimeReported Yield/Efficiency
Z (Cbz) H₂, Pd/C (5-10%)MeOH, EtOH, EtOAcRoom Temperature1 - 12 hoursGenerally >90%[1]
HBr/Acetic Acid (33%)Acetic AcidRoom Temperature1 - 4 hoursOften quantitative
Transfer Hydrogenolysis (e.g., HCOONH₄, Pd/C)MeOH, EtOHRoom Temperature - 60°C1 - 6 hoursHigh
Boc Trifluoroacetic Acid (TFA) (25-50%)Dichloromethane (DCM)Room Temperature30 minutes - 2 hoursTypically >95%[2]
HCl (4M)Dioxane, Ethyl AcetateRoom Temperature30 minutes - 4 hoursOften quantitative[3]
Lewis Acids (e.g., ZnBr₂, AlCl₃)DCMRoom Temperature1 - 12 hoursHigh, substrate-dependent
Fmoc Piperidine (20-50%)N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)Room Temperature5 - 20 minutesGenerally >99% per step in SPPS[4]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2-10%)DMFRoom Temperature2 - 10 minutesHigh, can be faster than piperidine
4-MethylpiperidineDMFRoom Temperature5 - 20 minutesComparable to piperidine[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful deprotection. Below are representative procedures for the removal of Z, Boc, and Fmoc protecting groups.

Z (Cbz) Group Deprotection via Catalytic Hydrogenolysis

Materials:

  • Cbz-protected amine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenator

  • Celite®

Procedure:

  • Dissolve the Cbz-protected amine in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenator) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Boc Group Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • Boc-protected amine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected amine in dichloromethane.

  • Add trifluoroacetic acid (typically 25-50% v/v) to the solution at room temperature.

  • Stir the reaction mixture. The reaction is usually complete within 30 minutes to 2 hours. Monitor by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Fmoc Group Deprotection using Piperidine in Solid-Phase Peptide Synthesis (SPPS)

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF in a solid-phase synthesis vessel for 30-60 minutes.

  • Drain the DMF from the vessel.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the resin slurry at room temperature for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (typically 5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

Visualizing Deprotection Mechanisms

The distinct deprotection pathways of Z, Boc, and Fmoc groups are illustrated below using Graphviz diagrams.

G Z (Cbz) Deprotection by Hydrogenolysis Cbz_Amine Cbz-Protected Amine (R-NH-Cbz) Intermediate Adsorbed Intermediate Cbz_Amine->Intermediate + H₂ Pd_C Pd/C Catalyst Pd_C->Intermediate H2 H₂ Carbamic_Acid Carbamic Acid Intermediate (R-NH-COOH) Intermediate->Carbamic_Acid + H₂ Toluene Toluene Intermediate->Toluene Amine Deprotected Amine (R-NH₂) Carbamic_Acid->Amine CO2 CO₂ Carbamic_Acid->CO2 G Boc Deprotection by Acidolysis Boc_Amine Boc-Protected Amine (R-NH-Boc) Protonated_Boc Protonated Boc-Amine Boc_Amine->Protonated_Boc + H⁺ H_plus H⁺ (from TFA or HCl) Carbamic_Acid Carbamic Acid (R-NH-COOH) Protonated_Boc->Carbamic_Acid tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->tert_Butyl_Cation Amine Deprotected Amine (R-NH₂) Carbamic_Acid->Amine CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tert_Butyl_Cation->Isobutylene - H⁺ G Fmoc Deprotection by Base Fmoc_Amine Fmoc-Protected Amine (R-NH-Fmoc) Proton_Abstraction Proton Abstraction at C9 of Fluorenyl Fmoc_Amine->Proton_Abstraction + Base Base Base (e.g., Piperidine) Carbanion Fluorenyl Carbanion Intermediate Proton_Abstraction->Carbanion Elimination β-Elimination Carbanion->Elimination Carbamic_Acid_Derivative Carbamic Acid Derivative Elimination->Carbamic_Acid_Derivative Dibenzofulvene Dibenzofulvene Elimination->Dibenzofulvene Amine Deprotected Amine (R-NH₂) Carbamic_Acid_Derivative->Amine CO2 CO₂ Carbamic_Acid_Derivative->CO2 Adduct Dibenzofulvene-Base Adduct Dibenzofulvene->Adduct + Base

References

The Strategic Impact of Protecting Groups on Peptide Purity and Yield: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate process of peptide synthesis, the selection of protecting groups is a critical decision that profoundly influences the final purity and yield of the desired peptide. For researchers, scientists, and professionals in drug development, a comprehensive understanding of how different protecting group strategies perform is paramount for successful synthesis, particularly in the context of Solid-Phase Peptide Synthesis (SPPS). This guide provides an objective comparison of the two most prevalent α-amino protecting group strategies, Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc), supported by experimental data and detailed protocols.

The primary role of a protecting group is to temporarily block reactive functional groups on amino acids, thereby preventing unwanted side reactions and ensuring the precise assembly of the peptide sequence.[1] The choice between the acid-labile Boc group and the base-labile Fmoc group dictates the entire synthetic strategy, including the selection of side-chain protecting groups and the final cleavage conditions.[2][]

Data Presentation: A Comparative Overview

The efficiency of each protecting group strategy can be influenced by the specific peptide sequence, its length, and the presence of problematic residues. While exact yields and purities are highly sequence-dependent, the following table provides an illustrative comparison based on general performance trends and data from the synthesis of model peptides.[2][4]

Protecting Group StrategyTypical Crude Purity (%)Typical Overall Yield (%)Key Considerations
Fmoc/tBu 70-95%50-85%Milder deprotection conditions preserve sensitive modifications. Orthogonality with acid-labile side-chain protecting groups simplifies the synthesis. Prone to side reactions like aspartimide formation with certain sequences.
Boc/Bzl 60-90%40-80%Robust for long and aggregation-prone sequences due to repetitive acid treatments that disrupt secondary structures. Requires harsh final cleavage conditions (e.g., HF), which can degrade sensitive peptides and requires specialized equipment.
Specialized (e.g., N-Bsmoc) Potentially HigherPotentially HigherDesigned to minimize specific side reactions (e.g., for Tryptophan protection), leading to a cleaner crude product and simplified purification. Less commonly used and limited commercial availability of derivatives.

Note: The presented purity and yield ranges are illustrative and can vary significantly based on the peptide sequence, length, coupling efficiency, and purification methods employed.

Mandatory Visualization

Experimental Workflow: Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc_SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HCTU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Is peptide complete? No Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Is peptide complete? Yes Repeat->Deprotection Wash3 DCM Wash Final_Deprotection->Wash3 Cleavage Cleavage & Side-Chain Deprotection (TFA cocktail) Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: A typical workflow for Fmoc-based solid-phase peptide synthesis.

Logical Relationship: Selecting a Protecting Group Strategy

Protecting_Group_Selection decision decision strategy Consider Boc/Bzl Strategy Start Start: Define Target Peptide Seq_Length Peptide Length & Complexity Start->Seq_Length Side_Chains Presence of Sensitive Side-Chains/Modifications Start->Side_Chains Aggregation Propensity for Aggregation Start->Aggregation Decision1 Long or Aggregation-Prone? Seq_Length->Decision1 Decision2 Acid-Sensitive Residues? Side_Chains->Decision2 Aggregation->Decision1 Decision1->strategy Yes Decision1->Decision2 No strategy2 Fmoc/tBu Strategy Recommended Decision2->strategy2 Yes strategy3 Fmoc/tBu is a Good Starting Point Decision2->strategy3 No

Caption: Decision-making process for choosing a protecting group strategy.

Experimental Protocols

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for manual Fmoc-SPPS.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution and repeat the treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.

  • Add a base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and vortex briefly.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3-5 times). A Kaiser test can be performed to confirm complete coupling.

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Cleavage and Deprotection:

  • After the final amino acid coupling and subsequent Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

6. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Boc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general outline for manual Boc-SPPS.

1. Resin and First Amino Acid Coupling:

  • Swell a suitable resin (e.g., Merrifield resin) in DCM for 1-2 hours.

  • Couple the first Boc-protected amino acid to the resin.

2. Boc Deprotection:

  • Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc protecting group.

  • Wash the resin with DCM to remove the TFA.

3. Neutralization:

  • Neutralize the resulting trifluoroacetate salt with a 10% solution of DIPEA in DCM.

  • Wash the resin with DCM.

4. Subsequent Amino Acid Coupling:

  • Couple the next Boc-protected amino acid using a suitable coupling reagent (e.g., HBTU, DIC/HOBt) in DMF or DCM.

  • Wash the resin thoroughly with DMF and DCM.

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid.

6. Final Cleavage:

  • Dry the peptide-resin under vacuum.

  • Perform the final cleavage and removal of side-chain protecting groups using a strong acid like anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole). This step requires specialized, HF-resistant apparatus and should be performed with extreme caution in a well-ventilated fume hood. The reaction is typically carried out at 0°C for 1-2 hours.

7. Peptide Precipitation and Purification:

  • After HF evaporation, precipitate, wash, and purify the peptide as described for the Fmoc strategy.

References

Safety Operating Guide

Proper Disposal of Z-Phg-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: Researchers, scientists, and drug development professionals handling Z-Phg-OH (N-Carbobenzyloxy-L-phenylglycine) must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound.

This compound is classified as a combustible solid and is highly hazardous to water (Water Hazard Class 3). Improper disposal can lead to significant environmental damage and may violate regulatory requirements. Therefore, it is imperative that all personnel handling this substance are familiar with and adhere to the following safety and disposal protocols.

Chemical and Hazard Profile

A clear understanding of the chemical and hazard properties of this compound is the first step toward safe handling and disposal.

PropertyValueSource
Chemical Name N-Carbobenzyloxy-L-phenylglycineN/A
CAS Number 17609-52-8[1]
Physical State Solid, powderN/A
Storage Class 11 - Combustible SolidsN/A
Water Hazard Class (WGK) 3 - Highly hazardous to water[2][3][4][5]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Precautionary Statement (Disposal) P501: Dispose of contents/container to hazardous waste disposal

Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

PPE ItemSpecification
Gloves Chemical-resistant gloves
Eye Protection Safety glasses with side shields or goggles
Respiratory Protection NIOSH-approved respirator for dusts
Lab Coat Standard laboratory coat

Disposal Workflow

The following workflow outlines the necessary steps for the safe and compliant disposal of this compound.

A 1. Identify this compound Waste B 2. Segregate Waste A->B Solid Combustible WGK 3 C 3. Package and Label B->C Avoid mixing with incompatible materials D 4. Store Securely C->D Clearly mark as 'Hazardous Waste' E 5. Arrange for Professional Disposal D->E Cool, dry, well-ventilated area Away from ignition sources

Caption: this compound Disposal Workflow.

Detailed Disposal Protocol

Follow these detailed steps to ensure the safe and compliant disposal of this compound:

Step 1: Waste Identification and Segregation

  • Identify all materials contaminated with this compound, including unused product, reaction residues, and contaminated labware (e.g., filter paper, weighing boats, gloves).

  • Segregate this compound waste from other laboratory waste streams. Do not mix it with non-hazardous trash or other chemical waste unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Packaging and Labeling

  • Place all solid this compound waste into a designated, leak-proof, and sealable container.

  • The container must be compatible with the chemical.

  • Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

Step 3: Secure Storage

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.

  • Ensure the storage area is away from heat, sparks, open flames, and any potential ignition sources.

  • Store this compound waste separately from incompatible materials, particularly strong oxidizing agents.

Step 4: Professional Disposal

  • Do not dispose of this compound down the drain or in regular solid waste. Due to its classification as highly hazardous to water (WGK 3), release into the environment must be strictly avoided.

  • Arrange for the collection and disposal of the this compound waste through your institution's licensed hazardous waste disposal contractor. Adhere to all institutional, local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of a spill or accidental release, follow these procedures:

A Spill Occurs B Evacuate Area (if necessary) A->B C Don Appropriate PPE A->C D Contain the Spill C->D Use inert absorbent material E Collect Spill Debris D->E F Package as Hazardous Waste E->F G Decontaminate Area F->G

Caption: this compound Spill Response.

By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste management guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Z-Phg-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Z-Phg-OH (N-Benzyloxycarbonyl-L-phenylglycine), a combustible solid frequently used in peptide synthesis. Adherence to these procedural steps will help ensure a safe laboratory environment and the integrity of your research.

Immediate Safety and Handling Protocols

This compound is a combustible solid that requires careful handling to prevent dust formation and exposure. The primary routes of exposure are inhalation, skin contact, and eye contact. The following personal protective equipment (PPE) is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the required equipment.

PPE CategoryEquipment SpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.Protects against splashes, dust, and fine particles that could cause serious eye irritation.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. For prolonged handling, consider double-gloving.
Respiratory Protection NIOSH-approved N95 dust mask or a respirator with a particulate filter.Prevents inhalation of the fine powder, which may cause respiratory irritation. Use in a well-ventilated area is also crucial.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Protects the skin from accidental spills and is a critical safety measure when working with combustible materials.
Engineering Controls and Work Practices

Proper laboratory setup and handling techniques are critical for minimizing exposure and ensuring safety.

Control/PracticeProcedure
Ventilation Handle this compound in a certified chemical fume hood to minimize the inhalation of dust.
Handling Solid Form Use a spatula to transfer the solid. Avoid scooping or pouring methods that can generate dust.
Weighing Weigh the compound in a fume hood or a ventilated balance enclosure.
Spill Management In case of a spill, avoid dry sweeping. Gently cover the spill with a damp paper towel to contain the dust, then clean the area with soap and water.
Hygiene Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Step-by-Step Operational Plan for Handling this compound

This workflow provides a procedural guide from preparation to cleanup, ensuring safety at every stage.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Prepare Fume Hood prep_ppe->prep_fumehood prep_materials Gather Materials prep_fumehood->prep_materials handling_weigh Weigh this compound prep_materials->handling_weigh Proceed to Handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Reaction handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_solid Dispose of Solid Waste cleanup_decontaminate->cleanup_dispose_solid cleanup_dispose_liquid Dispose of Liquid Waste cleanup_dispose_solid->cleanup_dispose_liquid cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose_liquid->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Disposal
Waste TypeDisposal Procedure
Solid Waste Unused this compound and contaminated materials (e.g., weigh boats, paper towels) should be collected in a clearly labeled, sealed container for solid chemical waste. This container should be designated for non-hazardous, combustible solids.
Liquid Waste Solutions containing this compound should be disposed of in a designated, labeled container for non-halogenated organic waste. Do not pour down the drain.
Empty Containers Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as liquid chemical waste. Once rinsed, the container can be disposed of in the regular laboratory glass waste, with the label defaced.
Contaminated PPE Used gloves and disposable lab coats should be placed in a designated solid waste container immediately after use.

Always adhere to your institution's specific waste disposal guidelines and regulations.

By implementing these safety protocols, researchers can confidently handle this compound while minimizing risks and fostering a secure and productive research environment.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.